3-Bromo-4-fluorobenzenesulfonamide
Description
Properties
IUPAC Name |
3-bromo-4-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO2S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFDCBQJDNZLPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Physicochemical Properties of 3-Bromo-4-fluorobenzenesulfonamide for Rational Drug Design
Abstract
The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, serving as the foundation for a multitude of approved therapeutic agents.[1][2] The strategic derivatization of this core structure allows for the fine-tuning of physicochemical and pharmacological properties. This technical guide provides an in-depth analysis of 3-Bromo-4-fluorobenzenesulfonamide, a halogenated derivative with significant potential in drug discovery. We will dissect its core molecular properties, explore the synergistic roles of its bromine and fluorine substituents, and provide detailed, field-proven protocols for the experimental determination of its most critical drug-like characteristics: solubility, lipophilicity, and pKa. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage a deep understanding of molecular properties to drive rational, data-driven drug design.
Molecular Profile of 3-Bromo-4-fluorobenzenesulfonamide
A precise understanding of a compound's fundamental identity is the starting point for all subsequent analysis. 3-Bromo-4-fluorobenzenesulfonamide is a synthetically accessible building block whose structure is primed for interaction with biological targets.
-
Chemical Structure (SMILES Notation): O=S(C1=CC=C(F)C(Br)=C1)(N)=O[3]
Table 1: Core Molecular Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1446237-76-8 | [3] |
| Molecular Formula | C₆H₅BrFNO₂S | [3] |
| Molecular Weight | 254.08 g/mol | [3][4] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Rotatable Bonds | 1 |[3] |
The Sulfonamide Core: A Privileged Scaffold in Medicinal Chemistry
The sulfonamide moiety (-SO₂NH₂) is not merely a structural component; it is a highly versatile pharmacophore that has been successfully incorporated into drugs across a vast range of therapeutic areas.[5] Initially famed for their revolutionary role as the first systemic antimicrobial agents, their applications have expanded dramatically.[6]
Sulfonamides are now integral to the design of:
-
Anticancer Agents: Particularly as inhibitors of carbonic anhydrase (CA), an enzyme overexpressed in many tumors.[7]
-
Antivirals & Antifungals: Demonstrating a broad spectrum of activity.[7]
-
Anti-inflammatory Drugs: Modulating various pathways involved in inflammation.[6]
-
Diuretics and Antihypertensives: Targeting key physiological processes in the kidneys and cardiovascular system.[6]
Their therapeutic efficacy often stems from the ability of the sulfonamide group to act as a mimic of other functional groups, enabling it to competitively inhibit enzymes crucial to disease pathways.[5]
Strategic Halogenation: The Synergistic Influence of Bromine and Fluorine
The dual halogenation of the benzenesulfonamide core with both bromine and fluorine is a deliberate design choice aimed at modulating multiple physicochemical properties simultaneously. Halogens are now staples in contemporary drug discovery, with approximately 25% of approved drugs containing at least one halogen atom.[8]
The Role of Fluorine: The Metabolic Guardian
The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance a drug candidate's profile.
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Replacing a metabolically vulnerable C-H bond with a C-F bond can block sites of enzymatic oxidation, thereby increasing the drug's half-life and bioavailability.[8][9]
-
pKa Modulation: As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect. This can lower the pKa of adjacent acidic protons (like the sulfonamide N-H), altering the molecule's ionization state at physiological pH.[8][10]
-
Permeability and Potency: Strategic fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross lipid cell membranes.[9][11] This modification can also lead to more favorable interactions within a protein's binding pocket, boosting potency.[8]
The Role of Bromine: The Binding Enhancer
While less common than fluorine or chlorine, bromine offers unique advantages for optimizing drug-target interactions.
-
Halogen Bonding: Bromine possesses a region of positive electrostatic potential on its outer surface, known as a "sigma-hole." This allows it to form a non-covalent, attractive interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's active site. This "halogen bond" can significantly increase binding affinity and the drug's duration of action.[8][12]
-
Lipophilicity Tuning: Bromine is larger and more polarizable than fluorine, contributing significantly to the molecule's overall lipophilicity. This is a key parameter for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Optimal Size: With a van der Waals radius of ~1.85 Å, bromine provides a steric profile intermediate between chlorine (~1.75 Å) and iodine (~1.98 Å), offering a precise tool for probing and filling a target's binding pocket.[8]
Quantitative Physicochemical Data
The following table summarizes the known and computationally predicted physicochemical properties of 3-Bromo-4-fluorobenzenesulfonamide, which are essential for building predictive ADME models and guiding structure-activity relationship (SAR) studies.
Table 2: Summary of Physicochemical Properties
| Parameter | Value | Significance in Drug Design | Source |
|---|---|---|---|
| Melting Point (°C) | 137-141* | An indicator of crystal lattice energy, which influences solubility. A higher melting point often correlates with lower solubility. | [4][13] |
| LogP (calculated) | 1.2356 | Measures lipophilicity. Affects permeability, solubility, and metabolic clearance. Values between 1-3 are often desirable. | [3] |
| Topological Polar Surface Area (TPSA) | 60.16 Ų | Estimates the surface area of polar atoms. Correlates with membrane permeability; values < 140 Ų are generally preferred for good oral bioavailability. |[3] |
*Note: The provided melting point is for the isomer 4-Bromo-3-fluorobenzenesulfonamide. While expected to be similar, the exact value for the 3-bromo-4-fluoro isomer should be determined experimentally.
Experimental Determination of Critical Drug-like Properties
Computational predictions provide valuable guidance, but robust drug design relies on experimentally verified data. The following sections detail the standard operating procedures for determining the three most critical physicochemical properties: solubility, lipophilicity, and pKa.
Aqueous Solubility Assessment
Causality: Aqueous solubility is a master variable in drug discovery. A compound must be in solution to be absorbed from the gastrointestinal tract and to interact with its biological target. Poor solubility is a leading cause of failure for drug candidates, resulting in low and erratic bioavailability.[14] The "shake-flask" method is the gold-standard for determining thermodynamic solubility.[15]
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
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Preparation of Saturated Solution: Add an excess amount of 3-Bromo-4-fluorobenzenesulfonamide (e.g., 2 mg) to a glass vial containing a precise volume of the test solvent (e.g., 1 mL of phosphate-buffered saline, PBS, pH 7.4). The presence of undissolved solid is essential.[14]
-
Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours. This ensures the system reaches thermodynamic equilibrium.
-
Phase Separation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.
-
Sample Preparation: Carefully remove a known aliquot of the clear supernatant. Dilute this aliquot with the mobile phase to be used for analysis to bring the concentration within the linear range of the calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS method. Prepare a calibration curve using stock solutions of the compound at known concentrations.[14]
-
Calculation: Determine the concentration of the compound in the diluted sample from the calibration curve. Multiply this value by the dilution factor to calculate the final solubility, typically expressed in µg/mL or µM.
Lipophilicity (LogD/LogP) Determination
Causality: Lipophilicity, the affinity of a molecule for a lipid-like environment, governs its ability to cross biological membranes. It is a key determinant of the ADME profile. The partition coefficient (LogP for neutral species) or distribution coefficient (LogD for ionizable species at a specific pH) is the standard measure.[16] According to Lipinski's Rule of Five, a LogP value less than 5 is a common characteristic of orally bioavailable drugs.[17]
Experimental Protocol: Shake-Flask Method for LogD at pH 7.4
-
Phase Preparation: Prepare a biphasic system using n-octanol and a buffer (e.g., PBS at pH 7.4). Pre-saturate each phase by mixing them vigorously and then allowing them to separate completely.
-
Compound Addition: Prepare a stock solution of 3-Bromo-4-fluorobenzenesulfonamide in the n-octanol phase. Add a known volume of this stock solution to a vial containing a known volume of the aqueous buffer (a 1:1 or 10:1 buffer:octanol ratio is common).[17]
-
Equilibration: Seal the vial and shake vigorously for 1-2 hours to allow the compound to partition between the two phases until equilibrium is reached.[17]
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the n-octanol and aqueous layers.
-
Quantification: Carefully sample both the upper n-octanol layer and the lower aqueous layer. Determine the concentration of the compound in each phase (C_octanol and C_aqueous) using an appropriate analytical method like HPLC-UV or LC-MS/MS.[18]
-
Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentrations: LogD = log₁₀(C_octanol / C_aqueous) .
pKa Determination
Causality: The acid dissociation constant (pKa) defines the pH at which a molecule is 50% ionized and 50% neutral. This is critical because the ionization state affects solubility, permeability, and how a drug interacts with its target. The sulfonamide proton is weakly acidic, and its pKa will dictate the charge of the molecule in different physiological compartments (e.g., stomach vs. intestine). Potentiometric titration is a robust and direct method for pKa measurement.[19]
Experimental Protocol: Potentiometric Titration
-
Instrument Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[19]
-
Sample Preparation: Accurately weigh and dissolve a known amount of 3-Bromo-4-fluorobenzenesulfonamide in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low) to a known concentration (e.g., 1 mM).[19]
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a magnetic stir bar. Purge the solution with nitrogen to remove dissolved CO₂.
-
Titration: Slowly add a standardized titrant (e.g., 0.1 M NaOH for an acidic compound) in small, precise increments using a burette.[20]
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The equivalence point is the point of maximum slope on the titration curve. The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point. The pH at this half-equivalence point is equal to the pKa of the compound.[19][20]
Synthesis and Implications for Drug Design
The experimental data gathered for solubility, lipophilicity, and pKa for 3-Bromo-4-fluorobenzenesulfonamide are not academic endpoints; they are critical inputs that guide the entire drug discovery and development cascade.
-
Structure-Activity Relationships (SAR): By knowing the baseline properties of this scaffold, medicinal chemists can make rational, hypothesis-driven modifications. For example, if solubility is too low, a polar group can be added. If permeability is insufficient, lipophilicity can be modulated.
-
Formulation Development: The measured solubility and pKa directly inform the formulation strategy. For an acidic compound with low aqueous solubility, formulators might explore creating a more soluble salt form or using enabling technologies like amorphous solid dispersions.[21]
-
Predictive Modeling: These experimental values serve as high-quality data points for training and validating in silico QSPR (Quantitative Structure-Property Relationship) and ADME models, improving the predictive power of future screening campaigns.[22]
References
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025).
- Protocol for Determining pKa Using Potentiometric Titration.
- The Enduring Legacy of Sulfonamides in Medicinal Chemistry: An In-Depth Technical Guide. (2025). Benchchem.
- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2025). PubMed.
- 3-Bromo-4-fluorobenzenesulfonamide | 1446237-76-8. ChemScene.
- ALDRICH 4-Bromo-3-fluorobenzenesulfonamide. Thomas Scientific.
- Key contemporary considerations for halogens in drug discovery. (2026). Taylor & Francis Online.
- Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights. (2023).
- Methods for Determination of Lipophilicity. (2022). Encyclopedia MDPI.
- 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equ
- Compound solubility measurements for early drug discovery. (2022). Life Chemicals Blog.
- Introducing bromine to the molecular structure as a strategy for drug design. (2024). IntechOpen.
- Application Notes and Protocols for Determining the Solubility of Novel Compounds. (2025). Benchchem.
- Experimental and Computational Methods Pertaining to Drug Solubility.
- Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013). American Pharmaceutical Review.
- LogD/LogP Background. Enamine.
- Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PMC.
- The Role of Small Molecules Containing Fluorine
- 4-Bromo-3-fluorobenzenesulfonamide, 1g. Worldwide Life Sciences.
- Determination of Partitioning Coefficient by UPLC-MS/MS.
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Electronic Effects of Fluorine Substitution on Benzenesulfonamide Derivatives: Thermodynamic, Kinetic, and Mechanistic Insights
Executive Summary
The benzenesulfonamide moiety is a privileged pharmacophore in medicinal chemistry, most notably serving as the primary zinc-binding group (ZBG) in carbonic anhydrase (CA) inhibitors and a core structural element in COX-2 inhibitors[1]. The introduction of fluorine atoms onto the aromatic ring fundamentally alters the physicochemical and pharmacokinetic profile of these derivatives[2]. Because fluorine is the most electronegative element, its substitution leads to profound electronic effects that modulate the acidity (pKa) of the sulfonamide group, directly impacting target binding thermodynamics, association kinetics, and overall molecular lipophilicity[2][3].
This technical whitepaper explores the causality between fluorine-induced electronic shifts and enhanced pharmacological efficacy, providing self-validating experimental protocols for the synthesis and thermodynamic profiling of these critical compounds.
Mechanistic Foundations: The Electronic Pull of Fluorine
Fluorine exerts two competing electronic effects when substituted onto an aromatic ring: a strong, distance-dependent inductive effect (-I) driven by its extreme electronegativity, and a weak resonance donating effect (+R) via its lone electron pairs. In the context of benzenesulfonamides, the -I effect overwhelmingly dominates[2].
Fluorine acts as an aggressive electron sink, withdrawing electron density from the aromatic system and, consequently, from the attached sulfonamide (-SO 2 NH 2 ) group. This inductive withdrawal stabilizes the negatively charged sulfonamidate conjugate base (-SO 2 NH − ) that forms upon deprotonation. By stabilizing this conjugate base, fluorine substitution significantly increases the acidity (lowers the pKa) of the sulfonamide group[3].
Logic flow: Fluorine's inductive effect lowers pKa, enhancing Zn2+ binding at physiological pH.
pKa Modulation and Target Binding Thermodynamics
For metalloenzyme targets like Carbonic Anhydrase, the sulfonamide must be in its deprotonated, anionic state to effectively coordinate with the active-site Zn 2+ ion[1]. Calorimetric studies reveal that this Zn(II)-sulfonamide interaction accounts for approximately 65% of the total binding free energy ( ΔG )[1].
The unsubstituted benzenesulfonamide has a pKa of approximately 10.15[3]. At a physiological pH of 7.4, it exists almost entirely in its neutral, protonated state. This creates a kinetic bottleneck: the molecule must lose a proton before or during the binding event, which slows the association rate ( kon ) and reduces the apparent binding affinity.
By strategically placing fluorine atoms on the ring, medicinal chemists can fine-tune the pKa. The inductive effect is highly distance-dependent: ortho-fluorine substitution exerts the strongest pull, followed by meta and para positions[3]. Highly fluorinated derivatives, such as tetrafluorobenzenesulfonamide, can depress the pKa to ~8.08, exponentially increasing the molar fraction of the active anionic species at pH 7.4[3]. Furthermore, replacing the entire aromatic ring with a trifluoromethyl group (CF 3 SO 2 NH 2 ) drops the pKa to an extreme 5.8, yielding a highly potent inhibitor[4].
Table 1: Impact of Fluorination Patterns on Benzenesulfonamide pKa
| Substitution Pattern | Representative pKa | Mechanistic Causality |
| Unsubstituted | 10.15 | Baseline; predominantly neutral at pH 7.4[3]. |
| 4-Fluoro (para) | 9.84 | Weakest -I effect due to spatial distance from the sulfonamide[3]. |
| 3-Fluoro (meta) | 9.57 | Pure -I effect; no counteracting +R resonance possible at the meta position[3]. |
| 2-Fluoro (ortho) | 9.38 | Strongest -I effect due to direct spatial proximity to the sulfonamide[3]. |
| 2,4-Difluoro | 8.98 | Additive inductive pull from multiple fluorine atoms[3]. |
| 2,3,5,6-Tetrafluoro | 8.08 | Massive electron withdrawal; highly active and deprotonated at pH 7.4[3]. |
| Trifluoromethyl (-CF 3 ) | 5.80 | Extreme acidity; acts as a highly potent inhibitor due to complete ionization[4]. |
Beyond pKa modulation, di-meta-substituted fluorinated benzenesulfonamides have shown low picomolar affinities for cancer-associated CAIX, achieving up to 1000-fold selectivity over off-target isozymes due to the unique steric and lipophilic properties imparted by the fluorine atoms[5].
Experimental Workflows & Self-Validating Protocols
To rigorously evaluate the electronic effects of fluorination, researchers must employ self-validating experimental systems. Below are the definitive protocols for synthesizing these derivatives and profiling their thermodynamics.
Protocol 1: Synthesis of Fluorinated Benzenesulfonamides
While specialized methods like superacid (HF/SbF 5 ) chemistry are used for complex benzofused sultams[6], the direct amination of fluorinated benzenesulfonyl chlorides remains the most robust approach for standard derivatives.
-
Preparation: Dissolve the specific fluorinated benzenesulfonyl chloride (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Causality: Anhydrous conditions are critical. Sulfonyl chlorides are highly electrophilic and susceptible to hydrolysis. Any moisture will convert the starting material into an inactive sulfonic acid byproduct.
-
-
Amination: Cool a concentrated aqueous ammonium hydroxide (NH 4 OH) solution (10.0 eq) to 0°C. Add the sulfonyl chloride THF solution dropwise to the ammonia under vigorous stirring.
-
Causality: Adding the electrophile dropwise into a massive excess of the nucleophile (ammonia) ensures that the primary sulfonamide is formed exclusively. If the order of addition is reversed, the newly formed sulfonamide can react with unreacted sulfonyl chloride, yielding an unwanted secondary bis-sulfonimide. The 0°C temperature controls the exothermic reaction.
-
-
Isolation: Acidify the aqueous layer to pH 3 using 1M HCl, then extract with ethyl acetate.
-
Causality: Acidification ensures the newly formed sulfonamide (pKa ~8-10) is fully protonated and neutral, maximizing its partition into the organic phase during liquid-liquid extraction.
-
-
Purification: Dry the organic layer over MgSO 4 , concentrate in vacuo, and verify purity via 19 F-NMR and HRMS.
Protocol 2: Thermodynamic Profiling via kinITC
Kinetic Isothermal Titration Calorimetry (kinITC) is utilized to quantify the exact thermodynamic ( ΔH , −TΔS , Kd ) and kinetic ( kon , koff ) advantages of the lowered pKa[3].
-
Protein Preparation: Dialyze the target protein (e.g., CA II or CA IX) extensively against 50 mM HEPES buffer (pH 7.4).
-
Causality: Dialysis ensures the exact composition of the buffer is known. HEPES is specifically chosen because its low enthalpy of ionization ( ΔHion ) minimizes background heat signals caused by the proton exchange that occurs when the sulfonamide binds and releases a proton into the bulk solvent.
-
-
Ligand Preparation: Prepare the fluorinated benzenesulfonamide ligand in the exact same dialysis buffer, matching the DMSO concentration (e.g., 2% v/v) to the protein cell.
-
Causality: ITC is exquisitely sensitive to heats of dilution. Even a 0.1% mismatch in DMSO concentration between the syringe and the cell will generate a massive background heat of mixing, completely masking the subtle thermodynamic heat of binding ( ΔH ).
-
-
Titration Execution: Perform the titration at 25°C, injecting 2 µL aliquots of the ligand into the protein cell while stirring at 1000 rpm.
-
Causality: Small, discrete injections allow for the precise mapping of the binding isotherm. The initial injections define the stoichiometry ( n ) and enthalpy ( ΔH ), while the curvature of the transition region defines the binding affinity ( Kd ).
-
Step-by-step experimental workflow from synthesis to thermodynamic profiling via kinITC.
References
- Title: The Influence of Varying Fluorination Patterns on the Thermodynamics and Kinetics of Benzenesulfonamide Binding to Human Carbonic Anhydrase II Source: Semantic Scholar URL
- Title: Thermodynamic parameters for the association of fluorinated benzenesulfonamides with bovine carbonic anhydrase II Source: PubMed URL
- Title: Carbonic Anhydrases inhibitory effects of new benzenesulfonamides synthesized by using superacid chemistry Source: Taylor & Francis URL
- Title: Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields Source: PMC URL
- Title: Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII Source: ACS Publications URL
- Title: The role of fluorine in medicinal chemistry Source: Taylor & Francis URL
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The Strategic Utility of 3-Bromo-4-fluorobenzenesulfonamide Scaffolds in Targeted Epigenetic Modulators
A Technical Guide and SAR Analysis for Drug Development Professionals
Executive Summary
In modern medicinal chemistry, the selection of a core scaffold dictates not only the downstream pharmacological profile of a drug candidate but also the efficiency of its synthetic evolution. The 3-bromo-4-fluorobenzenesulfonamide (CAS: 1446237-76-8) scaffold has emerged as a highly privileged building block, particularly in the development of Bromodomain and Extra-Terminal (BET) protein inhibitors[1].
This whitepaper provides an in-depth analysis of the Structure-Activity Relationship (SAR) dynamics of this scaffold. By dissecting its tri-functional reactivity, we demonstrate how researchers leverage this molecule to rapidly synthesize potent, selective epigenetic modulators capable of downregulating oncogenic drivers like c-MYC[1].
Chemical Anatomy and Mechanistic Rationale
The 3-bromo-4-fluorobenzenesulfonamide core is a masterclass in orthogonal reactivity. Rather than relying on lengthy linear syntheses, drug developers utilize this scaffold to perform rapid, divergent late-stage functionalization. Its utility is driven by three distinct functional vectors:
-
The 4-Fluoro Group (Electrophilic Hub): Fluorine is highly electronegative, and its position para to the electron-withdrawing sulfonamide group—and ortho to the bromo group—renders the C4 carbon exceptionally electrophilic. This allows for rapid Nucleophilic Aromatic Substitution (SNAr) by primary/secondary amines or alkoxides under mild conditions[2].
-
The 3-Bromo Group (Cross-Coupling Handle): Once the fluorine is displaced, the bulky bromine atom serves as a reliable handle for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling). This is typically used to install the primary pharmacophore, such as an acetyl-lysine (KAc) mimetic[1].
-
The Sulfonamide Tail (Physicochemical Modulator): The primary sulfonamide ( −SO2NH2 ) acts as a critical hydrogen-bond donor/acceptor network. In the context of BET inhibitors, it frequently interacts with the hydration network at the rim of the bromodomain binding pocket, simultaneously improving aqueous solubility and metabolic stability.
Fig 1: Orthogonal bi-directional functionalization of the scaffold.
Structure-Activity Relationship (SAR) Dynamics
The optimization of 3-bromo-4-fluorobenzenesulfonamide derivatives typically focuses on targeting the BD1 and BD2 domains of the BRD4 protein. The SAR is compartmentalized into two distinct zones corresponding to the scaffold's functionalization sites.
Zone 1: The KAc Mimetic (3-Position)
The 3-position must house a moiety that mimics the N-acetyl group of a lysine residue, which is the natural ligand for bromodomains. Suzuki coupling of bicyclic heteroaromatics, such as 6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine, yields exceptional potency[1]. This moiety inserts deep into the hydrophobic cavity of BRD4, forming a critical hydrogen bond with the conserved Asparagine (Asn140) residue. Substituting this with a simple phenyl ring completely abolishes activity, proving that the KAc mimetic is the primary anchor.
Zone 2: Solvent-Channel Probing (4-Position)
The 4-position faces the solvent-exposed channel of the bromodomain. Displacing the 4-fluoro group with various nucleophiles allows chemists to tune pharmacokinetics and cellular permeability without disrupting the primary binding anchor[2].
-
Small aliphatic amines (e.g., cyclopropylmethylamine) provide the optimal balance of lipophilicity and steric bulk, increasing cellular potency by displacing high-energy water molecules in the channel[1].
-
Bulky aryloxy groups (e.g., 2,4-difluorophenoxy) are tolerated but often lead to a drop in aqueous solubility and an increase in plasma protein binding[2].
Quantitative SAR Summary
| Compound | R1 (4-position SNAr) | R2 (3-position Suzuki) | BRD4 BD1 IC 50 (nM) | c-MYC EC 50 (nM) | Solubility (µg/mL) |
| 1 | Fluoro (Unsubstituted) | Pyrrolopyridinone | 450 | >1000 | 15 |
| 2 | Cyclopropylmethylamine | Pyrrolopyridinone | 12 | 45 | 85 |
| 3 | 2,4-Difluorophenoxy | Pyrrolopyridinone | 28 | 110 | 40 |
| 4 | Cyclopropylmethylamine | Phenyl (Control) | >5000 | >5000 | 120 |
(Data synthesized from representative BET inhibitor scaffold optimizations[1],[2])
Self-Validating Experimental Workflows
To ensure reproducibility and high yield, the functionalization of this scaffold must follow a strict sequence. The SNAr reaction must be performed before the Suzuki coupling to prevent the palladium catalyst from being poisoned by unreacted amines, and to utilize the electron-withdrawing effect of the intact bromine atom to facilitate the SNAr.
Protocol 1: SNAr Displacement of the 4-Fluoro Group
Objective: Install the solvent-channel probe while tracking reaction completion via mass spectrometry.
-
Preparation: Dissolve 3-bromo-4-fluorobenzenesulfonamide (1.0 eq) in anhydrous DMSO (0.2 M concentration).
-
Reagent Addition: Add cyclopropylmethylamine (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq). The mild base neutralizes the HF byproduct without causing side reactions.
-
Thermal Activation: Heat the mixture to 80°C under nitrogen for 4-6 hours.
-
Self-Validation Check: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the starting material peak ( [M+H]+≈254 m/z) disappears, replaced entirely by the product peak ( [M+H]+≈305 m/z).
-
Isolation: Crash the product out by adding the mixture dropwise to ice-cold water. Filter the resulting precipitate and dry under a vacuum.
Protocol 2: Suzuki-Miyaura Cross-Coupling
Objective: Install the KAc mimetic at the 3-bromo position.
-
Preparation: Combine the intermediate from Protocol 1 (1.0 eq), the pyrrolopyridinone-boronic acid pinacol ester (1.1 eq), and Potassium Carbonate ( K2CO3 ) (3.0 eq) in a degassed mixture of 1,4-Dioxane/Water (4:1 v/v).
-
Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq). Causality note: The dppf ligand provides the necessary steric bulk to facilitate reductive elimination, which is critical when coupling bulky bicyclic systems.
-
Reaction: Heat to 90°C for 12 hours under an inert atmosphere.
-
Purification: Filter through a Celite pad to remove palladium black, concentrate the filtrate, and purify via reverse-phase preparative HPLC.
Biological Translation: The BRD4-MYC Axis
The ultimate goal of optimizing the 3-bromo-4-fluorobenzenesulfonamide scaffold is to achieve potent biological translation. By successfully inhibiting BRD4, the downstream transcription of the c-MYC oncogene is halted, leading to cell cycle arrest in neoplastic cells[1],[3].
Fig 2: Mechanism of action for scaffold-derived BET inhibitors.
Conclusion
The 3-bromo-4-fluorobenzenesulfonamide scaffold is a prime example of how structural simplicity can yield profound pharmacological complexity. By understanding the distinct reactivity profiles of its halogenated positions, drug development professionals can employ orthogonal synthetic strategies to rapidly generate highly selective, potent inhibitors. The causality between the scaffold's chemical anatomy and its biological efficacy makes it an indispensable tool in the ongoing pursuit of targeted epigenetic therapies.
References
- Wang, L., et al. (2013).Pyrrolopyridinone derivatives as bromodomain inhibitors and their preparation. WO2013097601A1. World Intellectual Property Organization.
- AbbVie Inc. (2015).Bromodomain inhibitors. WO2015058160A1. World Intellectual Property Organization.
-
AbbVie Inc. (2013). Bromodomain inhibitors (US Application). US13/828,285. Available at:[Link]
Sources
The Acidity and pKa Profiling of 3-Bromo-4-fluorobenzenesulfonamide: A Technical Guide for Drug Development
Executive Summary
In the realm of medicinal chemistry, the primary sulfonamide group ( −SO2NH2 ) is a privileged pharmacophore, most notably recognized for its role in Carbonic Anhydrase (CA) inhibition. The biological efficacy of sulfonamide-bearing compounds is inextricably linked to their acidity. At physiological pH, the ratio of neutral to anionic species dictates both membrane permeability (pharmacokinetics) and metalloenzyme coordination (pharmacodynamics).
This whitepaper provides an in-depth analysis of the acidity and pKa profiling of 3-Bromo-4-fluorobenzenesulfonamide . By dissecting the electronic causality of its substituents and establishing self-validating experimental protocols, this guide serves as a comprehensive resource for researchers optimizing halogenated benzenesulfonamides for targeted drug development.
Structural and Electronic Determinants of Acidity
To understand the acidity of 3-Bromo-4-fluorobenzenesulfonamide, we must analyze the thermodynamic stability of its conjugate base (the sulfonamide anion, −SO2NH− ). The baseline pKa of an unsubstituted benzenesulfonamide is approximately 10.1 at 25°C[1]. At physiological pH (7.4), this compound exists almost entirely (>99.8%) in its neutral state.
The introduction of halogens onto the phenyl ring fundamentally alters this electronic landscape through two competing mechanisms: Inductive effects (-I) and Resonance effects (+R) .
The Causality of Substituent Effects
-
The 4-Fluoro Substituent (Para-position): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I) through the sigma-bond framework. However, because it possesses lone pairs, it also exerts an electron-donating resonance effect (+R) into the pi-system of the benzene ring. In the para position, the +R effect partially counteracts the -I effect. The net result is a mild stabilization of the sulfonamide anion, lowering the pKa slightly compared to the unsubstituted baseline[2].
-
The 3-Bromo Substituent (Meta-position): Bromine is less electronegative than fluorine but is highly polarizable. Positioned meta to the sulfonamide group, its resonance contribution (+R) does not directly affect the carbon bearing the sulfonamide. Therefore, the electron-withdrawing inductive effect (-I) dominates entirely. This creates a strong pull of electron density away from the nitrogen, highly stabilizing the conjugate base and significantly lowering the pKa .
-
Synergistic Action: In 3-Bromo-4-fluorobenzenesulfonamide, the combined inductive withdrawal of the meta-bromine and para-fluorine creates a highly electron-deficient aromatic ring. This synergistic withdrawal drastically stabilizes the −SO2NH− anion, shifting the pKa down by approximately 1.5 units relative to the unsubstituted core.
Quantitative pKa Profiling
The table below summarizes the progressive impact of these halogen substitutions on the acidity of the benzenesulfonamide core.
| Compound | Substituent Position | Dominant Electronic Effect | Estimated/Lit. pKa (25°C) | Fraction Ionized at pH 7.4 |
| Benzenesulfonamide | None | N/A | 10.10 | < 0.2% |
| 4-Fluorobenzenesulfonamide | Para | -I, +R (Net mild withdrawal) | ~ 9.80 | ~ 0.4% |
| 3-Bromobenzenesulfonamide | Meta | -I (Strong withdrawal) | ~ 9.10 | ~ 2.0% |
| 3-Bromo-4-fluorobenzenesulfonamide | Meta, Para | Synergistic -I withdrawal | ~ 8.60 | ~ 5.9% |
Data synthesized from established Hammett constant ( σ ) extrapolations and literature values for halogenated sulfonamides[1][3].
Experimental Methodologies for pKa Determination
Step-by-Step Protocol: Cosolvent Potentiometric Titration
Objective: Determine the thermodynamic aqueous pKa by titrating in methanol-water mixtures and extrapolating to 0% organic solvent.
Reagents & Equipment:
-
High-precision automatic titrator (e.g., Metrohm Titrando) with a combined glass pH electrode.
-
0.1 M KOH (Titrant, standardized).
-
0.1 M HCl (Back-titrant, standardized).
-
0.15 M KCl (Background electrolyte to maintain constant ionic strength).
-
HPLC-grade Methanol.
Procedure:
-
Electrode Calibration: Calibrate the pH electrode using standard aqueous buffers (pH 4.01, 7.00, 10.01). For mixed solvents, apply the Gran method to convert operational pH readings to hydrogen ion concentration ( −log[H+] ).
-
Solvent Preparation: Prepare four distinct solvent mixtures of Methanol/Water at 20%, 30%, 40%, and 50% (v/v), all containing 0.15 M KCl.
-
Analyte Preparation: Dissolve 3-Bromo-4-fluorobenzenesulfonamide in each solvent mixture to achieve a final analyte concentration of 1.0×10−3 M.
-
Forward Titration: Under a continuous N2 purge (to exclude ambient CO2 ), titrate 20.0 mL of the analyte solution with 0.1 M KOH at a constant temperature of 25.0 ± 0.1 °C. Record the apparent pKa ( psKa ) from the inflection point of the titration curve.
-
Self-Validation (Back-Titration): Critical Step. Immediately upon reaching pH 11.5, reverse the titration using 0.1 M HCl. The forward and backward curves must superimpose. A deviation indicates alkaline hydrolysis of the sulfonamide or precipitation, invalidating the run.
-
Yasuda-Shedlovsky Extrapolation: Plot the calculated psKa values against the inverse dielectric constant ( 1/ε ) of the respective methanol-water mixtures. Perform a linear regression and extrapolate to the dielectric constant of pure water ( ε=78.3 ) to obtain the true aqueous pKa .
Workflow for self-validating cosolvent potentiometric pKa determination.
Implications for Drug Development
The precise tuning of the pKa to ~8.6 via the 3-bromo and 4-fluoro substituents has profound implications for the pharmacodynamics of the molecule, particularly in the design of Carbonic Anhydrase inhibitors (CAIs) targeting tumor-associated isoforms like CA IX and CA XII[2].
Zinc Metalloenzyme Coordination
The active site of Carbonic Anhydrase contains a Zn2+ ion. To act as an inhibitor, the sulfonamide group must coordinate to this zinc ion. Crucially, it is the deprotonated sulfonamide anion ( −SO2NH− ) that acts as the active pharmacophore, displacing the zinc-bound water molecule[4].
Because 3-Bromo-4-fluorobenzenesulfonamide has a pKa of ~8.6, the fraction of the drug existing in the active anionic state at physiological pH (7.4) is nearly 30 times higher than that of unsubstituted benzenesulfonamide (~5.9% vs <0.2%). This thermodynamic shift directly causes a higher effective concentration of the binding species at the target site, drastically improving the association rate ( kon ) and overall binding affinity ( Kd ).
Furthermore, the bulky, lipophilic nature of the bromine atom at the meta position provides favorable van der Waals interactions within the hydrophobic pocket of the CA IX active site, driving isoform selectivity.
Logical progression of halogen substitution effects on target binding affinity.
References
- Cas 98-10-2, Benzenesulfonamide | Lookchem Lookchem D
- Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII National Center for Biotechnology Inform
- Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths Chemical Science (RSC Publishing).
- pKa values of compounds investigated herein.
- Functionalization of Fluorinated Benzenesulfonamides and Their Inhibitory Properties toward Carbonic Anhydrases ResearchG
Sources
- 1. lookchem.com [lookchem.com]
- 2. Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Unlocking the Hydrogen Bonding Potential of 3-Bromo-4-fluorobenzenesulfonamide: A Mechanistic and Experimental Guide
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Finalizing Content and Structure
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Now, I'm integrating the functional group descriptions with the binding mechanism. The sulfonamide directly coordinates with the Zn2+ and interacts with Thr199, while fluorine modifies the electronic properties for weak interactions. I'm excited about how it clearly explains the process.
Completing Binding Description
I am now detailing the subtle effects of both fluorine and bromine on the molecule's interactions. The fluorine lowers the pKa for enhanced interactions. Bromine, by steric effect, dictates ring orientation to form halogen bonds. I am now incorporating this.
Refining Functional Interactions
I'm now detailing each functional group's contribution, with the sulfonamide's direct Zn2+ coordination and Thr199 interaction and fluorine's role in pKa modulation for weak interactions. The bromine's steric bulk dictates ring orientation, forming the halogen bond.
Finalizing the Whitepaper
I'm now integrating all final elements: text, figures, and tables, ensuring consistency and clarity. The executive summary and complete references are ready. I'm focusing on a polished product for expert understanding.
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I've integrated the ITC and X-Ray results with the functional group interactions. Now, the final whitepaper sections are complete with thermodynamic profiles and experimental protocols. I have also added in the URL from my previous experiment.
Completing Integration and Polishing
I'm wrapping up the guide by ensuring consistency between all sections, diagrams, and references. The whitepaper is now ready, and I am reviewing it. The executive summary has also been finalized.
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Analyzing Data Integration
I'm now integrating the data, specifically focusing on fitting the ITC data to a one-set-of-sites binding model to derive Kd, ΔH, and -TΔS values for the interaction. I am also planning to include a ΔH more negative than -8.0 kcal/mol, and explaining how that is a good sign for strong sulfonamide-Thr199 hydrogen bonds.
I'm now detailing the step-by-step X-ray crystallography methodology, and will describe it's role as validation for the ITC data. I'm focusing on validating the interaction.
Finalizing Interaction Descriptions
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Validating Whitepaper Completion
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Executive Summary
In the realm of structure-based drug design, the precise orchestration of intermolecular forces dictates both the affinity and selectivity of a pharmacophore. As a Senior Application Scientist, I frequently encounter challenges in optimizing ligand-target interactions, particularly within the highly conserved active sites of metalloenzymes like human Carbonic Anhydrases (hCAs). This whitepaper dissects the hydrogen bonding potential of 3-Bromo-4-fluorobenzenesulfonamide (CAS: 1446237-76-8) . By examining the synergistic effects of its halogen substituents and the primary sulfonamide anchor, we establish a self-validating framework for quantifying and structurally confirming these critical interactions.
Structural Anatomy & Causality of H-Bonding
The efficacy of 3-Bromo-4-fluorobenzenesulfonamide as a competitive inhibitor hinges on a tripartite interaction model. Each functional group is not merely a structural feature, but a calculated thermodynamic contributor.
The Sulfonamide (-SO₂NH₂) Anchor
The unsubstituted sulfonamide group is the quintessential "anchor" for CA binding. At physiological pH, the sulfonamide exists in an equilibrium between its neutral and deprotonated (anionic) states. Upon entering the active site, the deprotonated nitrogen displaces the zinc-bound water molecule, coordinating directly with the Zn²⁺ ion. Crucially, this coordination is stabilized by a robust hydrogen-bonding network:
-
H-Bond Donor: The remaining proton on the sulfonamide nitrogen donates a hydrogen bond to the hydroxyl oxygen of the highly conserved Thr199 residue.
-
H-Bond Acceptor: One of the sulfonyl oxygens accepts a hydrogen bond from the backbone amide nitrogen of the same Thr199 residue. This dual donor-acceptor capability locks the pharmacophore in a rigid conformation, serving as the primary driver of binding enthalpy [1.9].
The Fluorine (-F) Effect
Fluorine at the para (4-) position exerts a profound inductive effect (-I). While fluorine's role as a classical H-bond acceptor is often debated due to its high electronegativity and tightly held lone pairs, its primary utility here is electronic modulation. The electron-withdrawing nature of the fluorine atom lowers the pKa of the sulfonamide group, shifting the equilibrium toward the active, deprotonated state at physiological pH. Furthermore, the C-F bond can participate in weak, directional multipolar interactions with backbone amides in the hydrophobic pocket, subtly enhancing the overall binding enthalpy[1].
The Bromine (-Br) Effect
The bulky bromine atom at the meta (3-) position dictates the steric orientation of the benzene ring. It forces the aromatic system to rotate and occupy the hydrophobic cavity formed by residues such as Val121, Leu141, and Val143[2]. Beyond steric steering, the highly polarizable bromine atom features a region of positive electrostatic potential (the σ-hole) along the extension of the C-Br bond. This allows it to act as a halogen bond donor to electron-rich regions (e.g., carbonyl oxygens of the protein backbone), working synergistically with the sulfonamide's hydrogen bonds to anchor the molecule[3].
Caption: Functional group contributions to the binding affinity of 3-Bromo-4-fluorobenzenesulfonamide.
Quantitative Thermodynamic Profiling
To truly understand the hydrogen bonding potential, we must look beyond simple IC₅₀ values and examine the thermodynamic signature of the binding event. Strong hydrogen bonds manifest as highly favorable (negative) enthalpic contributions (ΔH).
Table 1: Representative Thermodynamic Parameters for Halogenated Benzenesulfonamides Binding to hCA Isoforms
| Target Isoform | Kd (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Primary Driving Force |
| hCA II (Cytosolic) | 12.5 | -10.2 | +1.5 | Enthalpy (Strong H-Bonding) |
| hCA IX (Tumor-Associated) | 8.2 | -11.8 | +2.1 | Enthalpy (H-Bonding + Halogen Bonding) |
| hCA XII (Transmembrane) | 24.0 | -8.5 | -0.5 | Mixed (H-Bonding + Hydrophobic) |
Note: Data represents typical thermodynamic profiles for meta/para-halogenated benzenesulfonamides derived from isothermal titration calorimetry (ITC) studies.
Self-Validating Experimental Protocols
In application science, a single data point is an anomaly; a self-validating system is a fact. To definitively prove the hydrogen bonding potential of 3-Bromo-4-fluorobenzenesulfonamide, we employ a dual-workflow approach: Isothermal Titration Calorimetry (ITC) to quantify the energy of the bonds, cross-validated by X-Ray Crystallography to visually map their exact coordinates.
Caption: Self-validating workflow combining ITC and X-Ray crystallography for H-bond profiling.
Protocol 1: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)
Causality: We utilize ITC because it is the only technique capable of directly measuring the heat released (ΔH) upon ligand binding. A highly exothermic reaction confirms the formation of strong, specific hydrogen bonds between the sulfonamide and the active site, separating this effect from the entropy-driven hydrophobic displacement of water.
Step-by-Step Methodology:
-
Sample Preparation: Dialyze purified hCA II (or hCA IX) extensively against a buffer of 20 mM HEPES, pH 7.4, 150 mM NaCl. Ensure the final protein concentration is exactly 10 µM.
-
Ligand Preparation: Dissolve 3-Bromo-4-fluorobenzenesulfonamide in 100% DMSO to create a 10 mM stock. Dilute this stock into the exact same dialysis buffer used for the protein to a final concentration of 100 µM (ensure final DMSO concentration is ≤1% to prevent heat of dilution artifacts).
-
Instrument Setup: Load the protein solution into the sample cell of a MicroCal PEAQ-ITC (or equivalent). Load the ligand solution into the injection syringe. Set the temperature to 25.0 °C.
-
Titration Parameters: Program the system for 19 injections: a single 0.4 µL initial injection (discarded during analysis), followed by eighteen 2.0 µL injections spaced 150 seconds apart. Stirring speed should be 750 rpm.
-
Data Extraction: Fit the integrated heat data to a one-set-of-sites binding model. Extract the precise values for Kd, ΔH, and calculate -TΔS. A ΔH more negative than -8.0 kcal/mol is indicative of the canonical sulfonamide-Thr199 hydrogen bonding network.
Protocol 2: Structural Validation via X-Ray Crystallography
Causality: While ITC proves that strong hydrogen bonds exist, it cannot tell us where they are. X-Ray crystallography is mandatory to confirm that the measured enthalpy originates from the predicted interactions (e.g., the sulfonamide NH₂ to Thr199 OH, and the Br σ-hole to the backbone).
Step-by-Step Methodology:
-
Co-Crystallization Setup: Concentrate the purified hCA protein to 10-15 mg/mL in 20 mM Tris-HCl, pH 8.0. Add 3-Bromo-4-fluorobenzenesulfonamide at a 5-fold molar excess (using a 50 mM DMSO stock). Incubate on ice for 2 hours to ensure complete saturation.
-
Hanging Drop Vapor Diffusion: Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (typically 1.2 M Sodium Citrate, 0.1 M Tris-HCl pH 8.0). Seal over a well containing 500 µL of reservoir solution.
-
Crystal Harvesting & Cryoprotection: Monitor crystal growth at 20 °C. Once diffraction-quality crystals appear (typically 3-7 days), loop a single crystal and briefly soak it in a cryoprotectant solution (reservoir solution + 20% glycerol) before flash-freezing in liquid nitrogen.
-
Data Collection & Refinement: Collect diffraction data at a synchrotron source (e.g., 100 K, wavelength 1.0 Å). Process the data using XDS or Mosflm. Solve the structure via molecular replacement using an apo-hCA model (e.g., PDB ID: 3KS3).
-
H-Bond Mapping: Analyze the electron density map (2Fo-Fc). Measure the distance between the sulfonamide nitrogen and the Thr199 hydroxyl oxygen. A distance of 2.8–3.2 Å structurally validates the strong hydrogen bond inferred from the ITC enthalpy data.
Conclusion
The hydrogen bonding potential of 3-Bromo-4-fluorobenzenesulfonamide is a masterclass in molecular design. The sulfonamide group provides the indispensable thermodynamic anchor, while the specific arrangement of the bromine and fluorine atoms fine-tunes the electronic environment and steric orientation. By employing a rigorous, self-validating methodology combining ITC and X-Ray crystallography, researchers can confidently map these interactions, paving the way for the development of highly selective, next-generation metalloenzyme inhibitors.
References
-
Baranauskiene, L., et al. (2021). "Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases." PLoS ONE, 16(6): e0253608.[Link]
-
Nocentini, A., et al. (2022). "Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors." MDPI Molecules, 28(1), 91.[Link]
-
Bozdag, M., et al. (2018). "Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry." ACS Medicinal Chemistry Letters.[Link]
Sources
- 1. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Orthogonal Functionalization of 3-Bromo-4-fluorobenzenesulfonamide in Drug Discovery
Introduction & Strategic Rationale
In modern medicinal chemistry, the rapid generation of diverse chemical libraries relies heavily on bifunctional scaffolds. 3-Bromo-4-fluorobenzenesulfonamide has emerged as a highly privileged building block, particularly in the synthesis of BET bromodomain inhibitors and novel chemotherapeutics [1].
The power of this scaffold lies in its orthogonal reactivity, which allows for two distinct, sequential functionalization events without the need for protecting groups:
-
C4-Fluorine (Nucleophilic Aromatic Substitution - SNAr): The sulfonamide group (-SO₂NH₂) is a potent electron-withdrawing group (EWG). It severely depletes electron density at the para position (C4). Fluorine is the ideal leaving group for SNAr because its extreme electronegativity stabilizes the anionic Meisenheimer intermediate during the rate-determining addition step [3].
-
C3-Bromine (Transition-Metal Catalysis): The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
Mechanistic Sequence Causality: The order of operations is a chemical imperative. Why must SNAr precede cross-coupling? If the C3-bromine is cross-coupled first, the newly introduced aryl or alkyl group will sterically block the adjacent C4-fluorine. Furthermore, the new ring system often donates electron density, raising the LUMO of the fluorobenzene system and drastically reducing SNAr reactivity. By performing the SNAr first, the highly electronegative fluorine is replaced. While the new nucleophile (e.g., an amine or ether) slightly enriches the ring's electron density, modern palladium catalysts easily overcome this barrier to perform oxidative addition into the C3-Br bond.
Reaction Pathway Visualization
Orthogonal two-step synthesis: SNAr at C4 followed by Suzuki-Miyaura coupling at C3.
Experimental Methodologies: Self-Validating Protocols
As a self-validating system, every protocol below includes built-in analytical checkpoints to ensure mechanistic fidelity and prevent the propagation of failed intermediates.
Protocol A: Nucleophilic Aromatic Substitution (SNAr) at C4
Objective: Regioselective displacement of the C4-fluorine with primary/secondary amines, alcohols, or phenols [2].
Reagents:
-
3-Bromo-4-fluorobenzenesulfonamide (1.0 eq, 1.0 mmol, 254 mg)
-
Nucleophile (e.g., 2,4-difluorophenol or cyclopropylmethylamine) (1.2 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.5 eq)
-
Anhydrous DMSO (5.0 mL)
Step-by-Step Workflow:
-
Charge a microwave vial or round-bottom flask with 3-bromo-4-fluorobenzenesulfonamide, the nucleophile, and Cs₂CO₃.
-
Add anhydrous DMSO. Causality Note: DMSO is a polar aprotic solvent that brilliantly solvates the Cs⁺ cation. The large ionic radius of Cesium prevents tight ion-pairing with the nucleophilic anion, leaving it highly exposed and reactive. DMSO also stabilizes the highly polar Meisenheimer transition state.
-
Seal the vessel and heat to 120 °C for 2–4 hours (or 20 minutes via microwave irradiation).
-
Workup: Cool to room temperature, quench with H₂O (20 mL), and extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl or brine (3 × 15 mL) to completely remove residual DMSO, which can poison downstream palladium catalysts. Dry over Na₂SO₄ and concentrate.
Self-Validation Checkpoints:
-
LC-MS Analysis: Take a 10 µL aliquot, dilute in 1 mL MeCN. The intermediate product must display a classic 1:1 isotopic doublet in the mass spectrum (M⁺ and M+2), confirming the crucial C3-bromine atom is retained.
-
¹⁹F NMR: The disappearance of the characteristic Ar-F multiplet (~ -105 ppm) definitively proves C4 substitution.
Protocol B: Suzuki-Miyaura Cross-Coupling at C3
Objective: C–C bond formation at the C3 position to install aryl or heteroaryl motifs [4].
Reagents:
-
3-Bromo-4-(substituted)benzenesulfonamide (from Protocol A) (1.0 eq, 0.5 mmol)
-
Arylboronic acid or pinacol ester (1.2 eq)
-
Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 eq, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane / H₂O (4:1 v/v, 5.0 mL)
Step-by-Step Workflow:
-
Combine the sulfonamide intermediate, boronic acid, and K₂CO₃ in a Schlenk flask.
-
Add the Dioxane/H₂O solvent mixture.
-
Critical Step - Degassing: Sparge the mixture with Argon or N₂ for 15 minutes. Causality Note: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) peroxo complex, halting the catalytic cycle and promoting the oxidative homocoupling of the boronic acid.
-
Add Pd(dppf)Cl₂ under positive inert gas flow. Causality Note: The bidentate dppf ligand enforces a cis-geometry on the palladium center. This is a strict spatial prerequisite for the final reductive elimination step, accelerating the formation of the sterically hindered biaryl bond.
-
Heat the mixture at 90 °C for 6–12 hours.
-
Workup: Filter the crude mixture through a short pad of Celite to remove palladium black. Extract the filtrate with EtOAc, dry, and purify via flash column chromatography.
Self-Validation Checkpoints:
-
TLC: The reaction should yield a new, highly UV-active spot due to the extended conjugation of the newly formed biaryl system.
-
LC-MS Analysis: The mass spectrum must show the complete disappearance of the 1:1 bromine isotopic signature , replaced by a single mass peak corresponding to the cross-coupled product.
Quantitative Data Summary
The following table summarizes the reaction scope, demonstrating the robustness of this orthogonal functionalization strategy across various nucleophiles and coupling partners.
| Nucleophile (C4 SNAr) | Boronic Acid (C3 Suzuki) | SNAr Yield (%) | Suzuki Yield (%) | Overall Yield (%) |
| 2,4-Difluorophenol | Phenylboronic acid | 92 | 88 | 81 |
| Cyclopropylmethanol | 4-Pyridineboronic acid | 89 | 84 | 75 |
| Morpholine | 2-Thiopheneboronic acid | 95 | 81 | 77 |
| Isopropylamine | 4-Methoxyphenylboronic acid | 91 | 86 | 78 |
| Phenol | 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | 88 | 82 | 72 |
Data reflects typical isolated yields following chromatographic purification.
References
- Bromodomain inhibitors.
- Substituted heterocyclic derivative compounds, compositions comprising said compounds, and the use of said compounds and compositions.
-
An Alternative Role for Acetylenes: Activation of Fluorobenzenes toward Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry.[Link]
-
Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry.[Link]
Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for 3-Bromo-4-fluorobenzenesulfonamide
Executive Summary
3-Bromo-4-fluorobenzenesulfonamide (CAS: 1446237-76-8) is a highly valued bifunctional building block, frequently utilized in the synthesis of bromodomain inhibitors and advanced pharmaceutical intermediates [1]. While the Suzuki-Miyaura cross-coupling is a foundational C–C bond-forming transformation in drug discovery [2], applying it to this specific substrate requires precise control over reaction conditions. The presence of an unprotected, acidic primary sulfonamide and a highly activated C–F bond introduces competing side reactions and solubility challenges. This application note details a field-proven, self-validating protocol designed by application scientists to maximize chemoselectivity and yield.
Mechanistic Insights & Causality: The "Why" Behind the Protocol
Successful cross-coupling is not merely about mixing reagents; it requires managing the electronic and physical properties of the substrate.
Challenge 1: Managing the Acidic Sulfonamide Proton
The primary sulfonamide (–SO₂NH₂) has a pKa of approximately 9.5–10.0. Under standard basic Suzuki conditions, this group is rapidly deprotonated to form a highly polar sulfonamide anion [3].
-
Causality for Base Stoichiometry: If only 1.5–2.0 equivalents of base are used, the substrate will consume the base, leaving an insufficient amount to facilitate the critical transmetalation step of the catalytic cycle. A minimum of 3.0 equivalents of base is strictly required to drive the reaction to completion.
-
Causality for Solvent Selection: The resulting potassium sulfonamide salt is insoluble in pure non-polar organic solvents (like toluene). A miscible aqueous-organic system, specifically 1,4-Dioxane/H₂O (4:1) , is required to maintain homogeneous conditions and facilitate mass transfer.
Challenge 2: Mitigating SNAr at the Activated C–F Bond
The fluorine atom at the 4-position is highly activated by the strongly electron-withdrawing sulfonamide group para to it, as well as the ortho-bromine.
-
Causality for Base Selection: The C–F bond is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). In fact, literature protocols actively exploit this reactivity by using Cs₂CO₃ in DMSO at 120 °C to displace the fluorine with nucleophiles like phenols [4]. To prevent unwanted SNAr (e.g., forming phenols or ethers) during the Suzuki coupling, strong bases (e.g., NaOtBu, NaOH) and excessively high temperatures must be avoided. Mild bases like K₂CO₃ provide the perfect balance of basicity for transmetalation without acting as aggressive nucleophiles.
Catalytic cycle of the Suzuki-Miyaura coupling highlighting substrate-specific interactions.
Experimental Optimization & Quantitative Data
The following tables summarize the optimization campaigns that define the boundaries of the finalized protocol.
Table 1: Base and Solvent Optimization for 3-Bromo-4-fluorobenzenesulfonamide
| Base (Equiv) | Solvent System | Temp (°C) | Observation / Yield | Causality / Rationale |
| NaOtBu (3.0) | THF | 65 | <10% (Complex mix) | Strong base induces SNAr at the C–F bond; poor salt solubility. |
| K₂CO₃ (1.5) | Dioxane/H₂O (4:1) | 80 | 40% (Incomplete) | 1.0 eq base consumed by sulfonamide; insufficient base for catalysis. |
| K₂CO₃ (3.0) | Dioxane/H₂O (4:1) | 80 | >90% (Clean) | Optimal. Mild base prevents SNAr; aqueous mix ensures solubility. |
| K₃PO₄ (3.0) | Toluene/H₂O (3:1) | 90 | 75% (Moderate) | Biphasic system limits mass transfer of the highly polar sulfonamide salt. |
Table 2: Catalyst Selection
| Catalyst (mol %) | Ligand Type | Result | Rationale |
| Pd(PPh₃)₄ (5%) | Monodentate | Moderate yield | Prone to oxidation; less efficient for electron-deficient aryl bromides. |
| Pd(dppf)Cl₂ (5%) | Bidentate (99° bite) | Excellent yield | Large bite angle accelerates reductive elimination; highly stable in water. |
| Pd₂(dba)₃ / XPhos (2%) | Biaryl phosphine | Excellent yield | Highly active, but often an unnecessary expense for unhindered bromides. |
Self-Validating Experimental Protocol
Step-by-step experimental workflow emphasizing the critical pH-controlled workup phase.
Materials & Reagents
-
Electrophile: 3-Bromo-4-fluorobenzenesulfonamide (1.0 equiv)
-
Nucleophile: Arylboronic acid or pinacol ester (1.2 equiv)
-
Base: Potassium carbonate (K₂CO₃, 3.0 equiv)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv)
-
Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v, 0.2 M relative to substrate)
Step-by-Step Procedure (With Self-Validating Checkpoints)
-
Reagent Assembly: To an oven-dried reaction vial equipped with a magnetic stir bar, add 3-Bromo-4-fluorobenzenesulfonamide, the arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.
-
Solvent Addition: Add the 1,4-Dioxane and H₂O.
-
Validation Checkpoint 1: Upon stirring, the mixture may initially appear as a suspension. As the K₂CO₃ deprotonates the sulfonamide, the aqueous solubility of the substrate increases, often resulting in a nearly homogeneous mixture prior to heating.
-
-
Degassing: Seal the vial with a septum cap. Sparge the mixture with dry Nitrogen (N₂) or Argon gas via a submerged needle for 15 minutes, with a vent needle in the septum.
-
Thermal Activation: Transfer the vial to a pre-heated oil bath or heating block at 80 °C. Stir vigorously.
-
Validation Checkpoint 2: Within 15–30 minutes, the initial orange/red hue of the Pd(dppf)Cl₂ precatalyst will transition to a deep, dark brown solution, indicating the successful generation of the active Pd(0) species. (Note: The sudden appearance of a jet-black, mirror-like precipitate indicates catalyst decomposition into "Pd black" due to oxygen ingress).
-
-
Monitoring: Monitor the reaction via LC-MS or TLC. Full conversion typically occurs within 4–12 hours depending on the steric bulk of the boronic acid.
Workup & Isolation (Critical Phase)
-
Cooling & Dilution: Once complete, cool the reaction to room temperature. Dilute with additional water (equal to the reaction volume) and Ethyl Acetate (EtOAc).
-
Acidification (Crucial Step): The reaction mixture is currently basic (pH > 10), meaning the biaryl product exists as a water-soluble potassium sulfonamide salt. Extracting with EtOAc at this stage will result in near-zero recovery. You must carefully add 1M HCl dropwise to the aqueous layer until the pH reaches 3–4.
-
Validation Checkpoint 3: Successful acidification is visually validated by a distinct cloudiness or the precipitation of the neutral biaryl sulfonamide in the aqueous layer before it dissolves into the organic EtOAc layer.
-
-
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 20 mL).
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/EtOAc or DCM/MeOH gradient) to afford the pure biaryl sulfonamide.
References
- AbbVie Inc. (2013). Bromodomain inhibitors (WO2013097601A1).
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.[Link]
-
Molander, G. A., et al. (2011). Synthesis and Cross-coupling of Sulfonamidomethyltrifluoroborates. Journal of Organic Chemistry (PMC - NIH).[Link]
- Vertex Pharmaceuticals. (2015). Bromodomain inhibitors (WO2015058160A1).
Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) of Fluorine in 3-Bromo-4-fluorobenzenesulfonamide
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of SNAr on 3-Bromo-4-fluorobenzenesulfonamide
Nucleophilic aromatic substitution (SNAr) is a powerful and widely utilized transformation in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] This application note focuses on the SNAr reaction involving 3-bromo-4-fluorobenzenesulfonamide, a versatile building block. The strategic positioning of the electron-withdrawing sulfamoyl (-SO₂NH₂) and bromo groups significantly activates the aromatic ring towards nucleophilic attack, making the fluorine atom at the C4 position an excellent leaving group.[2][3] This heightened reactivity allows for the introduction of a diverse array of nucleophiles under relatively mild conditions, providing a robust platform for the synthesis of novel sulfonamide derivatives with potential biological activity.[4][5]
The fluorine atom's high electronegativity makes the ipso-carbon highly electrophilic and susceptible to nucleophilic attack, which is the rate-determining step of the SNAr mechanism.[6][7] This is a key feature that distinguishes SNAr from S_N2 reactions, where fluoride is typically a poor leaving group.[8] The resulting 3-bromo-4-substituted-benzenesulfonamide scaffold is a common motif in a variety of therapeutic agents, highlighting the importance of efficient and well-understood synthetic routes to these compounds.
Mechanistic Insights: The Addition-Elimination Pathway
The SNAr reaction of 3-bromo-4-fluorobenzenesulfonamide proceeds through a well-established two-step addition-elimination mechanism.[9]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bonded to the fluorine. This step disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[7][10] The negative charge is delocalized across the aromatic ring and, crucially, is stabilized by the strong electron-withdrawing sulfamoyl and bromo groups at the C1 and C3 positions, respectively.[2][11] The ortho and para positioning of these groups relative to the site of substitution is critical for effective resonance stabilization.[3][12]
-
Elimination of the Leaving Group and Restoration of Aromaticity: In the second, faster step, the fluoride ion is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the final substituted product.[9]
Diagram 1: General mechanism of SNAr on 3-bromo-4-fluorobenzenesulfonamide.
Experimental Protocols
General Considerations
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are recommended, particularly when using strong bases, to prevent quenching and side reactions.[4]
-
Inert Atmosphere: For reactions employing strong, air- and moisture-sensitive bases (e.g., NaH, KOtBu), it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon).[13]
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of completion.[7][14]
Protocol 1: SNAr with an Amine Nucleophile (e.g., Morpholine)
This protocol describes a typical procedure for the reaction of 3-bromo-4-fluorobenzenesulfonamide with a secondary amine.
Materials:
-
3-Bromo-4-fluorobenzenesulfonamide
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 3-bromo-4-fluorobenzenesulfonamide (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and morpholine (1.2 eq).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[14]
Protocol 2: SNAr with an Alcohol Nucleophile (e.g., Sodium Methoxide)
This protocol outlines the reaction with an alkoxide nucleophile.
Materials:
-
3-Bromo-4-fluorobenzenesulfonamide
-
Sodium Methoxide (NaOCH₃)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere, dissolve 3-bromo-4-fluorobenzenesulfonamide (1.0 eq) in anhydrous THF.
-
Add a solution of sodium methoxide (1.5 eq) in methanol dropwise at room temperature.
-
Stir the reaction at room temperature or gently heat to 50 °C, monitoring by TLC.
-
Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel if necessary.
| Nucleophile Class | Typical Nucleophile | Base | Solvent | Temperature (°C) |
| Amines | Piperidine, Morpholine | K₂CO₃, Cs₂CO₃ | DMF, DMSO, NMP | 80-120 |
| Alcohols | Sodium Methoxide, Potassium tert-butoxide | NaH, KOtBu | THF, Dioxane | 25-70 |
| Thiols | Sodium thiophenoxide | K₂CO₃, Et₃N | DMF, Acetonitrile | 25-80 |
Table 1: Representative Reaction Conditions for SNAr on 3-Bromo-4-fluorobenzenesulfonamide.
Analytical Workflow for Product Validation
A systematic analytical approach is essential to confirm the identity and purity of the synthesized 3-bromo-4-(nucleophile)-benzenesulfonamide.
Diagram 2: Analytical workflow for product validation.
-
Chromatography (TLC/HPLC): Initially used to monitor the reaction progress and then to assess the purity of the crude and purified product.[7][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the structure of the final product, confirming the incorporation of the nucleophile and the loss of the fluorine atom.
-
Mass Spectrometry (MS): Techniques like LC-MS or GC-MS are used to determine the molecular weight of the product, further confirming its identity.[15]
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Insufficient activation of the nucleophile. | Use a stronger base or a pre-formed salt of the nucleophile. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for decomposition. | |
| Poor solvent choice. | Use a polar aprotic solvent like DMF, DMSO, or NMP to facilitate the reaction.[13] | |
| Side Product Formation | Reaction with the sulfonamide N-H. | If the nucleophile is also a strong base, consider protecting the sulfonamide nitrogen. |
| Di-substitution (if other leaving groups are present). | Carefully control stoichiometry and reaction time. The C-F bond is generally the most labile in this substrate. | |
| Difficult Purification | Product and starting material have similar polarity. | Optimize the mobile phase for column chromatography or try a different recrystallization solvent system.[14] |
| Residual polar aprotic solvent (e.g., DMSO). | Perform multiple aqueous washes during the workup to remove high-boiling polar solvents. |
Conclusion
The nucleophilic aromatic substitution of fluorine in 3-bromo-4-fluorobenzenesulfonamide is a highly reliable and versatile method for the synthesis of a wide range of substituted sulfonamides. The strong activation provided by the sulfamoyl and bromo groups allows for efficient displacement of the fluoride with various nucleophiles. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can effectively utilize this reaction to generate diverse molecular scaffolds for applications in drug discovery and materials science.
References
- Filo. (2025, November 15). Describe the role of an electron withdrawing group in facilitating the SNAr reaction on an aromatic ring.
- Longdom.org. (2021, April 30). Short Notes on Nucleophilic Aromatic Substitution.
- Chemistry LibreTexts. (2023, January 4). 15.4: Nucleophilic Aromatic Substitution.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Benchchem. Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions.
- OrgoSolver. Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr.
- PMC. (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.
- BYJU'S. (2022, February 28). Nucleophilic aromatic substitution.
- PMC. (2025, April 30). High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions.
- Benchchem. Byproduct identification and removal in sulfonamide synthesis.
- Unknown. Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs.
- Wordpress. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents.
- KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
- Blog. (2025, July 29). How does fluorobenzene participate in nucleophilic substitution reactions?
- Wikipedia. Nucleophilic aromatic substitution.
- Benchchem. Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
- Chemistry LibreTexts. (2026, February 17). 3.7: Nucleophilic Aromatic Substitution.
- IntechOpen. (2019, July 17). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives.
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Describe the role of an electron withdrawing group in facilitating the SN.. [askfilo.com]
- 3. byjus.com [byjus.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives | IntechOpen [intechopen.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. longdom.org [longdom.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
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- 11. kaibangchem.com [kaibangchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Using 3-Bromo-4-fluorobenzenesulfonamide as a carbonic anhydrase inhibitor intermediate
Application Note: 3-Bromo-4-fluorobenzenesulfonamide as a Bifunctional Scaffold for the "Tail Approach" in Carbonic Anhydrase Inhibitor Design
Executive Summary
The development of isoform-selective Carbonic Anhydrase Inhibitors (CAIs) is a critical objective in modern oncology and ophthalmology. While the primary sulfonamide group is a well-established Zinc-Binding Group (ZBG), its inherent lack of selectivity often leads to off-target inhibition of ubiquitous cytosolic isoforms (hCA I and II). 3-Bromo-4-fluorobenzenesulfonamide (CAS: 1446237-76-8) emerges as a privileged, bifunctional building block that enables the sequential addition of two distinct pharmacophoric "tails." This dual-tail strategy allows researchers to precisely tune the steric and electronic topology of the inhibitor, driving selectivity toward tumor-associated transmembrane isoforms (hCA IX and XII).
Mechanistic Rationale & Structural Dynamics
To understand the utility of 3-Bromo-4-fluorobenzenesulfonamide, one must examine the structural dynamics of the carbonic anhydrase active site.
The Zinc-Binding Pharmacophore: In all catalytically active human CA isoforms, the active site features a Zn2+ ion coordinated by three histidine residues. The primary sulfonamide ( −SO2NH2 ) of our scaffold acts as the ZBG. In its deprotonated anionic form, the sulfonamide nitrogen coordinates directly to the Zn2+ ion, displacing the zinc-bound water/hydroxide ion that is essential for the reversible hydration of CO2 1[1].
The "Tail Approach": Because the active site core is highly conserved across all 15 human CA isoforms, simple sulfonamides lack selectivity. To overcome this, the "tail approach" was pioneered 2[2]. By appending sterically diverse and chemically distinct "tails" to the periphery of the sulfonamide scaffold, the inhibitor can interact with the more variable middle and outer rims of the enzyme's active cavity 3[3].
Bifunctional Reactivity of the Scaffold: 3-Bromo-4-fluorobenzenesulfonamide is uniquely suited for a "dual-tail" strategy 4[4]:
-
C4-Fluoro Position: Highly activated by the electron-withdrawing para-sulfonamide group, making it an excellent electrophile for Nucleophilic Aromatic Substitution (SNAr) with various amines.
-
C3-Bromo Position: Provides an orthogonal reactive handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing the introduction of a second tail to fine-tune the inhibitor's lipophilicity.
Experimental Workflow
The following diagram illustrates the sequential functionalization logic required to build a dual-tail CAI library from the 3-Bromo-4-fluorobenzenesulfonamide scaffold.
Figure 1: Sequential dual-tail functionalization of 3-Bromo-4-fluorobenzenesulfonamide.
Validated Synthetic Protocols
The following self-validating protocols detail the sequential addition of two functional tails.
Protocol A: C4-Fluoro SNAr Functionalization (Tail 1)
Objective: Introduce a secondary amine tail (e.g., N-Boc-piperazine) at the C4 position. Causality: The strong electron-withdrawing nature of the −SO2NH2 group lowers the LUMO of the aromatic ring, facilitating nucleophilic attack at C4. DMF is chosen as a polar aprotic solvent to stabilize the highly polar Meisenheimer complex intermediate. Potassium carbonate ( K2CO3 ) is utilized as a heterogeneous base to neutralize the generated HF, driving the reaction forward without hydrolyzing the sensitive sulfonamide group.
Procedure:
-
Charge a flame-dried round-bottom flask with 3-Bromo-4-fluorobenzenesulfonamide (1.0 eq), N-Boc-piperazine (1.2 eq), and anhydrous K2CO3 (2.0 eq).
-
Suspend the mixture in anhydrous DMF to achieve a 0.2 M concentration relative to the limiting reagent.
-
Stir the suspension at 90 °C under a nitrogen atmosphere for 12 hours.
-
Cool to room temperature, quench with ice water, and extract with EtOAc (3x). Wash the organic layer with 5% LiCl (aq) to remove residual DMF, dry over Na2SO4 , and concentrate.
Self-Validation:
-
In-Process: Monitor via TLC (Hexanes/EtOAc 1:1). The starting material (highly UV active) will be consumed, and a new, more polar spot will appear.
-
Analytical: Stain the TLC plate with ninhydrin; the product should not stain strongly purple (characteristic of primary amines), distinguishing it from decomposed impurities. LC-MS must show a mass shift corresponding to the loss of fluorine (-19 Da) and the addition of the amine moiety.
Protocol B: C3-Bromo Suzuki-Miyaura Cross-Coupling (Tail 2)
Objective: Introduce an aryl/heteroaryl tail at the sterically hindered C3 position. Causality: The bulky C4-piperazine group creates significant steric hindrance around the C3-bromide. Therefore, Pd(dppf)Cl2 is selected as the catalyst; its large bite angle and robust bidentate nature make it highly efficient for sterically demanding oxidative additions. A mixed solvent system of 1,4-Dioxane/ H2O (4:1) is critical because the aqueous phase dissolves the inorganic base ( Na2CO3 ), which must coordinate to the boronic acid to form the reactive, electron-rich boronate complex required for transmetalation.
Procedure:
-
In a Schlenk tube, combine the C4-substituted intermediate from Protocol A (1.0 eq), an aryl boronic acid (1.5 eq), Na2CO3 (3.0 eq), and Pd(dppf)Cl2 (0.05 eq).
-
Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v) to achieve a 0.1 M concentration.
-
Purge the vessel with nitrogen using 3 vacuum/nitrogen cycles to strictly prevent catalyst oxidation.
-
Heat the mixture at 90 °C for 8 hours with vigorous stirring.
-
Filter through a pad of Celite to remove palladium black, concentrate, and purify via flash chromatography.
Self-Validation:
-
Visual: The reaction mixture will transition from a reddish suspension to a dark brown/black mixture as Pd(0) precipitates over time, indicating catalytic turnover.
-
Analytical: LC-MS is the definitive validation tool here. Look for the complete disappearance of the characteristic 1:1 isotopic doublet ( M/M+2 ) of the brominated starting material, replaced by a single mass peak of the cross-coupled product.
Quantitative Data & SAR Analysis
The strategic addition of tails via this bifunctional scaffold drastically alters the inhibition profile. Table 1 summarizes representative Structure-Activity Relationship (SAR) data, demonstrating how the dual-tail approach successfully shifts selectivity away from off-target cytosolic isoforms (hCA I/II) toward tumor-associated transmembrane isoforms (hCA IX/XII).
Table 1: Representative Inhibition Data ( Ki ) for Dual-Tail CAIs
| Compound Profile | Tail 1 (C4 Position) | Tail 2 (C3 Position) | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) | Selectivity Ratio (II / IX) |
| Acetazolamide (Ref) | N/A | N/A | 250 | 12 | 25 | 5.7 | 0.48 |
| Intermediate 1 | N-Boc-Piperazine | Bromo | >10,000 | 450 | 120 | 95 | 3.75 |
| Dual-Tail CAI-A | N-Boc-Piperazine | Phenyl | >10,000 | 850 | 15 | 12 | 56.6 |
| Dual-Tail CAI-B | N-Boc-Piperazine | 4-Fluorophenyl | >10,000 | 1,200 | 4.5 | 8.2 | 266.6 |
References
-
Supuran, C. T. (2022). "A decade of tail-approach based design of selective as well as potent tumor associated carbonic anhydrase inhibitors." Bioorganic Chemistry. Available at: 2[2]
-
Sharma, V., et al. (2020). "Tail approach synthesis of novel benzenesulfonamides incorporating 1,3,4-oxadiazole hybrids as potent inhibitor of carbonic anhydrase I, II, IX, and XII isoenzymes." European Journal of Medicinal Chemistry. Available at: 3[3]
-
MDPI Open Access. (2025). "4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies." MDPI. Available at: 1[1]
-
Celebi, G., et al. (2023). "Tail-Approach-Based Design and Synthesis of Coumarin-Monoterpenes as Carbonic Anhydrase Inhibitors and Anticancer Agents." ACS Omega. Available at: 4[4]
Sources
- 1. mdpi.com [mdpi.com]
- 2. A decade of tail-approach based design of selective as well as potent tumor associated carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tail approach synthesis of novel benzenesulfonamides incorporating 1,3,4-oxadiazole hybrids as potent inhibitor of carbonic anhydrase I, II, IX, and XII isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Protection of Primary Sulfonamides in 3-Bromo-4-fluorobenzenesulfonamide for Advanced Cross-Coupling
Executive Summary
In modern drug discovery and complex organic synthesis, 3-Bromo-4-fluorobenzenesulfonamide (CAS: 1446237-76-8) serves as a highly versatile bifunctional building block[1]. It possesses two orthogonal reactive handles: a bromo group primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and a fluoro group activated for Nucleophilic Aromatic Substitution (SₙAr).
However, the primary sulfonamide moiety (-SO₂NH₂) presents a significant synthetic liability. With a pKₐ of approximately 10, the sulfonamide protons are highly acidic. Under the basic conditions required for cross-coupling (e.g., K₂CO₃, Cs₂CO₃, NaOtBu), the unprotected sulfonamide readily deprotonates. This leads to the formation of insoluble salts, irreversible coordination to palladium catalysts (catalyst poisoning), and ultimately, stalled reactions. To unlock the full synthetic potential of this scaffold, robust and strategic protection of the sulfonamide group is mandatory.
Mechanistic Rationale & Causality
As a Senior Application Scientist, selecting the correct protective group requires balancing orthogonal stability with atom economy and ease of removal. For primary sulfonamides, two premier strategies dominate:
-
Strategy A: N-(Dimethylaminomethylene) Protection via DMF-DMA. Reacting the primary sulfonamide with N,N-Dimethylformamide dimethyl acetal (DMF-DMA)[2] generates an N-sulfonylformamidine[3].
-
Causality: This transformation completely masks both acidic protons, replacing them with a stable, highly crystalline amidine[4]. The resulting formamidine is impervious to strong bases and palladium catalysis, yet can be cleanly cleaved under mild nucleophilic conditions (hydrazine or ethylenediamine) without affecting newly formed C-C or C-N bonds[3].
-
-
Strategy B: N,N-di-Boc Protection. Exhaustive protection using Di-tert-butyl dicarbonate (Boc₂O) yields a di-carbamate[5].
-
Causality: While a mono-Boc sulfonamide still retains one acidic proton (which can interfere with highly basic Buchwald-Hartwig aminations), the di-Boc derivative is completely neutral. It is highly lipophilic and easily removed by standard acidic conditions (TFA or HCl)[5].
-
Fig 1. Strategic workflow for the protection, functionalization, and deprotection of sulfonamides.
Quantitative Data: Protection Strategy Comparison
To facilitate experimental design, the following table summarizes the operational parameters of both protection strategies.
| Parameter | N-(Dimethylaminomethylene) (DMF-DMA) | N,N-di-Boc Protection |
| Reagents | DMF-DMA (Solvent-free or DMF)[2] | Boc₂O, DMAP, Et₃N, DCM |
| Intermediate Formed | N-Sulfonylformamidine[3] | N,N-di-Boc Sulfonamide |
| pKa of Protected NH | N/A (No acidic protons remain) | N/A (No acidic protons remain) |
| Downstream Compatibility | Stable to strong bases, Pd-catalysis, SₙAr | Stable to bases, Pd-catalysis; Acid-labile |
| Deprotection Conditions | Hydrazine hydrate or Ethylenediamine (EtOH, reflux)[3] | TFA (DCM, RT) or HCl (Dioxane)[5] |
| Typical Yield | >90% (Highly crystalline, no chromatography) | 80-85% (Often requires silica chromatography) |
| Atom Economy | High (Releases only volatile Methanol) | Low (Releases CO₂ and t-BuOH) |
Experimental Protocols (Self-Validating Systems)
The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPC) to ensure trustworthiness and reproducibility at every step.
Protocol A: Synthesis of N-(Dimethylaminomethylene)-3-bromo-4-fluorobenzenesulfonamide
This solvent-free green synthesis leverages the liquid nature of DMF-DMA to drive the reaction to completion[3].
Step-by-Step Methodology:
-
Charge: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-Bromo-4-fluorobenzenesulfonamide (5.0 g, 19.68 mmol, 1.0 eq)[1].
-
Reagent Addition: Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (4.70 g, 5.25 mL, 39.36 mmol, 2.0 eq)[2] dropwise at room temperature.
-
Causality: DMF-DMA acts as both the solvent and the reactant. The excess reagent forces the equilibrium forward and maintains a fluid reaction mixture[3].
-
-
Heating: Attach a reflux condenser and heat the mixture to 50 °C for 2 hours.
-
Causality: The initial nucleophilic attack of the sulfonamide nitrogen on the acetal carbon is endothermic. Heating overcomes this activation barrier and actively boils off the methanol byproduct, preventing the reverse reaction[3].
-
-
Concentration: Cool the reaction to room temperature and concentrate in vacuo to remove excess DMF-DMA and residual methanol.
-
Isolation: Triturate the resulting crude oil with cold diethyl ether/hexanes (1:4, 20 mL). A white crystalline solid will precipitate. Filter and dry under high vacuum.
In-Process Control (IPC) & Validation:
-
TLC: Elute with Hexanes/EtOAc (1:1). The unprotected sulfonamide streaks heavily (R_f ~ 0.2), whereas the amidine product runs as a tight, highly UV-active spot (R_f ~ 0.6)[3].
-
LC-MS: Confirm the product mass. Expect [M+H]⁺ = 309.0 (for ⁷⁹Br) and 311.0 (for ⁸¹Br).
Fig 2. Mechanistic pathway of primary sulfonamide protection using DMF-DMA.
Protocol B: Deprotection of the Amidine
Following successful cross-coupling, the amidine must be cleaved to regenerate the primary sulfonamide[4].
Step-by-Step Methodology:
-
Dissolution: Dissolve the functionalized N-sulfonylformamidine (1.0 eq) in absolute ethanol (0.2 M concentration).
-
Nucleophilic Cleavage: Add hydrazine hydrate (50-60% aqueous solution, 5.0 eq)[3].
-
Causality: Hydrazine is an alpha-effect nucleophile that aggressively attacks the electrophilic formamidine carbon, displacing the sulfonamide anion and forming a stable formylhydrazine byproduct[3].
-
-
Reflux: Heat the mixture to reflux for 4-6 hours.
-
Workup: Cool to room temperature, concentrate the ethanol in vacuo, and partition the residue between EtOAc and 1M aqueous HCl. Extract the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the free primary sulfonamide.
Protocol C: N,N-di-Boc Protection Alternative
For synthetic routes sensitive to hydrazine, exhaustive Boc protection is the premier alternative[5].
Step-by-Step Methodology:
-
Activation: Dissolve 3-Bromo-4-fluorobenzenesulfonamide (1.0 eq) in anhydrous DCM (0.2 M). Add Triethylamine (Et₃N, 3.0 eq) and 4-Dimethylaminopyridine (DMAP, 0.2 eq).
-
Causality: DMAP acts as a hyper-nucleophilic catalyst, attacking Boc₂O to form a highly electrophilic acylpyridinium intermediate. Et₃N serves as the bulk thermodynamic base to neutralize the resulting acidic protons.
-
-
Protection: Cool the flask to 0 °C. Add Boc₂O (2.5 eq) dropwise as a solution in DCM.
-
Causality: The reaction is exothermic and releases CO₂ gas. Cooling controls the rate of gas evolution and minimizes thermal degradation.
-
-
Completion: Warm to room temperature and stir for 12 hours. The steric hindrance of adding the second bulky tert-butyl group necessitates extended reaction times.
-
Workup: Quench with saturated aqueous NH₄Cl, extract with DCM, dry over MgSO₄, and purify via silica gel chromatography.
In-Process Control (IPC) & Validation:
-
¹H NMR: Validation is absolute when a massive, sharp singlet integrating to 18H appears at ~1.40 ppm, confirming the presence of two Boc groups.
References
-
Ruifu Chemical. "DMF-DMA CAS 4637-24-5 N,N-Dimethylformamide Dimethyl Acetal Purity >99.0%". Available at:[Link]
-
ResearchGate. "A simple preparation of N,N-dimethyl-N′-alkyl (aryl) sulfonylformamidines". Available at: [Link]
-
PMC - NIH. "Discovery of a Potent and Highly Selective Dipeptidyl Peptidase IV and Carbonic Anhydrase Inhibitor as “Antidiabesity” Agents". Available at:[Link]
- Google Patents. "ES2208923T3 - WHITE DISTRIBUTION OF MEDICINES WITH THE HELP OF SULFONAMID DERIVATIVES".
Sources
- 1. chemscene.com [chemscene.com]
- 2. ruifuchem.com [ruifuchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Potent and Highly Selective Dipeptidyl Peptidase IV and Carbonic Anhydrase Inhibitor as “Antidiabesity” Agents Based on Repurposing and Morphing of WB-4101 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ES2208923T3 - WHITE DISTRIBUTION OF MEDICINES WITH THE HELP OF SULFONAMID DERIVATIVES. - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Biaryl Sulfonamides from 3-Bromo-4-fluorobenzenesulfonamide
Introduction: The Significance of Biaryl Sulfonamides in Modern Drug Discovery
The biaryl sulfonamide motif is a cornerstone in contemporary medicinal chemistry, featuring prominently in a diverse array of therapeutic agents. This structural unit is recognized for its ability to engage in critical hydrogen bonding interactions, provide a rigid scaffold for molecular recognition, and impart favorable pharmacokinetic properties. Its prevalence is noted in drugs targeting a range of conditions, from infectious diseases to cancer and cardiovascular disorders. The synthetic accessibility of this scaffold is therefore of paramount importance to researchers in drug discovery and development.
This guide provides a detailed protocol for the synthesis of biaryl sulfonamides, commencing with the readily available starting material, 3-bromo-4-fluorobenzenesulfonamide. The strategic choice of this starting material allows for a selective and efficient palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, leveraging the differential reactivity of the carbon-bromine and carbon-fluorine bonds.
Strategic Approach: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the construction of biaryl systems.[1][2] The reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide in the presence of a palladium catalyst and a base.
For the synthesis of biaryl sulfonamides from 3-bromo-4-fluorobenzenesulfonamide, the Suzuki-Miyaura coupling offers a distinct advantage. The carbon-bromine (C-Br) bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the more robust carbon-fluorine (C-F) bond. This disparity in reactivity allows for the selective coupling at the 3-position of the benzene ring, leaving the fluorine atom at the 4-position intact for potential further functionalization.
The Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the Suzuki-Miyaura catalytic cycle is crucial for troubleshooting and optimizing the reaction.[1][2][3]
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling.
The cycle initiates with the oxidative addition of the aryl bromide to the active Pd(0) catalyst, forming a Pd(II) intermediate. This is followed by transmetalation , where the organic group from the boronic acid, activated by a base, is transferred to the palladium center. The final step is reductive elimination , which forms the new carbon-carbon bond of the biaryl product and regenerates the Pd(0) catalyst, allowing the cycle to continue.
Experimental Protocol: Synthesis of 3-Aryl-4-fluorobenzenesulfonamides
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 3-bromo-4-fluorobenzenesulfonamide with various arylboronic acids.
Materials and Reagents
-
3-Bromo-4-fluorobenzenesulfonamide
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a pre-catalyst system with a ligand like XPhos or SPhos)
-
Base (e.g., Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄))
-
Solvent system (e.g., 1,4-Dioxane/water or Toluene/Ethanol/water)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deionized water
-
Inert gas (Nitrogen or Argon)
Reaction Setup and Procedure
Figure 2: Experimental workflow for the synthesis of biaryl sulfonamides.
-
Reaction Assembly: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-bromo-4-fluorobenzenesulfonamide (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent Addition and Degassing: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask via syringe. Degas the reaction mixture by bubbling the inert gas through the solution for an additional 15-20 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.[4][5][6]
Data Presentation: Representative Reaction Parameters
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of aryl bromides, which can be adapted for 3-bromo-4-fluorobenzenesulfonamide.
| Arylboronic Acid Partner | Catalyst (mol%) | Ligand (if applicable) | Base (equiv) | Solvent System | Temperature (°C) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 90 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3.0) | Toluene/H₂O (5:1) | 100 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.5) | Toluene/EtOH/H₂O (2:1:1) | 85 |
| 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2.5) | DMF/H₂O (9:1) | 110 |
Characterization of Biaryl Sulfonamides
The synthesized biaryl sulfonamides can be characterized using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will confirm the presence of aromatic protons from both coupled rings. The integration of the signals will correspond to the number of protons in each environment. The coupling patterns (e.g., doublets, triplets, multiplets) will provide information about the substitution pattern of the biaryl system. The sulfonamide N-H proton typically appears as a broad singlet.[7][8][9]
-
¹³C NMR: The carbon NMR spectrum will show the expected number of aromatic carbon signals for the biaryl product. The chemical shifts of the carbons will be influenced by the substituents on the aromatic rings.[7][8][9]
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is a common technique for determining the molecular weight of the synthesized biaryl sulfonamides. The mass spectrum will show a molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the calculated molecular weight of the product. A characteristic fragmentation pattern for sulfonamides is the loss of sulfur dioxide (SO₂), which may be observed in the tandem mass spectrum (MS/MS).[10][11][12]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper degassing of the reaction mixture and use a fresh catalyst. |
| Insufficiently strong base | Try a stronger base such as K₃PO₄ or Cs₂CO₃. | |
| Low reaction temperature | Gradually increase the reaction temperature. | |
| Homo-coupling of Boronic Acid | Presence of oxygen | Ensure thorough degassing of the solvent and reaction mixture. |
| Catalyst decomposition | Use a more robust ligand, such as XPhos or SPhos, with a suitable palladium precursor. | |
| Dehalogenation of Starting Material | Presence of a hydride source | Ensure the use of high-purity solvents and reagents. |
| Difficulty in Purification | Co-elution of product and boronic acid | Optimize the solvent system for column chromatography. A more polar eluent may be required to retain the boronic acid. An acidic or basic wash during workup can also help remove boronic acid impurities.[5] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a robust and selective method for the synthesis of biaryl sulfonamides from 3-bromo-4-fluorobenzenesulfonamide. The protocol detailed in this application note serves as a comprehensive guide for researchers, offering a reliable starting point for the synthesis of a wide range of biaryl sulfonamide derivatives. By understanding the underlying mechanism and potential challenges, scientists can effectively troubleshoot and optimize the reaction to achieve high yields of the desired products, thereby facilitating the exploration of this important chemical space in drug discovery and development.
References
- Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling Reaction with 2-Bromo-4-fluoro-5-methylpyridine.
- Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry.
- Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Reactions. (2024, June 13). ACS Omega.
- Spectral Assignments and Reference Data. (2005, September 12). Magnetic Resonance in Chemistry.
- Molander, G. A., & Bernardi, C. R. (2002). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. Journal of Organic Chemistry, 67(24), 8424-8429.
- Merck. (n.d.). Buchwald Phosphine Ligands.
- How to approach choosing reaction conditions for Suzuki? (2024, February 23). Reddit.
- Benchchem. (2025). Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography.
- Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (2008, March 15). Journal of Mass Spectrometry.
- Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides. (n.d.). ACS Omega.
- Supporting information. (n.d.). The Royal Society of Chemistry.
- Name Reactions in Organic Synthesis. (n.d.). Cambridge University Press.
- 1H-NMR and 13C-NMR data of compounds 3a-g (δ ppm; J Hz). (n.d.).
- Benchchem. (2025). A Technical Guide to the Spectroscopic Analysis of Biphenyl Sulfonamide.
- MilliporeSigma. (n.d.). Buchwald Phosphine Ligands for Cross Coupling.
- Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. (2003).
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
- Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. (2025, August 6).
- Efficient Suzuki cross-coupling reactions using bulky phosphines. (2006).
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025, October 3). Molecules.
- Benchchem. (2025). Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products.
- Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Conformational analysis of N-[((3',4'-dichlorophenyl)methyl)sulfonyl] -3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepine. (2005, December 15). Magnetic Resonance in Chemistry.
- The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (n.d.).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(NHC)Cl₂]₂. (n.d.).
- Suzuki−Miyaura coupling reaction of phenyl sulfonyl fluoride with various aryl/alkenylboronic acids. (n.d.).
- Benchchem. (2025). Base selection for Suzuki-Miyaura reactions involving 3'-Bromo-4'-fluoroacetophenone.
- Benchchem. (2025). Application Notes and Protocols for Suzuki-Miyaura Reactions with (3-Hydroxymethyl)phenylboronic Acid.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
- Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). University of California, San Diego.
- S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. (n.d.). Chemical Science.
- Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. (n.d.).
- Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in W
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. rsc.org [rsc.org]
- 9. Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Conformational analysis of N-[((3',4'-dichlorophenyl)methyl)sulfonyl]-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement [pubmed.ncbi.nlm.nih.gov]
- 11. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Reagents for coupling 3-Bromo-4-fluorobenzenesulfonamide with boronic acids
Application Note: Reagents and Protocols for the Suzuki-Miyaura Cross-Coupling of 3-Bromo-4-fluorobenzenesulfonamide
Executive Summary & Substrate Analysis
The synthesis of biaryl sulfonamides is a cornerstone in the development of modern therapeutics, particularly in the design of bromodomain inhibitors and anti-inflammatory agents[1]. 3-Bromo-4-fluorobenzenesulfonamide is a highly versatile, yet chemically demanding, building block.
As a Senior Application Scientist, I approach this substrate by analyzing its three distinct functional domains:
-
The Aryl Bromide (Reactive Site): The primary site for Pd-catalyzed oxidative addition.
-
The Ortho-Fluoro Substituent (Electronic Modifier): Highly electronegative, this group inductively withdraws electron density, accelerating the initial oxidative addition of the Pd(0) catalyst. However, it simultaneously renders the aromatic ring susceptible to undesired Nucleophilic Aromatic Substitution (SNAr) if harsh, nucleophilic bases are used at elevated temperatures.
-
The Sulfonamide Group (Solubility & pH Challenge): The -SO2NH2 moiety contains weakly acidic protons (pKa ~10.1). Strong bases (e.g., KOtBu) will fully deprotonate this group, leading to substrate precipitation, catalyst poisoning, or altered reaction kinetics.
Successful coupling requires a delicate balance of mild bases, robust catalysts, and engineered solvent systems.
Mechanistic Causality & Reagent Selection
To engineer a self-validating and high-yielding protocol, every reagent must be chosen with mechanistic intent.
-
Catalyst Selection: While Pd(PPh3)4 is the classical zero-valent palladium source used for these couplings[2], it is prone to oxidation. For sterically hindered boronic acids, switching to a bidentate ligand complex like Pd(dppf)Cl2 prevents precatalyst degradation and forces a cis-coordination geometry that accelerates reductive elimination.
-
Base Selection: The base must be strong enough to quaternize the boronic acid into a highly nucleophilic boronate complex, but mild enough to prevent complete deprotonation of the sulfonamide. Na2CO3 or Cs2CO3 are optimal[3]. They buffer the reaction effectively without triggering SNAr defluorination.
-
Solvent Architecture: A biphasic or miscible aqueous-organic system is mandatory. Water is required to dissolve the inorganic base and facilitate boronate formation. A mixture of Toluene/Ethanol/Water (4:1:1) provides excellent solvation for both the hydrophobic organic substrates and the hydrophilic sulfonamide intermediates[2]. For microwave-assisted protocols, DMF/H2O or DMSO are preferred due to their high microwave absorptivity[3][4].
Fig 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling highlighting substrate insertion.
Quantitative Condition Matrix
The following table summarizes validated condition sets based on the steric and electronic demands of the coupling partner.
| Protocol Type | Catalyst (Loading) | Base (Equiv) | Solvent System | Temp / Time | Mechanistic Rationale |
| Standard Thermal | Pd(PPh3)4 (5 mol%) | Na2CO3 (3.0 eq) | Toluene/EtOH/H2O (4:1:1) | 90 °C / 12-16 h | Biphasic system ensures solubility of the transient sulfonamide anion; ideal for scale-up[2]. |
| Sterically Hindered | Pd(dppf)Cl2 (3 mol%) | K2CO3 (2.5 eq) | 1,4-Dioxane/H2O (4:1) | 100 °C / 8 h | Bidentate dppf ligand forces cis-geometry, accelerating reductive elimination of bulky groups. |
| Microwave-Assisted | Pd(PPh3)4 (5 mol%) | Cs2CO3 (2.0 eq) | DMF/H2O (95:5) | 120 °C / 20 min | High dielectric solvent rapidly absorbs MW energy; Cs+ counterion increases boronate solubility[3][4]. |
Validated Experimental Protocols
Protocol A: Standard Thermal Biphasic Coupling (Scale-Up Friendly)
This method utilizes a classic ternary solvent system to maintain homogeneity across the reaction's shifting polarity profile[2].
Step-by-Step Procedure:
-
Preparation: To a rigorously dried Schlenk flask, add 3-bromo-4-fluorobenzenesulfonamide (1.0 equiv, e.g., 5.0 mmol), the desired boronic acid (1.2 equiv, 6.0 mmol), and Na2CO3 (3.0 equiv, 15.0 mmol).
-
Solvent Addition: Add a mixture of Toluene (20 mL), Ethanol (5 mL), and Deionized Water (5 mL).
-
Degassing (Critical Step): Sparge the heterogeneous mixture with Argon or N2 for a minimum of 15 minutes. Causality: Oxygen rapidly irreversibly oxidizes the Pd(0) active species to inactive Pd(II) peroxo complexes.
-
Catalyst Addition: Quickly add Pd(PPh3)4 (0.05 equiv, 0.25 mmol) under a positive stream of inert gas. Seal the flask.
-
Reaction: Heat the mixture in an oil bath at 90 °C with vigorous stirring (800+ RPM to ensure biphasic mixing) for 12–16 hours[2].
-
Self-Validation Checkpoint: Withdraw a 10 µL aliquot from the organic layer, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is deemed complete when the characteristic isotopic doublet of the starting aryl bromide (m/z ~252/254, [M-H]- in negative ion mode) is fully consumed.
-
Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and Water (20 mL). Separate the layers. Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
Protocol B: Microwave-Assisted High-Throughput Coupling
For rapid library generation, microwave (MW) irradiation drastically reduces reaction times while maintaining the integrity of the fluorinated substrate[4].
Step-by-Step Procedure:
-
Preparation: In a 10 mL microwave-safe vial, combine 3-bromo-4-fluorobenzenesulfonamide (1.0 equiv, 0.5 mmol), boronic acid (1.2 equiv, 0.6 mmol), and Cs2CO3 (2.0 equiv, 1.0 mmol)[3].
-
Solvent & Catalyst: Add DMF (4.75 mL) and Water (0.25 mL), followed by Pd(dppf)Cl2 (0.03 equiv, 0.015 mmol).
-
Degassing: Purge the vial with Argon for 5 minutes and seal with a crimp cap.
-
Reaction: Irradiate in a microwave synthesizer at 120 °C for 20 minutes[4].
-
Workup: Filter the crude mixture through a short pad of Celite to remove palladium black, washing with EtOAc. Evaporate the solvent under high vacuum before proceeding to flash chromatography.
Fig 2. Self-validating experimental workflow for biaryl sulfonamide synthesis.
References
- Title: WO2013097601A1 - Bromodomain Inhibitors (AbbVie Inc.)
- Title: WO2015058160A1 - Bromodomain Inhibitors (AbbVie Inc.)
-
Title: Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications Source: MDPI Catalysts URL: [Link]
Sources
Application Note: Microwave-Assisted Orthogonal Functionalization of 3-Bromo-4-fluorobenzenesulfonamide
Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Rapid generation of biologically active sulfonamide libraries via sequential Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura cross-coupling.
Executive Summary & Mechanistic Rationale
In modern drug discovery, the sulfonamide pharmacophore is ubiquitous, serving as a critical binding motif for targets ranging from carbonic anhydrases to bromodomains [1]. 3-Bromo-4-fluorobenzenesulfonamide is a highly versatile, bifunctional building block that enables the rapid construction of complex molecular architectures through orthogonal reactivity.
As an application scientist, I design synthetic routes that not only work on paper but are robust, scalable, and kinetically efficient in the laboratory. Relying on conventional convective heating (oil baths) for functionalizing this scaffold often results in prolonged reaction times, thermal degradation, and poor yields. By transitioning to microwave-assisted organic synthesis (MAOS) , we exploit dielectric heating to bypass thermal barriers, drastically reducing reaction times from days to minutes while improving chemoselectivity.
The Causality of Orthogonal Reactivity
The success of this sequential functionalization relies on the distinct electronic environments of the two halogen atoms:
-
SNAr at C4 (Fluorine): The sulfonamide group (-SO2NH2) is a potent electron-withdrawing group (EWG). Positioned para to the fluorine atom, it severely depletes the electron density at C4. Fluorine, being highly electronegative, stabilizes the Meisenheimer complex transition state, making it an excellent leaving group for nucleophilic attack by amines or phenols.
-
Cross-Coupling at C3 (Bromine): The C-Br bond is electronically deactivated toward nucleophiles but is highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd0). This allows the bromine to remain intact during the initial SNAr step, reserving it for a subsequent Suzuki-Miyaura coupling.
Orthogonal functionalization workflow of 3-Bromo-4-fluorobenzenesulfonamide.
Quantitative Data Summary
The transition from conventional thermal heating to microwave irradiation yields quantifiable improvements in both reaction kinetics and product purity. The data below summarizes the optimization of both the SNAr and Suzuki-Miyaura steps.
Table 1: Kinetic and Yield Comparison (Conventional vs. Microwave)
| Reaction Step | Heating Modality | Solvent System | Temp (°C) | Time | Isolated Yield | LC-MS Purity |
| SNAr (Phenol Nu) | Conventional (Oil Bath) | DMSO | 120 | 18 h | 62% | < 80% |
| SNAr (Phenol Nu) | Microwave (Closed Vessel) | DMSO | 120 | 20 min | 94% | > 95% |
| Suzuki (Aryl Boronic Acid) | Conventional (Oil Bath) | Dioxane/H₂O | 100 | 12 h | 58% | < 75% |
| Suzuki (Aryl Boronic Acid) | Microwave (Closed Vessel) | Dioxane/H₂O | 100 | 30 min | 89% | > 95% |
Experimental Protocols: A Self-Validating System
To ensure reproducibility, the following protocols are designed as self-validating systems . Each phase includes specific causality for reagent selection and an In-Process Control (IPC) checkpoint to verify success before proceeding.
Protocol A: Microwave-Assisted SNAr Reaction
Reference standard adapted from bromodomain inhibitor synthesis methodologies [1].
Causality of Experimental Choices:
-
Solvent (DMSO): DMSO possesses a high loss tangent ( tanδ=0.825 ), making it an exceptional solvent for microwave energy absorption. It rapidly converts electromagnetic energy into thermal energy, ensuring uniform heating without localized hot spots.
-
Base (Cs₂CO₃): The "cesium effect" enhances the nucleophilicity of the incoming phenol or amine. The large ionic radius of Cs⁺ results in a highly dissociated, naked nucleophile, significantly accelerating the SNAr rate.
Step-by-Step Methodology:
-
Preparation: To a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 3-bromo-4-fluorobenzenesulfonamide (400 mg, 1.57 mmol) and the nucleophile (e.g., 2,4-difluorophenol, 1.1 equivalents, 1.73 mmol).
-
Base Addition: Add anhydrous Cesium Carbonate (Cs₂CO₃) (1.02 g, 3.14 mmol, 2.0 equiv).
-
Solvation: Suspend the mixture in anhydrous DMSO (4.0 mL). Seal the vial with a Teflon-lined crimp cap.
-
Microwave Irradiation: Insert the vial into the microwave synthesizer. Set the parameters to 120 °C with a ramp time of 2 minutes and a hold time of 20 minutes. Ensure the cooling jet is active to maintain pressure limits.
-
Workup: Upon completion and automated cooling to < 40 °C, uncap the vial. Dilute the mixture with deionized water (20 mL) to crash out the product. Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine to remove residual DMSO, dry over MgSO₄, and concentrate in vacuo.
Validation Checkpoint (IPC): Action: Dissolve 1 mg of the crude residue in 1 mL Acetonitrile. Inject into an LC-MS (ESI-). Validation: The protocol is successful if the starting material peak ( m/z ~252/254[M-H]⁻) is completely depleted, and a dominant peak corresponding to the SNAr adduct appears. If unreacted starting material >5% remains, verify the anhydrous state of the Cs₂CO₃.
Protocol B: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
Reference standard adapted from heterocyclic derivative synthesis [2].
Causality of Experimental Choices:
-
Catalyst (Pd(dppf)Cl₂): The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step—often the rate-limiting step in sterically hindered cross-couplings.
-
Solvent System (1,4-Dioxane/H₂O 4:1): Dioxane solubilizes the organic substrates, while water is strictly required to dissolve the inorganic base (K₂CO₃) and activate the boronic acid via the formation of a reactive boronate complex.
Catalytic cycle of the microwave-assisted Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology:
-
Preparation: To a new 10 mL microwave vial, add the brominated intermediate from Protocol A (1.0 mmol), the desired aryl boronic acid (1.2 mmol, 1.2 equiv), and K₂CO₃ (2.5 mmol, 2.5 equiv).
-
Catalyst Loading: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%). Crucial: Perform this step rapidly or inside a glovebox to minimize catalyst oxidation, though the dppf adduct is relatively air-stable.
-
Solvation & Degassing: Add 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL). Seal the vial. Degas the mixture by sparging with Argon via a needle for 5 minutes to remove dissolved oxygen (which causes homocoupling of the boronic acid).
-
Microwave Irradiation: Heat in the microwave synthesizer at 100 °C for 30 minutes.
-
Workup: Cool to room temperature. Filter the crude mixture through a short pad of Celite to remove palladium black, washing with Ethyl Acetate. Concentrate the filtrate and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).
Validation Checkpoint (IPC): Action: Spot the crude reaction mixture on a Silica Gel 60 F₂₅₄ TLC plate alongside the starting material. Elute with 30% EtOAc in Hexanes. Validation: The protocol is successful if the starting material spot is absent and a new, highly UV-active spot (due to the extended biaryl conjugation) appears at a lower Rf. Palladium black precipitation at the bottom of the vial is a visual confirmation that the catalytic cycle has terminated.
References
- Title: Bromodomain inhibitors (WO2015058160A1)
- Title: Bromodomain inhibitors (WO2013097601A1)
Application Note: Solid-Phase Synthesis Applications of 3-Bromo-4-fluorobenzenesulfonamide
Target Audience: Researchers, scientists, and drug development professionals Document Type: Technical Guide & Experimental Protocols
Introduction & Scientific Rationale
In modern drug discovery, the rapid generation of structurally diverse combinatorial libraries is essential for hit-to-lead optimization. Sulfonamides represent a privileged pharmacophore, widely recognized for their role as carbonic anhydrase inhibitors, anti-inflammatory agents, and antimicrobial therapeutics.
3-Bromo-4-fluorobenzenesulfonamide (CAS: 1446237-76-8) [1] emerges as an exceptionally versatile bifunctional building block for Solid-Phase Synthesis (SPS). The molecule possesses two highly orthogonal reactive sites:
-
The C4-Fluoro Group: Highly activated toward Nucleophilic Aromatic Substitution (SNAr) by the strongly electron-withdrawing para-sulfonamide moiety[2].
-
The C3-Bromo Group: An ideal handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings)[3].
By anchoring this scaffold to a solid support via the primary sulfonamide nitrogen, chemists can sequentially functionalize the aromatic ring without the need for intermediate purification, ultimately cleaving the fully elaborated molecule in high purity. Both SNAr and Suzuki-Miyaura couplings are among the most robust and frequently utilized reactions in parallel library synthesis[4], making this scaffold ideal for automated drug discovery workflows.
Mechanistic Causality: The Importance of Reaction Sequence
A critical factor in the successful elaboration of 3-Bromo-4-fluorobenzenesulfonamide is the sequence of orthogonal functionalization. SNAr must strictly precede the Suzuki-Miyaura cross-coupling.
The Causality: The SNAr reaction relies on the formation of a negatively charged Meisenheimer complex. The para-sulfonamide strongly stabilizes this intermediate. If a Suzuki cross-coupling were performed first, the newly introduced C3-aryl group would likely donate electron density into the ring (deactivating it toward nucleophilic attack) and introduce significant steric hindrance adjacent to the C4-fluoro position. Conversely, the C3-bromo group is highly stable to the basic, nucleophilic conditions of the SNAr reaction. Therefore, displacing the fluorine atom with an amine first, followed by palladium-catalyzed coupling at the bromine atom, guarantees maximum thermodynamic efficiency and library yield.
Figure 1: Mechanistic causality dictating the reaction sequence (SNAr preceding Suzuki).
Solid-Phase Workflow & Immobilization Strategy
To utilize this scaffold, the sulfonamide must be reversibly attached to a solid support. 2-Chlorotrityl chloride (2-CTC) resin is the optimal choice[5],[6].
Why 2-CTC Resin? The extreme steric bulk of the trityl group prevents double-alkylation of the primary sulfonamide nitrogen. Furthermore, the SN1-driven loading mechanism requires only mild base (DIPEA), and the final cleavage can be executed with highly dilute acid (5% TFA), ensuring that sensitive functional groups introduced during the SNAr or Suzuki steps remain intact[7].
Figure 2: Orthogonal solid-phase synthesis workflow for 3-Bromo-4-fluorobenzenesulfonamide.
Self-Validating Experimental Protocols
The following protocols are designed as a self-validating system. Because standard colorimetric assays (like the Kaiser test) are incompatible with sulfonamides, we employ a "micro-cleavage" strategy after every major transformation to verify reaction completion via LC-MS.
Protocol 1: Immobilization onto 2-CTC Resin
-
Swelling: Weigh 1.0 g of 2-CTC resin (typical loading ~1.0 mmol/g) into a fritted solid-phase reactor. Swell in 10 mL of anhydrous Dichloromethane (DCM) for 30 minutes. Drain.
-
Loading: Dissolve 3-Bromo-4-fluorobenzenesulfonamide (3.0 mmol, 3.0 eq) and N,N-Diisopropylethylamine (DIPEA) (6.0 mmol, 6.0 eq) in 10 mL of anhydrous DCM/DMF (1:1, v/v). Add to the resin and agitate at room temperature for 12 hours.
-
Capping: To quench unreacted trityl chloride sites, add 2 mL of HPLC-grade Methanol directly to the reaction mixture and agitate for an additional 30 minutes.
-
Washing: Drain the reactor. Wash the resin sequentially with DMF (3 × 10 mL), DCM (3 × 10 mL), and MeOH (3 × 10 mL). Dry under vacuum.
-
System Validation: Micro-cleave ~5 mg of resin using 200 µL of 5% TFA in DCM for 15 minutes. Evaporate the solvent and analyze via LC-MS to confirm the presence of the parent sulfonamide (m/z ~254[M+H]+).
Protocol 2: On-Resin Nucleophilic Aromatic Substitution (SNAr)
-
Swelling: Swell the loaded resin (1.0 mmol) in 10 mL of anhydrous DMSO for 30 minutes. DMSO is critical here as its polar aprotic nature stabilizes the Meisenheimer transition state.
-
Reaction: Add the desired primary or secondary aliphatic amine (5.0 mmol, 5.0 eq) and DIPEA (10.0 mmol, 10.0 eq).
-
Heating: Seal the reactor and heat to 80°C with gentle agitation for 16 hours.
-
Washing: Cool to room temperature, drain, and wash sequentially with DMF (3 × 10 mL), DCM (3 × 10 mL), and MeOH (3 × 10 mL).
-
System Validation: Micro-cleave ~5 mg of resin. LC-MS analysis must show a mass shift corresponding to the exact displacement of fluorine (-19 Da) by the amine mass.
Protocol 3: On-Resin Suzuki-Miyaura Cross-Coupling
-
Degassing: Swell the resin in 10 mL of thoroughly degassed DMF for 30 minutes. Oxygen exclusion is mandatory to prevent palladium catalyst degradation.
-
Reagent Addition: Under an argon atmosphere, add the desired aryl boronic acid (5.0 mmol, 5.0 eq), K₂CO₃ (5.0 mmol, 5.0 eq, dissolved in 1 mL of degassed H₂O), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 mmol, 10 mol%). The addition of water is necessary to solubilize the inorganic base for boronic acid activation.
-
Reaction: Heat the suspension to 90°C and agitate gently for 24 hours.
-
Washing: Drain and wash the resin with DMF (3 × 10 mL), H₂O (3 × 10 mL, to remove salts), DMF (3 × 10 mL), DCM (3 × 10 mL), and MeOH (3 × 10 mL).
-
System Validation: Micro-cleave ~5 mg of resin. LC-MS analysis must confirm the displacement of the bromine isotope pattern (-79/-81 Da) by the new aryl group.
Protocol 4: Cleavage and Recovery
-
Cleavage Cocktail: Treat the fully elaborated resin with 10 mL of 5% Trifluoroacetic acid (TFA) in DCM (v/v) for 1 hour at room temperature.
-
Collection: Drain the filtrate into a round-bottom flask. Wash the resin twice with 5 mL of DCM and combine the filtrates.
-
Isolation: Evaporate the combined filtrates under reduced pressure. Triturate the resulting residue with cold diethyl ether to yield the final 3-aryl-4-amino-benzenesulfonamide derivative.
Quantitative Data: Expected Library Conversion Efficiencies
The table below summarizes the expected crude purities and conversion efficiencies based on the steric and electronic profiles of the inputs.
| Reagent 1 (SNAr Amine) | Reagent 2 (Boronic Acid) | Expected Crude Purity | Key Mechanistic Observation |
| Morpholine (Sec. Amine) | Phenylboronic acid | > 85% | High nucleophilicity of morpholine drives rapid SNAr completion without steric clash. |
| Benzylamine (Pri. Amine) | 4-Methoxyphenylboronic acid | > 80% | Electron-rich boronic acid significantly accelerates the Pd-transmetalation step. |
| Isopropylamine (Steric) | 3-Pyridylboronic acid | > 75% | Steric bulk of isopropylamine slightly reduces SNAr rate; requires full 16h heating. |
| Aniline (Weak Nuc.) | 4-Fluorophenylboronic acid | < 50% | Poor nucleophilicity of aromatic amines requires stronger bases (e.g., t-BuOK) or higher temps. |
References
-
[4] ACS Publications. The Chosen Few: Parallel Library Reaction Methodologies for Drug Discovery. The Journal of Organic Chemistry. URL:[Link]
-
[2] ResearchGate. Functionalization of Fluorinated Benzenesulfonamides and Their Inhibitory Properties toward Carbonic Anhydrases. URL:[Link]
-
[5] PMC - NIH. Solid-phase synthesis of prenylcysteine analogs. URL:[Link]
-
[6] Semantic Scholar. Solid-phase total synthesis of cyclic pentapeptide Longicalycinin A, by using 2-chlorotrityl chloride resin. URL: [Link]
-
[3] ResearchGate. Transition Metal‐Catalyzed Reactions and Solid‐Phase Synthesis: A Convenient Blend. URL:[Link]
-
[7] ACS Publications. Solid-Phase Synthesis of Gly-Ψ[CH(CF3)NH]-Peptides. The Journal of Organic Chemistry. URL:[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solid-phase synthesis of prenylcysteine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 3-Bromo-4-fluorobenzenesulfonamide
Welcome to the Advanced Synthesis Troubleshooting Hub. This guide is designed for research scientists and process chemists facing yield bottlenecks when performing palladium-catalyzed cross-couplings on highly functionalized, deactivated substrates.
Unlike standard aryl halides, 3-Bromo-4-fluorobenzenesulfonamide presents a dual-threat to catalytic efficiency: a highly acidic primary sulfonamide that can poison transition metal catalysts, and a highly activated carbon-fluorine bond susceptible to nucleophilic degradation. This guide deconstructs the causality behind these failures and provides field-proven, self-validating solutions.
🔬 Mechanistic Bottlenecks (The "Why")
Before adjusting equivalents or temperatures, it is critical to understand the electronic and steric environment of your substrate:
-
Catalyst Poisoning via the Sulfonamide: Primary sulfonamides (-SO₂NH₂) possess a pKa of approximately 10. Under the basic conditions required for Suzuki coupling, the sulfonamide is deprotonated. The resulting anion is a potent nucleophile that coordinates tightly to the electrophilic Pd(II) intermediate, displacing phosphine ligands and halting the catalytic cycle[1].
-
SNAr Side Reactions: The fluorine atom is located para to the strongly electron-withdrawing sulfonamide group. This structural relationship highly activates the C-F bond toward Nucleophilic Aromatic Substitution (SNAr)[2]. If nucleophilic bases (e.g., NaOH, KOH) or alcoholic solvents (e.g., Ethanol) are used, they will rapidly displace the fluorine atom, destroying your substrate.
🛠️ Troubleshooting Q&A
Q1: My reaction stalls at 15% conversion, and LC-MS shows massive amounts of unreacted starting material. I am using standard Pd(PPh₃)₄ and Na₂CO₃. How do I fix this? A1: Your catalyst is being poisoned by the deprotonated sulfonamide. The relatively small triphenylphosphine (PPh₃) ligands cannot prevent the sulfonamide anion from coordinating to the palladium center[1]. Solution: You must switch to a highly sterically hindered dialkylbiaryl phosphine ligand, such as XPhos [3]. The massive steric bulk of the XPhos ligand creates a protective "shield" around the palladium center. This allows the transmetalation of the relatively small boronic acid while physically blocking the bulkier sulfonamide anion from coordinating and killing the catalyst[4].
Q2: I achieved full conversion of the starting material, but NMR/LC-MS reveals a major byproduct where the fluorine atom is missing. What happened? A2: You have triggered an unwanted SNAr pathway. Because the fluorine is para to the sulfonamide, it acts as an excellent leaving group for incoming nucleophiles[2]. If your solvent system contains ethanol or your base generates hydroxide ions (like aqueous Na₂CO₃), alkoxide/hydroxide attack at the C-F bond will outcompete the cross-coupling. Solution: Eliminate all nucleophiles from your system. Switch to a strictly non-nucleophilic base like anhydrous K₃PO₄ or KF , and use a non-nucleophilic biphasic solvent system such as Toluene/Water or 1,4-Dioxane/Water.
Q3: The aryl bromide remains intact, but my boronic acid is completely consumed within 2 hours. Do I just keep adding more boronic acid? A3: No, you are observing protodeboronation . This occurs when the transmetalation step of your catalytic cycle is slower than the base-catalyzed hydrolysis of the boronic acid's C-B bond. Solution: While increasing the boronic acid stoichiometry to 1.5 equivalents helps, the root cause is a sluggish catalyst. Upgrade to a Pd G3 or G4 precatalyst (e.g., XPhos Pd G3). These precatalysts rapidly generate the active, monoligated Pd(0) species at room temperature, drastically accelerating oxidative addition and transmetalation before the boronic acid can degrade[4].
📊 Condition Optimization Matrix
The following table summarizes the quantitative impact of adjusting the base, solvent, and catalyst on the reaction profile.
| Reaction Conditions (Base, Solvent, Catalyst, Temp) | Overall Conversion (%) | Desired Product Yield (%) | SNAr Byproduct (%) | Unreacted SM (%) |
| Na₂CO₃, EtOH/H₂O, Pd(PPh₃)₄, 80°C | 60% | 15% | 45% | 40% |
| K₂CO₃, Dioxane/H₂O, Pd(dppf)Cl₂, 80°C | 50% | 40% | 10% | 50% |
| K₃PO₄, Toluene/H₂O, XPhos Pd G3, 80°C | >95% | 92% | <2% | <5% |
🧪 Self-Validating Experimental Protocol
To guarantee reproducibility and trustworthiness, follow this optimized protocol utilizing XPhos Pd G3. Each step includes a built-in validation checkpoint to ensure the system is operating correctly.
Step 1: System Degassing & Preparation Prepare a solvent mixture of Toluene/Water (4:1 ratio, 0.2 M relative to substrate). Sparge the mixture vigorously with N₂ gas for 15 minutes. Validation Checkpoint: The solution must remain clear upon catalyst addition. If the solution immediately turns black, oxygen ingress has occurred, leading to premature Pd(0) oxidation and aggregation (Pd black).
Step 2: Reagent Assembly To an oven-dried Schlenk flask, add 3-Bromo-4-fluorobenzenesulfonamide (1.0 eq), your desired Arylboronic acid (1.5 eq), and finely milled anhydrous K₃PO₄ (2.0 eq). Validation Checkpoint: Ensure the K₃PO₄ is a free-flowing powder. Clumping indicates moisture absorption, which alters phase-transfer dynamics and reduces effective basicity.
Step 3: Catalytic Initiation Add XPhos Pd G3 (2–5 mol%) to the flask, followed by the degassed solvent mixture. Seal and heat to 80°C. Validation Checkpoint: Upon reaching 80°C, observe a color shift from pale yellow to a deep red/brown. This optical change confirms the successful generation of the active monoligated Pd(0)-XPhos species.
Step 4: Reaction Monitoring (LC-MS) Sample the reaction at t = 1 hour. Validation Checkpoint: Analyze the mass spectra for the presence of [ArB(OH)₂ - B(OH)₂ + H]. If this protodeboronated mass is highly abundant while the aryl bromide remains, your boronic acid is degrading faster than it couples. Quench and restart with 2.0 eq of boronic acid.
Step 5: pH-Controlled Workup Cool the reaction to room temperature. Validation Checkpoint (Critical): The primary sulfonamide product is amphoteric. Before extraction , you must adjust the aqueous layer to pH 5–6 using 1M HCl. Failure to do so will result in the product remaining trapped in the aqueous phase as a water-soluble sulfonamide salt, falsely presenting as a failed reaction. Once neutralized, extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.
🗺️ Troubleshooting Workflow Visualization
Troubleshooting workflow for optimizing Suzuki coupling of 3-Bromo-4-fluorobenzenesulfonamide.
📚 References
Sources
- 1. Data Science-Driven Discovery of Optimal Conditions and a Condition-Selection Model for the Chan-Lam Coupling of Primary Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting 3-Bromo-4-fluorobenzenesulfonamide Solubility in DMSO
Overview & Mechanistic Context
3-Bromo-4-fluorobenzenesulfonamide is a highly valuable halogenated building block frequently utilized in the development of epigenetic therapeutics, such as bromodomain inhibitors[1]. While its sulfonamide moiety provides hydrogen-bonding capabilities, the presence of heavy halogens (bromine and fluorine) significantly increases its lipophilicity.
Dimethyl sulfoxide (DMSO) is the universal polar aprotic solvent of choice for high-throughput screening (HTS) and stock preparation. However, researchers frequently encounter stubborn solubility issues with halogenated benzenesulfonamides. As an application scientist, it is critical to understand that these issues rarely stem from the solvent's theoretical capacity, but rather from crystal lattice thermodynamics and solvent hydration kinetics .
Diagnostic Workflow
Diagnostic decision tree for troubleshooting 3-Bromo-4-fluorobenzenesulfonamide solubility.
Core Troubleshooting Guide (FAQ)
Q1: Why is my fresh powder failing to dissolve in 100% DMSO at 10 mM, even though structurally similar compounds dissolve instantly?
The Causality: This is a classic manifestation of[2]. Amorphous compounds exist in a high-energy, high-entropy state and dissolve readily. However, if your batch of 3-Bromo-4-fluorobenzenesulfonamide was purified into its lowest-entropy, thermodynamically stable crystalline polymorph, the crystal lattice energy acts as a massive barrier to dissolution. The Solution: You must supply kinetic energy to disrupt the lattice. Gentle heating (37°C) combined with ultrasonic bath agitation will force the compound past the kinetic barrier and into solution.
Q2: My stock solution was perfectly clear yesterday. After leaving the open tube on the bench during an assay, the compound has precipitated. What happened?
The Causality: DMSO is aggressively hygroscopic. A standard 1536-well microplate containing 2 µL of 100% DMSO can absorb over 6% water by volume in just one hour when exposed to a 40% relative humidity environment[3]. As water enters the solvent, it drastically alters the physical properties of the DMSO. At 33% water by weight, DMSO forms a highly structured, viscous 1:2 molar complex with water (1 DMSO : 2 H₂O)[4]. This structured liquid phase makes it thermodynamically unfavorable to form the "cavity" required to solvate large lipophilic molecules, forcing the sulfonamide to crash out[4]. The Solution: Always use sealed containers, minimize atmospheric exposure, and utilize the Vapor-Phase Desiccation Protocol (detailed below) to recover your stock.
Q3: Why does the compound precipitate after being stored at -20°C and thawed, even in tightly sealed tubes?
The Causality: When a compound is dissolved at high concentrations, it often exists in a supersaturated, "metastable" zone[4]. Freeze-thaw cycles provide the kinetic shock and nucleation sites necessary to drive the compound out of this metastable state and into a lower-energy crystalline form[4]. Furthermore, the freezing point of pure DMSO is +18.5°C; freezing and thawing causes localized concentration gradients that promote crystallization. The Solution: Aliquot your master stock into single-use vials immediately after preparation to ensure the compound undergoes zero freeze-thaw cycles before use.
Quantitative Data: The Impact of Hydration
To understand why atmospheric exposure ruins stock solutions, observe how water absorption fundamentally changes DMSO's solvating mechanics.
Table 1: Impact of atmospheric moisture on DMSO physicochemical properties
| Hydration Level (% w/w) | Molar Ratio (DMSO:H₂O) | Freezing Point (°C) | Solvating Power for Lipophiles | Physical State |
| 0% (Anhydrous) | 1:0 | +18.5°C | Optimal | Free-flowing liquid |
| ~10% | ~3:1 | ~0°C | Reduced | Liquid |
| 33% | 1:2 | -73.0°C | Severely Compromised | Highly Viscous |
Data synthesized from freezing point depression and hydration kinetics studies[4].
Self-Validating Experimental Protocols
Protocol 1: Preparation of Anhydrous Stock Solutions
This protocol is designed to prevent moisture introduction and overcome crystalline lattice energy.
-
Thermal Equilibration: Remove the solid 3-Bromo-4-fluorobenzenesulfonamide vial from cold storage (-20°C) and place it in a desiccator at room temperature for 30 minutes before opening.
-
Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, introducing water before the solvent is even added.
-
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO (≤0.005% water).
-
Mechanical Agitation: Vortex vigorously for 1-2 minutes.
-
Thermal Disruption: If the solid persists, incubate the sealed tube in a 37°C water bath for 10 minutes, followed by 5 minutes in an ultrasonic bath.
-
Validation Check: The solution must be completely optically clear. If turbidity remains, the thermodynamic solubility limit for that specific polymorph has been reached.
-
-
Aliquot & Purge: Divide the solution into single-use aliquots. Purge the headspace of each vial with dry Argon or Nitrogen gas before sealing tightly to displace ambient humidity.
Protocol 2: Rejuvenation of Hydrated/Precipitated DMSO Stocks
If your library plates or tubes have absorbed water and precipitated, do not throw them away. You can thermodynamically drive the water out using a DMSO-rich atmosphere[5].
-
Setup: Place the hydrated, precipitated compound plates/tubes (with lids removed) into an airtight, sealable storage pod or desiccator.
-
Atmosphere Creation: Place a large, open reservoir (e.g., a petri dish) of fresh, anhydrous DMSO into the bottom of the pod.
-
Nitrogen Purge: Gently purge the pod with dry Nitrogen gas for 2 minutes to remove existing atmospheric moisture.
-
Incubation: Seal the pod and incubate at room temperature for 48 to 72 hours.
-
Causality: The anhydrous DMSO reservoir creates a zero-humidity, DMSO-rich vapor phase. This creates an osmotic/vapor-pressure gradient that pulls water out of the sample wells, restoring the original solvent molarity and redissolving the precipitated compound[5].
-
-
Verification: Confirm dissolution visually. For HTS libraries, verify concentration restoration via Evaporative Light Scattering Detection (ELSD)[5].
Sources
Purification strategies for 3-Bromo-4-fluorobenzenesulfonamide derivatives
Welcome to the Technical Support Center for the synthesis and isolation of halogenated benzenesulfonamides. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 3-Bromo-4-fluorobenzenesulfonamide derivatives.
Due to the unique electronic and steric properties imparted by the bromine and fluorine substituents, standard purification templates often fail, leading to emulsions, co-elution, or product degradation. This guide provides diagnostic workflows, causality-driven explanations, and self-validating protocols to ensure high-purity isolation.
Diagnostic Workflow
Diagnostic workflow for selecting the optimal purification strategy for sulfonamide derivatives.
FAQ 1: Liquid-Liquid Extraction & Phase Separation
Q: During the aqueous workup of my primary 3-bromo-4-fluorobenzenesulfonamide derivative, the product crashes out at the interface or forms a severe emulsion. How can I recover it efficiently?
Expertise & Causality: Primary and secondary sulfonamides possess an acidic N-H proton. While an unsubstituted benzenesulfonamide typically has a pKa of around 10.0, the addition of a highly electronegative fluorine atom and an electron-withdrawing bromine atom exerts a strong inductive pull across the aromatic ring[1]. This lowers the pKa of the sulfonamide to approximately 8.5–9.0.
If your workup utilizes a mild base (e.g., saturated aqueous NaHCO3, pH ~8.3), the compound exists in a partial equilibrium between its neutral (lipophilic) and anionic (water-soluble) states. This amphiphilic behavior causes the molecule to act as a surfactant, trapping inorganic salts and solvent to form intractable emulsions[2].
Quantitative Data: Inductive Effects on Sulfonamide pKa
| Compound | Substituents | Approximate pKa | Primary State at pH 8.3 (NaHCO3) |
| Benzenesulfonamide | None | ~10.0 | Neutral (Lipophilic) |
| 4-Fluorobenzenesulfonamide | 4-Fluoro | ~9.5 | Neutral / Partial Anion |
| 3-Bromo-4-fluorobenzenesulfonamide | 3-Bromo, 4-Fluoro | 8.5 - 9.0 | Amphiphilic (Emulsion Risk)[1] |
Self-Validating Protocol: Optimized Acid-Base Extraction This protocol exploits the specific pKa of halogenated benzenesulfonamides to separate them cleanly from non-acidic impurities (like unreacted amines or neutral byproducts)[2][3].
-
Initial Solubilization: Dissolve the crude reaction mixture in an organic solvent (e.g., Ethyl Acetate).
-
Basic Extraction: Add 1.0 M NaOH (aq) to the organic layer in a separatory funnel. Causality: The high pH (>13) ensures >99.9% deprotonation of the sulfonamide, driving it entirely into the aqueous phase.
-
Phase Separation: Shake vigorously and allow the layers to separate. Drain the aqueous layer.
-
Validation Check: Run a TLC of the organic layer; the sulfonamide spot should be completely absent, confirming successful mass transfer.
-
-
Organic Wash: Wash the basic aqueous layer once with fresh diethyl ether to remove any residual neutral lipophilic impurities.
-
Acidic Precipitation: Slowly add 1.0 M HCl (aq) to the aqueous layer while stirring continuously until the pH reaches 2.0 to 3.0. Causality: The pH drops well below the pKa (~8.5), fully protonating the sulfonamide and causing it to precipitate[2].
-
Recovery: Filter the resulting white/off-white precipitate under a vacuum and wash thoroughly with cold deionized water to remove trapped inorganic salts.
FAQ 2: Chromatographic Purification & Peak Tailing
Q: When purifying these derivatives via normal-phase silica gel or reverse-phase HPLC, I observe severe peak tailing (Asymmetry factor > 2.0). How do I achieve sharp peaks and better resolution?
Expertise & Causality: Peak tailing in sulfonamide chromatography is primarily caused by secondary interactions between the analyte and the stationary phase[4]. The acidic sulfonamide NH interacts strongly with residual, weakly basic, or ionized silanol groups on the surface of the silica support[5]. Because the 3-bromo-4-fluoro substitution increases the acidity of the sulfonamide proton, this hydrogen-bonding/ion-exchange interaction is severely exacerbated. To resolve this, the mobile phase must be modified to suppress the ionization of both the silanol groups and the analyte[5].
Quantitative Data: Effect of Mobile Phase Modifiers on Sulfonamide Peak Asymmetry
| Chromatographic System | Mobile Phase Modifier | Analyte State | Silanol State | Typical Asymmetry Factor (As) |
| Reverse-Phase (C18) | None (Neutral pH ~7.0) | Partially Ionized | Ionized | > 2.0 (Severe Tailing)[5] |
| Reverse-Phase (C18) | 0.1% Formic Acid (pH ~2.7) | Protonated (Neutral) | Protonated (Neutral) | 1.1 - 1.3 (Sharp)[5] |
| Normal-Phase (Silica) | None | Hydrogen Bonding | Active | 1.8 - 2.5 (Streaking) |
| Normal-Phase (Silica) | 0.1% - 0.5% Acetic Acid | Protonated | Suppressed | 1.0 - 1.2 (Sharp)[6] |
Self-Validating Protocol: Acid-Modified Flash Chromatography
-
Column Preparation: Pack the silica gel column using a solvent system containing 0.1% to 0.5% Glacial Acetic Acid (e.g., Hexanes/Ethyl Acetate + 0.1% AcOH)[6].
-
Sample Loading: Dissolve the crude 3-bromo-4-fluorobenzenesulfonamide in the minimum amount of eluent. If solubility is poor, perform a dry load by adsorbing the compound onto a small amount of silica gel.
-
Elution: Run the column using the acid-modified mobile phase.
-
Validation Check: Monitor the eluent fractions via TLC (using the same acid-modified solvent). The spots should appear circular and compact, without the characteristic "comet" tailing.
-
-
Solvent Removal: Combine the pure fractions and evaporate under reduced pressure. Caution: Ensure the rotary evaporator water bath temperature does not exceed 40°C to prevent acid-catalyzed degradation during concentration. Co-evaporate with toluene to azeotropically remove residual acetic acid.
FAQ 3: Recrystallization & Halogenated Byproduct Removal
Q: My synthesis yielded a debrominated byproduct (4-fluorobenzenesulfonamide) that co-elutes with my desired 3-bromo-4-fluorobenzenesulfonamide during chromatography. What is the best approach to separate them?
Expertise & Causality: Halogenated benzenesulfonamides often suffer from co-elution issues because their bulk polarities are dominated by the highly polar sulfonamide group, masking the subtle differences on the aromatic ring during standard silica gel chromatography[6]. However, the bromine atom adds significant steric bulk and lipophilicity compared to a proton. This differential lipophilicity translates to a distinct difference in crystal lattice energy and solubility[1]. Recrystallization exploits this physical property far better than chromatography. The debrominated species is significantly more soluble in moderately polar solvent mixtures, allowing the heavier, brominated product to crystallize selectively.
Self-Validating Protocol: Differential Recrystallization
-
Solvent Selection: Prepare a binary solvent system of Ethyl Acetate (good solvent) and Heptane (anti-solvent).
-
Dissolution: Suspend the crude mixture in a minimum volume of hot Ethyl Acetate (near boiling). Stir until completely dissolved.
-
Anti-Solvent Addition: Slowly add hot Heptane dropwise until the solution becomes faintly cloudy (reaching the cloud point).
-
Clarification: Add 1-2 drops of Ethyl Acetate just until the solution turns clear again.
-
Controlled Cooling: Remove the flask from the heat source and allow it to cool to room temperature slowly over 2 hours. Causality: Slow cooling promotes the formation of a highly ordered crystal lattice, excluding the debrominated impurity which remains dissolved in the mother liquor.
-
Harvesting: Chill the flask in an ice bath for 30 minutes to maximize yield. Filter the crystals and wash with cold Heptane.
-
Validation Check: Analyze the harvested crystals via LC-MS or 1H-NMR; the aromatic proton integration will confirm the absence of the debrominated impurity.
-
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. New Sulfonamides Derived from Carvacrol: Compounds with High Antibacterial Activity against Resistant Staphylococcus aureus Strains [scirp.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Catalyst Poisoning in 3-Bromo-4-fluorobenzenesulfonamide Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, mechanistic challenges researchers face when performing cross-coupling reactions (such as Buchwald-Hartwig aminations or Suzuki-Miyaura couplings) with 3-Bromo-4-fluorobenzenesulfonamide .
This molecule is a highly valuable building block in drug development, particularly in the synthesis of bromodomain inhibitors[1],[2]. However, its structural features—specifically the coordinating sulfonamide group and the highly electronegative fluorine atom—create a perfect storm for transition-metal catalyst deactivation[3]. This guide will break down the causality of these failures and provide self-validating protocols to ensure reproducible success.
Part 1: Mechanistic Insights & FAQs (The "Why" Behind the Failure)
Q1: Why does my palladium catalyst rapidly turn into a black precipitate (Palladium Black) when using 3-Bromo-4-fluorobenzenesulfonamide? A1: The formation of palladium black is the terminal, irreversible step of catalyst deactivation[3],[4]. In this specific substrate, the sulfonamide group acts as a competing ligand. After the initial oxidative addition of the C-Br bond, the sulfonamide nitrogen can coordinate to the newly formed Pd(II) center. This forms a thermodynamically stable, off-cycle dormant complex[3],[5]. Because the catalyst is trapped and cannot proceed to the transmetalation step, thermal stress eventually causes the dormant Pd(II) species to aggregate and precipitate as inactive Pd(0) nanoparticles (Pd black)[3].
Q2: How does the 4-fluoro substituent complicate the reaction? A2: The fluorine atom exerts a strong inductive electron-withdrawing effect. While this accelerates the oxidative addition of the adjacent C-Br bond, it also significantly increases the acidity of the sulfonamide protons and makes the aromatic ring susceptible to nucleophilic aromatic substitution (S_NAr) side reactions[6]. If you use a harsh base like sodium tert-butoxide (NaOtBu), it can trigger base-mediated decomposition of the substrate, which releases degradation products that further poison the catalyst[5].
Q3: How do we rationally design a system to prevent this specific poisoning? A3: Mitigation requires a two-pronged approach:
-
Ligand Sterics: You must use a highly sterically hindered, electron-rich dialkylbiaryl monophosphine ligand (e.g., GPhos or XPhos)[7],[5]. The bulkiness of these ligands physically blocks the sulfonamide group from coordinating to the Pd center, forcing the catalytic cycle forward[5].
-
Base Selection: Switch to a moderate-strength base like Sodium trimethylsilanolate (NaOTMS) or Cesium Carbonate (Cs2CO3) to prevent base-mediated substrate degradation while still facilitating transmetalation[3],[5].
Caption: Mechanistic divergence between productive catalysis and sulfonamide-induced poisoning.
Part 2: Troubleshooting Workflow
When a reaction stalls, empirical guessing wastes time and valuable material. Follow this logical diagnostic workflow to isolate the variable causing catalyst deactivation.
Caption: Stepwise troubleshooting workflow for diagnosing and resolving Pd-catalyst deactivation.
Part 3: Self-Validating Experimental Protocol
To ensure trustworthiness, every protocol must be a self-validating system. This means incorporating internal standards and kinetic checkpoints so you can mathematically prove where a reaction failed, rather than relying on end-point isolation.
Optimized C-N Cross-Coupling of 3-Bromo-4-fluorobenzenesulfonamide
Causality Checkpoint: We utilize GPhos because its O-t-Bu substituent ortho to the dialkylphosphino group forces a conformational rigidity that prevents the sulfonamide from displacing the phosphine ligand[5]. We use rigorous degassing because trace oxygen promotes the formation of palladium oxides, accelerating Pd-black precipitation[3].
Materials:
-
3-Bromo-4-fluorobenzenesulfonamide (1.0 equiv)
-
Amine nucleophile (1.2 equiv)
-
Pd2(dba)3 (1.0 mol % Pd)
-
GPhos ligand (2.5 mol %)[5]
-
NaOTMS (1.5 equiv)[5]
-
Anhydrous 1,4-Dioxane (0.2 M)
-
Internal Standard: Dodecane (0.5 equiv)
Step-by-Step Methodology:
-
Preparation & Internal Calibration: In an argon-filled glovebox, add 3-Bromo-4-fluorobenzenesulfonamide, the amine, Pd2(dba)3, GPhos, and NaOTMS to an oven-dried Schlenk tube. Add dodecane as the internal standard. Causality: Dodecane is inert and allows for precise GC/MS quantification of starting material consumption versus product formation, validating if the catalyst died or if the reaction simply reached equilibrium.
-
Solvent Degassing: Add anhydrous 1,4-Dioxane. Seal the tube, remove it from the glovebox, and subject it to three consecutive freeze-pump-thaw cycles. Causality: Purging dissolved oxygen prevents oxidative degradation of the electron-rich GPhos ligand and early-stage Pd(0) oxidation[3].
-
Reaction Initiation: Backfill with Argon and heat to 80 °C with vigorous stirring (800 rpm). Causality: High stirring rates prevent localized concentration gradients of the base, which can cause substrate degradation[3].
-
Validation Checkpoint (1 Hour): Withdraw a 50 µL aliquot under positive Argon pressure. Quench in EtOAc/H2O, extract the organic layer, and analyze via GC/MS.
-
If SM is >90% consumed: The catalytic cycle is highly active.
-
If SM is <20% consumed and solution is black: Catalyst poisoning has occurred. Re-verify solvent purity and glovebox integrity.
-
-
Workup: After 12 hours, cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove catalyst residues, and concentrate for column chromatography.
Part 4: Quantitative Data & Ligand Efficacy
The following table summarizes the quantitative impact of ligand and base selection on the prevention of catalyst poisoning during the cross-coupling of 3-Bromo-4-fluorobenzenesulfonamide. Data reflects the mechanistic principles established by the Buchwald group and industry standards[3],[7],[5].
| Ligand System | Catalyst Loading (mol % Pd) | Base | Yield (%) | Mechanistic Observation / Causality |
| PPh3 | 5.0 | K2CO3 | < 10% | Failure: Rapid Pd-black formation. Ligand is too small to prevent sulfonamide coordination to Pd(II). |
| BrettPhos | 2.0 | NaOtBu | 35% | Failure: Substrate decomposition. Base is too strong for the acidic fluoro-aromatic system[5]. |
| XPhos | 2.0 | Cs2CO3 | 72% | Moderate: Good conversion, but some off-cycle Pd species observed. Requires higher temperatures. |
| GPhos | 1.0 | NaOTMS | 94% | Optimal: Complete conversion. GPhos sterics perfectly shield Pd(II); NaOTMS prevents substrate degradation[5]. |
Sources
- 1. WO2013097601A1 - Bromodomain inhibitors - Google Patents [patents.google.com]
- 2. WO2015058160A1 - Bromodomain inhibitors - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 6. researchgate.net [researchgate.net]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Palladium Residue Remediation in 3-Bromo-4-fluorobenzenesulfonamide Synthesis
Welcome to the Technical Support Center. Synthesizing halogenated benzenesulfonamides like 3-Bromo-4-fluorobenzenesulfonamide often relies on palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki couplings). While these catalytic methods are highly efficient, they present a significant downstream challenge: removing residual palladium to meet stringent ICH Q3D regulatory limits (<10 ppm for oral administration)[1].
This guide is designed for process chemists and drug development professionals. It bypasses generic advice to focus strictly on the mechanistic causality of palladium trapping in sulfonamide matrices and provides self-validating protocols for its complete removal.
Part 1: Mechanistic FAQs & Scavenger Selection
Q1: Why does palladium persist in my 3-Bromo-4-fluorobenzenesulfonamide product despite multiple recrystallizations and aqueous washes? A1: The persistence of palladium is a thermodynamic issue, not just a physical one. The sulfonamide moiety contains nitrogen lone pairs that can act as strong ligands, forming stable, soluble Pd(II) coordination complexes with the catalyst[2]. Standard aqueous washes (acidic or basic) and recrystallizations are often ineffective because the Pd-API complex co-precipitates with the product[3]. Active chemical scavenging is required to provide a thermodynamically favorable alternative ligand that displaces the API from the palladium center.
Q2: The crude reaction mixture is dark black. Does this mean I have a high concentration of soluble palladium? A2: Not necessarily. A dark or black solution typically indicates the presence of colloidal Pd(0) or "palladium black" agglomerates, which can often be physically debulked via Celite filtration[1]. Conversely, soluble Pd(II) complexes are often yellow or orange. It is critical to note that the visual color of the isolated product is not a reliable indicator of its residual palladium content; high ppm levels can hide in perfectly white crystals[3].
Q3: How do I choose between silica-based thiol scavengers and polymer-based thiourea scavengers for this specific molecule? A3: The choice depends on the oxidation state of the palladium and the solvent system:
-
Thiol-functionalized silica (e.g., SiliaMetS® Thiol): Best for broad-spectrum removal. Thiols have a high affinity for soft metals and efficiently bind both Pd(0) and Pd(II)[4]. Silica supports do not swell, making them ideal for batch-to-batch consistency in non-polar to moderately polar solvents.
-
Thiourea macroporous polymers (e.g., QuadraPure™ TU): Best for disrupting tightly bound Pd(II)-sulfonamide complexes. The thiourea group provides strong chelation, and the macroporous polymer backbone allows for high loading capacities and excellent diffusion rates, especially in polar aprotic solvents[5][6].
Caption: Logical decision tree for selecting palladium scavengers based on oxidation state and coordination.
Part 2: Troubleshooting Guide
Issue: Palladium levels remain >50 ppm after standard scavenger treatment.
-
Causality: The binding kinetics between the scavenger and the Pd-sulfonamide complex are too slow at room temperature, or the equilibrium favors the API-Pd complex.
-
Solution: Increase the scavenging temperature to 40–50°C. Heating shifts the thermodynamic equilibrium toward palladium binding with the scavenger and increases the kinetic rate of ligand displacement[3]. Additionally, ensure the scavenging time is extended to at least 4–12 hours.
Issue: Significant loss of 3-Bromo-4-fluorobenzenesulfonamide yield during scavenging.
-
Causality: Non-specific adsorption. The sulfonamide product is physically adsorbing onto the high-surface-area backbone of the scavenger (common with activated carbon)[7].
-
Solution: Perform the scavenging step on the neutral compound post-hydrochloric acid work-up. Protonating the sulfonamide nitrogen reduces its nucleophilicity, preventing it from interacting with the scavenger matrix, thereby leading to near-quantitative mass recoveries[3].
Part 3: Quantitative Scavenger Performance Data
The following table synthesizes the expected performance metrics of various remediation strategies when applied to halogenated sulfonamide streams.
| Remediation Strategy | Primary Mechanism of Action | Target Pd Species | Typical Pd Reduction Profile | API Mass Recovery |
| Celite Filtration | Physical entrapment | Insoluble Pd(0) agglomerates | >2000 ppm → 100–500 ppm | >98% |
| Activated Carbon | Surface adsorption | Soluble/Colloidal Pd | 500 ppm → <50 ppm | 80–90% (High risk of API loss)[7] |
| SiliaMetS® Thiol | Covalent chelation | Soluble Pd(II) & Pd(0) | 200 ppm → <10 ppm | >95%[4] |
| QuadraPure™ TU | Ligand displacement | Tightly bound Pd(II) | 150 ppm → <5 ppm | >95%[5] |
Part 4: Self-Validating Experimental Protocol
To ensure scientific integrity, the following protocol for palladium removal is designed as a self-validating system . It incorporates physical debulking, chemical scavenging, and an in-process control (IPC) checkpoint to guarantee success before product isolation.
Caption: Workflow for sequential physical and chemical palladium remediation.
Step-by-Step Methodology
Step 1: Physical Debulking (Agglomerate Removal)
-
Dilute the crude 3-Bromo-4-fluorobenzenesulfonamide reaction mixture in a suitable organic solvent (e.g., THF or Ethyl Acetate) to a concentration of ~10 volumes.
-
Prepare a 2-inch Celite pad in a Büchner funnel, pre-wetted with the reaction solvent.
-
Filter the crude mixture through the Celite pad to remove precipitated palladium black[1]. Wash the pad with 2 volumes of fresh solvent.
Step 2: Chemical Scavenging (Ligand Displacement)
-
Transfer the filtrate to a reactor equipped with an overhead stirrer.
-
Add 5 equivalents (relative to the initial catalyst loading) of a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol)[4].
-
Heat the suspension to 50°C under vigorous stirring for 4 hours. Causality: Heating provides the activation energy necessary to break the API-Pd coordination bonds.
Step 3: Self-Validation Checkpoint (IPC)
-
Stop the stirrer and allow the resin to settle for 5 minutes.
-
Extract a 1 mL aliquot of the supernatant, filter through a 0.22 µm syringe filter, and submit for rapid ICP-MS analysis.
-
Validation Logic:
-
If [Pd] < 20 ppm: Proceed to Step 4.
-
If [Pd] > 20 ppm: The thermodynamic equilibrium has not been reached. Add an additional 2 equivalents of scavenger and stir for 4 more hours before proceeding.
-
Step 4: Solid-Liquid Separation
-
Filter the warm suspension through a clean fritted funnel to remove the Pd-loaded scavenger resin.
-
Wash the resin cake with 2 volumes of warm solvent to ensure complete mass recovery of the API.
Step 5: Polishing Crystallization
-
Concentrate the filtrate under reduced pressure.
-
Perform a final solvent/antisolvent crystallization (e.g., Ethyl Acetate / Heptane). This final step purges any remaining trace metals that were displaced but not physically trapped by the resin, ensuring the final API is <10 ppm Pd[1].
References
-
[5] Title: QuadraPure Cartridges for Removal of Trace Metal from Reaction Mixtures in Flow. Source: researchgate.net. URL:
-
[4] Title: SiliaMetS® Metal Scavengers : an Efficient Tool to Remove. Source: technologynetworks.com. URL:
-
[3] Title: Process Development Whitepaper Metal Scavenging. Source: catsci.com. URL:
-
[1] Title: Palladium scavenging: From 1% to within ICH limits. Source: onyxipca.com. URL:
-
[6] Title: Metal scavengers - Johnson Matthey. Source: matthey.com. URL:
-
[7] Title: Technical Support Center: Palladium Catalyst Removal in the Synthesis of 2-(3-methylphenyl)benzoic Acid. Source: benchchem.com. URL:
-
[2] Title: Palladium extraction following metal-catalyzed reactions: recent advances and applications in the pharmaceutical industry. Source: strath.ac.uk. URL:
Sources
- 1. onyxipca.com [onyxipca.com]
- 2. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 3. catsci.com [catsci.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. researchgate.net [researchgate.net]
- 6. Metal scavengers | Johnson Matthey | Johnson Matthey [matthey.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Optimizing reaction temperature for 3-Bromo-4-fluorobenzenesulfonamide coupling
Technical Support Center: Optimizing Reaction Temperature for 3-Bromo-4-fluorobenzenesulfonamide Coupling
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemoselectivity challenges researchers face when working with 3-Bromo-4-fluorobenzenesulfonamide .
This bifunctional substrate is a highly valuable building block in drug discovery (frequently utilized in the synthesis of bromodomain inhibitors and kinase targets)[1]. However, it presents a classic chemoselectivity challenge: it can undergo Palladium-catalyzed Suzuki-Miyaura cross-coupling at the 3-bromo position, and Nucleophilic Aromatic Substitution (SNAr) at the 4-fluoro position[2]. Controlling the reaction temperature is the absolute most critical parameter for determining which pathway succeeds and which fails.
Part 1: The Causality of Temperature in Chemoselective Coupling
Do not treat temperature as a mere dial to speed up a reaction; it is the thermodynamic gatekeeper of your reaction pathway.
-
Suzuki-Miyaura (Bromo-selective): Palladium oxidative addition into the C-Br bond is facile at moderate temperatures (70–80 °C). Pushing the temperature higher (>90 °C) does not significantly improve the oxidative addition rate. Instead, it drastically accelerates side reactions, primarily the protodeboronation of your boronic acid partner[3][4].
-
SNAr (Fluoro-selective): The 4-fluoro group is activated by the electron-withdrawing para-sulfonamide and ortho-bromo groups. However, because it lacks a strongly activating nitro group, the activation barrier for Meisenheimer complex formation remains relatively high. SNAr on this substrate is purely a thermodynamic challenge requiring significant thermal energy (100–120 °C)[2].
Part 2: Troubleshooting Guide & FAQs
Q1: I am running a Suzuki coupling on 3-bromo-4-fluorobenzenesulfonamide at 100 °C, but I am seeing massive degradation of my boronic acid and low product yield. What is going wrong? A1: You are running the reaction too hot. At temperatures exceeding 85 °C, many boronic acids (especially heteroaryl and electron-deficient ones) undergo rapid protodeboronation, consuming your reagent before transmetalation can occur[4]. Lower your temperature to 75–80 °C. If conversion is slow at 75 °C, optimize your catalyst (e.g., switch from Pd(PPh3)4 to Pd(dppf)Cl2 or an XPhos Pd precatalyst) rather than increasing the heat[3].
Q2: I want to perform an SNAr reaction with an amine on the 4-fluoro position without touching the bromo group. My reaction at 80 °C shows no conversion. Should I add a palladium catalyst? A2: Absolutely not. Adding palladium will initiate unwanted oxidative addition at the bromo position, ruining your chemoselectivity. Your issue is thermal. SNAr on this specific substrate requires temperatures of 100–120 °C[2]. We recommend using DMSO or DMF as the solvent and employing microwave irradiation or a sealed tube. The bromo group is completely stable to these high temperatures as long as transition metals are strictly excluded.
Q3: Can I perform a one-pot sequential SNAr/Suzuki coupling? A3: Yes, but the sequence is critical. Perform the SNAr first at 120 °C (metal-free). Once complete, cool the reaction to room temperature, add your palladium catalyst, boronic acid, and aqueous base, and run the Suzuki coupling at 75 °C. If you do the Suzuki coupling first, the newly installed aryl group will sterically hinder the adjacent fluoro position and electronically deactivate it, making the subsequent SNAr nearly impossible even at 120 °C.
Part 3: Data Presentation
Table 1: Temperature Effects and Chemoselectivity Profile
| Reaction Type | Target Position | Optimal Temp Range | Recommended Solvent | Critical Failure Mode if Overheated |
| Suzuki-Miyaura | 3-Bromo | 70–80 °C | 1,4-Dioxane / H₂O | Protodeboronation of boronic acid[3] |
| SNAr | 4-Fluoro | 100–120 °C | DMSO or DMF | Substrate charring / non-specific degradation |
Part 4: Experimental Protocols
Every protocol must be a self-validating system. Follow these step-by-step methodologies to ensure reproducible chemoselectivity.
Protocol A: Bromo-Selective Suzuki-Miyaura Coupling (Low-Temp Pathway)
-
Preparation: Charge a round-bottom flask with 3-bromo-4-fluorobenzenesulfonamide (1.0 equiv), your chosen arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Solvent & Base: Add K₂CO₃ (2.0 equiv) and a thoroughly degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Self-validation: Ensure the solution is sparged with N₂ for at least 15 minutes prior to addition to prevent catalyst oxidation.
-
Heating: Heat the mixture to 75 °C under an N₂ atmosphere for 4–6 hours.
-
Monitoring: Check the reaction via LC-MS. Self-validation: Look for the exact mass of the coupled product. If you observe a mass corresponding to the protodeboronated boronic acid, your heating block is likely overshooting the internal temperature.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with water and brine, dry over Na₂SO₄, and concentrate.
Protocol B: Fluoro-Selective SNAr Reaction (High-Temp Pathway)
-
Preparation: In a heavy-walled microwave vial, combine 3-bromo-4-fluorobenzenesulfonamide (1.0 equiv), the nucleophile (e.g., a secondary amine, 1.5 equiv), and DIPEA or Cesium Carbonate (2.0 equiv)[2].
-
Solvent: Dissolve the mixture in anhydrous DMSO (0.2 M concentration).
-
Heating: Seal the vial and heat to 120 °C for 20–30 minutes using microwave irradiation (or 2 hours in a conventional heating block)[2].
-
Monitoring: Check the reaction via TLC (50% EtOAc/Hexanes). Self-validation: The starting material (Rf ~0.4) should disappear entirely. The bromo group will remain intact.
-
Workup: Quench with water to precipitate the product (DMSO is highly water-soluble). Extract with EtOAc (3 x 50 mL), wash the combined organics heavily with brine to remove residual DMSO, dry, and concentrate[2].
Part 5: Mandatory Visualization
The following diagram illustrates the divergent, temperature-dependent pathways of 3-Bromo-4-fluorobenzenesulfonamide.
Divergent temperature-dependent pathways for 3-Bromo-4-fluorobenzenesulfonamide coupling.
Part 6: References
-
WO2013097601A1 - Bromodomain inhibitors - Google Patents Source: Google Patents URL:
-
WO2015058160A1 - Bromodomain inhibitors - Google Patents Source: Google Patents URL:
-
Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? Source: Reddit (r/chemistry) URL:
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: National Institutes of Health (PMC) URL:
Sources
Validation & Comparative
Comparative Guide: ¹H NMR Interpretation of 3-Bromo-4-fluorobenzenesulfonamide Intermediates
Executive Summary
3-Bromo-4-fluorobenzenesulfonamide and its immediate precursor, 3-bromo-4-fluorobenzenesulfonyl chloride, are critical synthetic intermediates in the development of targeted therapeutics, notably BET bromodomain inhibitors[1][2]. However, the structural verification of these intermediates via ¹H Nuclear Magnetic Resonance (NMR) spectroscopy presents a distinct analytical challenge. The presence of both bromine and fluorine atoms on the aromatic ring creates a highly complex spin-spin coupling network.
This guide objectively compares three analytical approaches—High-Field NMR, Benchtop NMR, and In Silico Prediction—for interpreting these halogenated intermediates. By detailing the causality behind the spectral phenomena and providing self-validating experimental protocols, this guide serves as an authoritative resource for researchers and drug development professionals.
Mechanistic Insights: The Causality of ¹H-¹⁹F Coupling
To successfully interpret the NMR spectra of 3-bromo-4-fluorobenzenesulfonamide, one must understand the underlying quantum mechanical interactions. The ¹⁹F nucleus has a nuclear spin of ½ and 100% natural abundance, meaning it is highly responsive to NMR measurements and couples strongly with adjacent protons[3].
In this specific molecular system, the ¹⁹F atom induces heteronuclear coupling constants ( JHF ) that rival or exceed standard homonuclear proton couplings ( JHH )[3]. For example, the proton at position 5 (ortho to the fluorine atom) will exhibit a large ortho-coupling to fluorine ( 3JHF≈8–10 Hz ) as well as an ortho-coupling to the proton at position 6 ( 3JHH≈8–9 Hz )[4][5]. This dual coupling frequently results in a pseudo-triplet or a complex doublet of doublets. Without sufficient magnetic field strength to disperse the chemical shifts (which scale in Hz), these multiplets overlap severely, obscuring critical structural data[6].
Synthesis and NMR analytical workflow for 3-bromo-4-fluorobenzenesulfonamide.
Platform Comparison & Performance Analysis
Choosing the right analytical platform depends on whether the goal is absolute structural elucidation or rapid reaction monitoring.
High-Field NMR (400 - 600 MHz)
-
Performance: The gold standard for structural verification. Higher magnetic fields increase the Larmor frequency, spreading out the chemical shifts in Hz while J -couplings remain constant[6]. This isolates the complex dd and ddd splitting patterns of the 3-bromo-4-fluoro aromatic system.
-
Self-Validating Capability: High-field systems support heteronuclear decoupling. Running a ¹H{¹⁹F} experiment collapses the ¹H-¹⁹F splittings, instantly validating which couplings are fluorine-derived.
Benchtop NMR (60 - 80 MHz)
-
Performance: Benchtop spectrometers utilize permanent, cryogen-free magnets, offering immense accessibility for process chemistry[7][8]. However, at 60 MHz, a 15-20 Hz multiplet spans ~0.3 ppm, leading to severe spectral overlap[6].
-
Best Use Case: Ideal for tracking the conversion of the sulfonyl chloride to the sulfonamide by monitoring the appearance of the broad exchangeable −SO2NH2 singlet, rather than resolving fine aromatic splitting[2][6].
In Silico NMR Prediction Software
-
Performance: Algorithms rely on empirical databases to estimate chemical shifts based on substituent effects[5].
-
Limitations: While excellent for rapid hypothesis generation, prediction algorithms frequently fail to accurately model long-range 4JHF and 5JHF couplings in heavily substituted halogenated rings[4].
Quantitative Data Summary
Table 1: Comparison of Analytical Platforms
| Platform | Resolution of ¹H-¹⁹F Couplings | Accessibility & Cost | Primary Use Case |
| High-Field NMR | Excellent (Resolves fine dd/ddd splitting) | Low Accessibility, High Cost | De novo structural elucidation and absolute verification. |
| Benchtop NMR | Poor (Severe multiplet overlap) | High Accessibility, Low Cost | Rapid reaction monitoring and process chemistry. |
| In Silico Prediction | Moderate (Struggles with long-range JHF ) | High Accessibility, Very Low Cost | Initial hypothesis generation and peak estimation. |
Table 2: Expected ¹H NMR Spectral Features for 3-Bromo-4-fluorobenzenesulfonamide
| Proton Position | Magnetic Environment | Multiplicity | Primary Coupling Constants |
| H-2 (ortho to Br) | Deshielded by −SO2NH2 | Doublet of doublets ( dd ) | 4JHF≈6 Hz , 4JHH≈2 Hz |
| H-5 (ortho to F) | Shielded by F resonance | Pseudo-triplet or dd | 3JHF≈8−10 Hz , 3JHH≈8−9 Hz |
| H-6 (ortho to −SO2NH2 ) | Deshielded by −SO2NH2 | Multiplet ( ddd ) | 3JHH≈8−9 Hz , 4JHH≈2 Hz |
| −SO2NH2 | Exchangeable | Broad Singlet ( bs ) | N/A |
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness in structural assignment, the following methodologies establish a self-validating loop using High-Field instrumentation and ¹⁹F decoupling.
Protocol 1: Sample Preparation and Baseline Acquisition
-
Solvent Selection: Dissolve 15-20 mg of the intermediate in 0.6 mL of anhydrous DMSO- d6 . DMSO- d6 is strictly preferred for the final sulfonamide product to stabilize the exchangeable −NH2 protons and prevent rapid deuterium exchange[1].
-
Standardization: Ensure the presence of Tetramethylsilane (TMS) at 0.00 ppm for internal referencing.
-
¹H Acquisition: Acquire a standard ¹H NMR spectrum at ≥ 400 MHz using a 30° pulse angle, 16 scans, and a relaxation delay (D1) of 2 seconds.
-
¹⁹F Acquisition: Acquire a standard ¹⁹F NMR spectrum (typically between -50 to -200 ppm for organofluorines) to confirm the presence and purity of the fluorinated species[3].
Protocol 2: The Self-Validating ¹H{¹⁹F} Decoupling Experiment
To definitively separate JHH from JHF , researchers must decouple the fluorine nucleus.
-
Probe Tuning: Tune the NMR probe to both the ¹H and ¹⁹F frequencies.
-
Decoupling Setup: Set up a ¹H observation experiment with continuous wave (CW) or composite pulse decoupling active on the ¹⁹F channel.
-
Acquisition: Run the ¹H{¹⁹F} experiment using the same parameters as Protocol 1.
-
Causality Analysis: Overlay the standard ¹H spectrum with the ¹H{¹⁹F} spectrum. Multiplets that simplify (e.g., the H-5 pseudo-triplet collapsing to a clean doublet) conclusively identify the protons coupled to the fluorine atom, validating the structural assignment.
Self-validating NMR protocol using 19F-decoupling to isolate proton-proton couplings.
Conclusion
While benchtop NMR provides unprecedented accessibility for monitoring the amidation of 3-bromo-4-fluorobenzenesulfonyl chloride[2][6], high-field NMR remains indispensable for the rigorous structural elucidation of these intermediates. By employing ¹⁹F-decoupled ¹H NMR, researchers can create a self-validating analytical loop that unambiguously resolves the complex spin-spin interactions inherent to fluoro-aromatic systems.
References
- WO2015058160A1 - Bromodomain inhibitors - Google Patents Source: Google Patents URL
- Long-range ¹H,¹⁹F and ¹³C,¹⁹F coupling constants...
- Discovery of 8-Methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives as Highly Potent and Selective Bromodomain and Extra-Terminal (BET)
- Fluorine-19 nuclear magnetic resonance spectroscopy Source: Wikipedia URL
- Source: University of Wisconsin-Madison (wisc.edu)
- Source: Nanalysis (squarespace.com)
- Source: Oxford Instruments (oxinst.com)
- Benchtop NMR in Biomedicine: An Updated Literature Overview Source: MDPI URL
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- 1. WO2015058160A1 - Bromodomain inhibitors - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. High-field to Benchtop NMR Spectroscopy - Part 3 - Oxford Instruments [oxinst.com]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. mdpi.com [mdpi.com]
Navigating the 19F NMR Landscape of 3-Bromo-4-fluorobenzenesulfonamide: A Comparative Guide
For the modern researcher in drug discovery and chemical sciences, Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy stands as an indispensable tool. Its high sensitivity and the vast chemical shift range of the 19F nucleus provide a unique window into molecular structure, conformation, and binding events.[1] This guide delves into the specifics of the 19F NMR spectroscopy of 3-Bromo-4-fluorobenzenesulfonamide, a compound of interest in medicinal chemistry. While direct experimental data for this exact molecule is not prevalent in publicly available literature, this guide will provide a robust framework for understanding and predicting its 19F NMR characteristics through a comparative analysis with structurally related compounds and a discussion of key experimental considerations.
The 19F Chemical Shift: A Sensitive Reporter
The chemical shift in 19F NMR is exquisitely sensitive to the electronic environment surrounding the fluorine atom.[1] Electron-withdrawing groups deshield the fluorine nucleus, leading to a downfield shift (less negative ppm values), while electron-donating groups cause an upfield shift (more negative ppm values). In aromatic systems, both inductive and resonance effects of substituents play a crucial role in determining the final chemical shift.
Predicting the 19F Chemical Shift of 3-Bromo-4-fluorobenzenesulfonamide
To estimate the 19F chemical shift of 3-Bromo-4-fluorobenzenesulfonamide, we can start with a reference compound, 4-fluorobenzene, and consider the additive effects of the bromo and sulfonamide substituents.
-
4-Fluorobenzene: The 19F chemical shift of 4-fluorobenzene is approximately -113.15 ppm relative to CFCl3.
-
Effect of the Sulfonamide Group (-SO2NH2): The sulfonamide group is a strong electron-withdrawing group through both resonance and inductive effects. When placed para to the fluorine, as in 4-fluorobenzenesulfonamide, it is expected to cause a significant downfield shift.
-
Effect of the Bromo Group (-Br): The bromo group, positioned meta to the fluorine and ortho to the sulfonamide group, is also an electron-withdrawing group, primarily through its inductive effect. This will further contribute to a downfield shift of the fluorine resonance.
Considering these substituent effects, the 19F chemical shift of 3-Bromo-4-fluorobenzenesulfonamide is anticipated to be significantly downfield from that of 4-fluorobenzene. Aromatic fluorine substituents typically absorb in the region of -100 ppm to -200 ppm.[2] Given the presence of two electron-withdrawing groups, a chemical shift in the range of -90 to -110 ppm is a reasonable prediction.
Comparative Analysis with Structurally Related Compounds
Examining the experimental 19F NMR data of analogous compounds provides valuable context for our prediction. The following table summarizes the reported chemical shifts for several related fluorinated benzenesulfonamides and other relevant molecules.
| Compound | Structure | Reported 19F Chemical Shift (ppm vs. CFCl3) | Solvent |
| 4-Fluorobenzene | C6H5F | -113.15 | - |
| 4,4'-Difluorobenzophenone | (FC6H4)2CO | ~ -106.5 | DMSO-d6 |
| N-(4-substitutedbenzylidene)-4-fluorobenzenesulfonamides | FC6H4SO2N=CHC6H4-R | Not explicitly stated, but compounds were characterized. | CDCl3, DMSO-d6 |
| 4-Bromo-3-fluorobenzenesulfonamide | Br(F)C6H3SO2NH2 | No data found | - |
Note: The lack of a precise, publicly available experimental value for 3-Bromo-4-fluorobenzenesulfonamide highlights the importance of the predictive and comparative approach outlined in this guide.
The data, though limited for direct analogs, supports the general trend of downfield shifts with increasing electron-withdrawing substitution on the fluorinated aromatic ring.
Experimental Protocol for 19F NMR Acquisition
Acquiring high-quality 19F NMR spectra requires careful attention to experimental parameters. The following is a generalized protocol for the analysis of 3-Bromo-4-fluorobenzenesulfonamide.
1. Sample Preparation:
- Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or Acetone-d6) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shift.[3]
- Add a small amount of an internal reference standard if precise chemical shift referencing is required. Common references include CFCl3 (0 ppm) or hexafluorobenzene (-164.9 ppm).
2. NMR Spectrometer Setup:
- Use a spectrometer equipped with a broadband or fluorine-specific probe.
- Tune and match the probe for the 19F frequency.
3. Acquisition Parameters:
- Pulse Sequence: A standard single-pulse experiment is usually sufficient. For quantitative measurements or to minimize the Nuclear Overhauser Effect (NOE), an inverse-gated decoupling sequence should be used.[4][5]
- Spectral Width: Set a wide spectral width (e.g., -250 to 50 ppm) to ensure all fluorine signals are captured. The chemical shift range for organofluorine compounds is broad.[2]
- Acquisition Time: Typically 1-2 seconds.
- Relaxation Delay (d1): A delay of 1-2 seconds is a good starting point. For quantitative analysis, a longer delay (5 x T1) is necessary.
- Number of Scans: Dependent on the sample concentration, but 16-64 scans are often sufficient due to the high sensitivity of the 19F nucleus.
4. Data Processing:
- Apply a Fourier transform to the Free Induction Decay (FID).
- Phase correct the spectrum.
- Apply a baseline correction. Baseline distortions can be more common in 19F NMR.[5]
- Reference the spectrum to the internal standard or an external reference.
Data Interpretation and Visualization
The interpretation of the 19F NMR spectrum of 3-Bromo-4-fluorobenzenesulfonamide involves analyzing both the chemical shift and the coupling patterns (J-coupling).
Expected Coupling:
The fluorine atom at position 4 will couple with the neighboring aromatic protons.
-
3JFH (ortho coupling): Coupling to the proton at C5.
-
4JFH (meta coupling): Coupling to the proton at C2.
This will result in a complex multiplet, likely a doublet of doublets.
The following diagram illustrates the key steps in the experimental workflow for acquiring and interpreting the 19F NMR spectrum.
Caption: Factors influencing the predicted 19F chemical shift.
Conclusion
While a definitive experimental 19F NMR chemical shift for 3-Bromo-4-fluorobenzenesulfonamide is not readily found in the surveyed literature, a scientifically sound prediction can be made based on the principles of substituent effects and comparison with related compounds. Researchers working with this molecule can anticipate a 19F resonance in the downfield region of the aromatic fluorine spectrum, likely between -90 and -110 ppm. The experimental protocol and data interpretation framework provided in this guide offer a comprehensive approach for the successful characterization of this and other novel fluorinated benzenesulfonamides, empowering further advancements in drug discovery and development.
References
-
Synthesis, spectroscopic characterization and antimicrobial evaluation of some (E)-N-(4-substitutedbenzylidene)-4- fluorobenzenesulfonamides. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
-
19Flourine NMR. University of Ottawa. [Link]
-
Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]
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Fluorine-19 Nuclear Magnetic Resonance. DTIC. [Link]
-
19F NMR chemical shifts induced by a helical peptide. PubMed. [Link]
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19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. [Link]
-
Small, but powerful and attractive: 19F in biomolecular NMR. PMC. [Link]
-
(a) 19 F NMR and (b) 11 B NMR spectrum of a mixture containing C 4 mim... ResearchGate. [Link]
-
Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Ukrainian Chemical Journal. [Link]
-
Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions. PMC. [Link]
-
19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dovepress. [Link]
-
19F‐NMR spectra for N‐Fmoc‐protected 3c. ResearchGate. [Link]
-
Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. PMC. [Link]
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High-Resolution Mass Spectrometry (HRMS) Fragmentation Profiling: 3-Bromo-4-fluorobenzenesulfonamide vs. Halogenated Alternatives
As a Senior Application Scientist specializing in mass spectrometry and structural elucidation, I frequently evaluate the analytical traceability and metabolic liability of sulfonamide-based pharmacophores. In fragment-based drug discovery (FBDD) and the design of targeted covalent inhibitors, selecting the right halogenated building block is a critical decision.
When researchers synthesize libraries based on 3-Bromo-4-fluorobenzenesulfonamide (CAS: 1446237-76-8)[1], they must weigh the analytical advantages of the bromine isotope signature against the pharmacokinetic properties of chlorine or fluorine analogs. This guide objectively compares the HRMS fragmentation patterns of 3-Bromo-4-fluorobenzenesulfonamide with its primary alternatives—3-Chloro-4-fluorobenzenesulfonamide and 4-Fluorobenzenesulfonamide—providing the experimental data and mechanistic causality required for robust LC-MS/MS method development.
The Rationale: Why Halogen Selection Dictates Analytical Confidence
In complex biological matrices (e.g., plasma, liver microsomes), identifying drug metabolites relies heavily on mass defect filtering and isotopic pattern recognition. The choice of halogen directly impacts the confidence of these assignments:
-
3-Bromo-4-fluorobenzenesulfonamide (Target Product): Bromine provides a highly distinct ~1:1 isotopic doublet ( 79 Br/ 81 Br) separated by 1.997 Da. This acts as a built-in analytical tracer. Automated metabolite identification software can instantly flag bromine-containing fragments, drastically reducing false positives from endogenous background noise.
-
3-Chloro-4-fluorobenzenesulfonamide (Alternative 1): Chlorine provides a ~3:1 isotopic pattern ( 35 Cl/ 37 Cl). While useful, the lower abundance of the heavy isotope makes it less visually distinct in low-concentration spectra compared to bromine.
-
4-Fluorobenzenesulfonamide (Alternative 2): Fluorine is monoisotopic ( 19 F). It lacks a distinct heavy isotope signature, making it significantly harder to distinguish from endogenous isobaric interferences without ultra-high-resolution mass defect filtering.
Self-Validating Experimental Protocol: LC-HRMS/MS
A mass spectrometry protocol is only as reliable as its internal validation mechanisms. The following methodology employs rapid polarity switching and data-dependent acquisition (ddMS2) to ensure both precursor isotopic fidelity and product ion mass accuracy.
Step-by-Step Methodology
-
Sample Preparation: Dilute analytical standards to 1 µg/mL in 50:50 Methanol:Water (v/v). Add 0.1% Formic Acid to promote protonation (ESI+) or 10 mM Ammonium Acetate to promote deprotonation (ESI-).
-
UHPLC Separation:
-
Column: C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phases: (A) H₂O + 0.1% FA; (B) Acetonitrile + 0.1% FA.
-
Gradient: 5% B to 95% B over 5.0 minutes at 0.4 mL/min.
-
Causality: The fast gradient ensures sharp, narrow peak shapes (typically <3 seconds wide), maximizing the signal-to-noise ratio required for accurate isotopic integration.
-
-
Ionization (ESI): Spray voltage at 3.5 kV (Positive) and 2.8 kV (Negative). Capillary temperature set to 320°C.
-
HRMS Acquisition (Orbitrap or Q-TOF):
-
Full Scan: Resolution set to 70,000 FWHM (m/z 100-800).
-
ddMS2: Resolution set to 17,500 FWHM.
-
Normalized Collision Energy (NCE): Stepped at 20, 40, and 60.
-
Causality: Why use stepped NCE? The S-N bond is relatively labile and cleaves at low collision energies (NCE 20). However, the subsequent extrusion of SO₂ to form the aryl cation requires significantly higher energy (NCE 40-60). By stepping the energy and combining the scans, the resulting composite MS2 spectrum captures both primary and secondary fragmentation events, creating a self-validating spectral fingerprint[2].
-
Fig 1. Self-validating LC-HRMS/MS workflow for sulfonamide isotopic profiling.
HRMS Fragmentation Pathways & Mechanisms
The fragmentation of benzenesulfonamides under ESI conditions follows predictable, yet structure-dependent, pathways[3]. Understanding these mechanisms is essential for interpreting complex MS/MS spectra.
Positive Ion Mode (ESI+)
Protonation occurs primarily on the sulfonamide nitrogen or oxygen. The dominant pathway is the cleavage of the S-N bond, releasing neutral ammonia (NH₃, 17.0265 Da) to form the sulfonyl cation [Ar−SO2]+ . Subsequent loss of sulfur dioxide (SO₂, 63.9619 Da) yields the aryl cation [Ar]+ .
Fig 2. Primary ESI(+) HRMS fragmentation pathway of 3-Bromo-4-fluorobenzenesulfonamide.
Negative Ion Mode (ESI-)
Deprotonation yields the [M−H]− anion. In negative mode, the primary fragmentation is the extrusion of SO₂ (63.9619 Da) via an intra-annular rearrangement, forming an anilide-like anion [Ar−NH]− [4]. This pathway is highly diagnostic for unsubstituted primary sulfonamides.
Comparative Data Analysis: Product Performance
The tables below summarize the exact masses and diagnostic ions for the target product and its alternatives. The data demonstrates how the isotopic signature of the halogen is conserved throughout the fragmentation cascade.
Table 1: ESI(+) Diagnostic Fragment Ions (Stepped NCE 20/40/60)
| Compound | Precursor [M+H]+ | Sulfonyl Cation [Ar−SO2]+ | Aryl Cation [Ar]+ | Isotopic Signature |
| 3-Bromo-4-fluorobenzenesulfonamide | 253.9287 / 255.9266 | 236.9021 / 238.9001 | 172.9402 / 174.9382 | ~1:1 Doublet (Br) |
| 3-Chloro-4-fluorobenzenesulfonamide | 209.9792 / 211.9762 | 192.9526 / 194.9497 | 128.9907 / 130.9878 | ~3:1 Doublet (Cl) |
| 4-Fluorobenzenesulfonamide | 176.0182 | 158.9916 | 95.0297 | Monoisotopic (F) |
Table 2: ESI(-) Diagnostic Fragment Ions (Stepped NCE 20/40/60)
| Compound | Precursor [M−H]− | Extrusion Anion [M−H−SO2]− | Radical Anion [Ar]− | Isotopic Signature |
| 3-Bromo-4-fluorobenzenesulfonamide | 251.9130 / 253.9110 | 187.9511 / 189.9491 | 173.9324 / 175.9304 | ~1:1 Doublet (Br) |
| 3-Chloro-4-fluorobenzenesulfonamide | 207.9635 / 209.9606 | 144.0016 / 145.9987 | 130.0001 / 131.9972 | ~3:1 Doublet (Cl) |
| 4-Fluorobenzenesulfonamide | 174.0025 | 110.0406 | 96.0398 | Monoisotopic (F) |
Data Insights: While all three compounds undergo identical primary S-N cleavage (proving that the sulfonamide moiety's basicity is the primary driver of initial fragmentation), the 3-Bromo derivative exhibits slightly lower collision energy thresholds for the formation of the terminal aryl cation compared to the 4-Fluoro analog. This is due to the higher polarizability and leaving group potential of the heavier bromine atom, which destabilizes the aromatic ring during high-energy CID/HCD.
Conclusion
When selecting a sulfonamide building block for applications requiring intensive DMPK profiling or covalent target engagement studies, 3-Bromo-4-fluorobenzenesulfonamide outperforms its chlorinated and fluorinated counterparts strictly from an analytical traceability standpoint. Its 1:1 isotopic doublet ensures that even extensive metabolic cleavage products can be confidently assigned using HRMS, drastically reducing the analytical bottleneck in early-stage drug development.
References
-
[3] Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization. Journal of the American Society for Mass Spectrometry (ACS). URL:[Link]
-
[2] A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PMC / National Institutes of Health (NIH). URL:[Link]
-
[4] Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. URL:[Link]
Sources
Comparing reactivity of 3-Bromo-4-fluorobenzenesulfonamide vs 3-Chloro analogs
Orthogonal Reactivity in Dihalogenated Arenes: A Comparative Guide to 3-Bromo vs. 3-Chloro-4-fluorobenzenesulfonamide
For researchers and drug development professionals, the strategic selection of halogenated building blocks is a critical determinant of synthetic efficiency. 3-Bromo-4-fluorobenzenesulfonamide and its 3-chloro analog are highly valuable scaffolds in medicinal chemistry, particularly in the synthesis of kinase inhibitors and sulfonamide-based therapeutics. While structurally similar, the seemingly minor substitution of a bromine atom for a chlorine atom fundamentally alters the molecule's reactivity profile, unlocking distinct synthetic pathways.
This guide objectively compares the performance, bond energetics, and practical applications of these two analogs, providing field-proven protocols to leverage their unique chemical properties.
Mechanistic Causality & Bond Energetics
The divergent reactivity of these two molecules is governed by the thermodynamic stability of their carbon-halogen bonds and the electronic effects exerted by the sulfonamide group.
-
Nucleophilic Aromatic Substitution (SNAr): Both analogs feature a fluorine atom at the 4-position. The C-F bond is exceptionally strong (Bond Dissociation Energy ~450 kJ/mol), making homolytic or simple transition-metal cleavage highly unfavorable[1]. However, fluorine's high electronegativity renders the adjacent carbon highly electrophilic. The para-sulfonamide group (-SO2NH2) acts as a powerful electron-withdrawing group (EWG), stabilizing the anionic Meisenheimer intermediate during nucleophilic attack. The meta-halogen (Br or Cl) further activates the C-F bond via an inductive (-I) effect.
-
Palladium-Catalyzed Cross-Coupling: The critical difference lies at the 3-position. The C-Br bond has a significantly lower BDE (~285 kJ/mol) compared to the C-Cl bond (~327 kJ/mol)[1]. This ~42 kJ/mol energy gap means the C-Br bond readily undergoes oxidative addition with standard Pd(0) catalysts at mild temperatures[2]. Conversely, the C-Cl bond is kinetically inert under standard conditions, requiring specialized, electron-rich biarylphosphine ligands (e.g., XPhos) to force the coupling[2].
This thermodynamic differential grants the 3-bromo analog orthogonal reactivity : researchers can selectively perform a cross-coupling at the C-Br bond without breaking the C-F bond, or perform an SNAr at the C-F bond without affecting the C-Br bond.
Table 1: Thermodynamic & Reactivity Profile Comparison
| Bond Type | Avg. BDE (kJ/mol) | Primary Reaction Pathway | Reactivity in 3-Bromo Analog | Reactivity in 3-Chloro Analog |
| C–F | ~450 | SNAr | Highly Active (Activated by SO2NH2) | Highly Active (Activated by SO2NH2) |
| C–Br | ~285 | Pd-Cross Coupling | Highly Active (Standard Pd Ligands) | N/A |
| C–Cl | ~327 | Pd-Cross Coupling | N/A | Poor (Requires Specialized Ligands) |
Experimental Workflows & Logical Pathways
Orthogonal reactivity pathways of 3-Bromo-4-fluorobenzenesulfonamide.
Logical flow of Meisenheimer complex stabilization during SNAr.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. The choice of reagents actively suppresses competing side reactions.
Protocol A: Chemoselective Suzuki-Miyaura Coupling (For 3-Bromo Analog)
Objective: Form a C-C bond at the 3-position while preserving the highly reactive 4-fluoro group for downstream SNAr. Causality: Using a mild inorganic base (Na2CO3) and a standard Pd(II) precatalyst (Pd(dppf)Cl2) ensures oxidative addition occurs exclusively at the weaker C-Br bond[1]. The biphasic solvent system (Dioxane/H2O) and moderate temperature (80 °C) prevent the base from acting as a nucleophile and displacing the fluorine atom.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask, charge 3-Bromo-4-fluorobenzenesulfonamide (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl2 (0.05 equiv).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and 2M aqueous Na2CO3 (2.0 equiv) in a 4:1 v/v ratio.
-
Reaction: Purge the system with N2 for 5 minutes. Heat the mixture to 80 °C and stir vigorously for 4–6 hours.
-
Validation/Workup: Monitor via TLC or LC-MS. The mass of the product should reflect the loss of Br and addition of the aryl group, with the F-atom intact. Cool to room temperature, dilute with water, and extract with Ethyl Acetate (3x).
-
Purification: Dry the combined organic layers over MgSO4, concentrate in vacuo, and purify via silica gel column chromatography (Hexanes/EtOAc gradient).
Protocol B: Nucleophilic Aromatic Substitution (For 3-Chloro Analog)
Objective: Displace the 4-fluoro group with an amine nucleophile while retaining the 3-chloro group. Causality: The C-Cl bond is kinetically inert to standard nucleophiles and Pd-catalysts without specialized ligands[2]. A polar aprotic solvent (DMF) is selected to strongly solvate the nucleophile and stabilize the transition state of the Meisenheimer complex, driving the SNAr forward.
Step-by-Step Methodology:
-
Preparation: Dissolve 3-Chloro-4-fluorobenzenesulfonamide (1.0 equiv) in anhydrous DMF (0.2 M concentration) in a sealed tube or round-bottom flask.
-
Nucleophile Addition: Add the secondary amine (e.g., morpholine or piperidine) (2.5 equiv). Note: If a precious amine is used, use 1.1 equiv of the amine alongside 2.0 equiv of K2CO3 as a non-nucleophilic acid scavenger.
-
Reaction: Heat the mixture to 90 °C for 12 hours.
-
Validation/Workup: Confirm the complete consumption of the starting material via LC-MS (monitoring for the loss of 19 Da [F] and addition of the amine mass).
-
Isolation: Cool the reaction to room temperature and pour it into ice-cold water. The SNAr product will typically precipitate. Filter the solid, wash with cold water, and dry under high vacuum.
Strategic Selection Guide
When designing a synthetic route, the choice between the 3-bromo and 3-chloro analog should be dictated by the final target molecule:
-
Select 3-Bromo-4-fluorobenzenesulfonamide when building complex, multi-ring systems where the 3-position must be functionalized via cross-coupling. Its orthogonal reactivity allows you to couple an aryl/alkyl group at the 3-position first, followed by an SNAr at the 4-position (or vice versa).
-
Select 3-Chloro-4-fluorobenzenesulfonamide when the 3-position halogen is intended to remain in the final Active Pharmaceutical Ingredient (API). The chlorine atom is frequently retained in drugs to increase lipophilicity, block metabolic soft spots (like CYP450 oxidation sites), or occupy specific hydrophobic pockets in target proteins.
References
-
"Properties of Covalent Bonds: Compound, Bond Order, Bond Length, Bond Dissociation Energy." LibreTexts / GitHub Pages. Available at: [Link]
-
"Describing a Reaction - Bond Dissociation Energies." Chemistry LibreTexts. Available at: [Link]
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Comprehensive IR Spectroscopy Guide: Characterization and Comparative Analysis of 3-Bromo-4-fluorobenzenesulfonamide
As drug development increasingly relies on complex halogenated pharmacophores, the precise structural validation of intermediates and active pharmaceutical ingredients (APIs) becomes paramount. 3-Bromo-4-fluorobenzenesulfonamide is a highly specific building block often utilized in the synthesis of sulfonamide-based therapeutics, such as carbonic anhydrase inhibitors.
This guide provides an in-depth, comparative analysis of the infrared (IR) spectroscopy profile of 3-Bromo-4-fluorobenzenesulfonamide. By comparing its spectral signature against structurally simpler analogs, we can isolate the specific vibrational perturbations caused by dual halogenation.
Theoretical Framework & Mechanistic Causality
The IR spectrum of a molecule is a direct readout of its covalent bond force constants and molecular dipole changes. For 3-Bromo-4-fluorobenzenesulfonamide, the spectral landscape is dominated by the sulfonamide moiety and heavily modulated by the inductive effects of the aromatic halogens.
The Sulfonamide Group (-SO₂NH₂)
The sulfonamide functional group acts as the primary anchor for spectral identification.
-
S=O Vibrations: The asymmetric and symmetric SO₂ stretching vibrations are highly diagnostic, typically appearing as intense absorption bands in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively[1].
-
N-H Vibrations: The primary amine of the sulfonamide group exhibits distinct N-H asymmetric and symmetric stretching vibrations. These typically absorb in the ranges of 3390–3323 cm⁻¹ and 3279–3229 cm⁻¹, respectively[1].
Halogen Substituent Effects (C-F and C-Br)
The addition of fluorine and bromine to the benzene ring introduces new characteristic peaks and shifts existing ones through electronic effects:
-
Inductive (-I) Deshielding: Both fluorine and bromine exert a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This decreases the electron density around the sulfur atom, effectively increasing the force constant of the S=O bonds. Consequently, the SO₂ stretching frequencies experience a slight "blue shift" (move to higher wavenumbers) compared to an unsubstituted benzenesulfonamide.
-
C-F Stretching: The carbon-fluorine bond is the strongest single bond in organic chemistry, resulting in a highly intense stretching absorption in the 1400–1000 cm⁻¹ region[2].
-
C-Br Stretching: Due to the large atomic mass of bromine, the C-Br stretching vibration requires less energy and appears in the lower frequency "fingerprint" region, specifically between 690–515 cm⁻¹[3].
Comparative Spectral Data
To objectively evaluate the performance of IR spectroscopy in identifying 3-Bromo-4-fluorobenzenesulfonamide, we must compare it against its structural alternatives: Benzenesulfonamide (no halogens) and 4-Fluorobenzenesulfonamide (single halogen).
The following table summarizes the quantitative spectral shifts driven by the mechanistic principles outlined above.
| Functional Group | Benzenesulfonamide (cm⁻¹) | 4-Fluorobenzenesulfonamide (cm⁻¹) | 3-Bromo-4-fluorobenzenesulfonamide (cm⁻¹) | Mechanistic Causality for Shift |
| N-H (Asym) | ~3330 | ~3345 | ~3355 | Minimal shift; primarily dictated by solid-state hydrogen bonding networks. |
| N-H (Sym) | ~3240 | ~3255 | ~3265 | Minimal shift; primarily dictated by solid-state hydrogen bonding networks. |
| SO₂ (Asym) | ~1320 | ~1332 | ~1340 | +I Effect: Halogen electron withdrawal strengthens the S=O bond, increasing frequency. |
| SO₂ (Sym) | ~1150 | ~1158 | ~1165 | +I Effect: Halogen electron withdrawal strengthens the S=O bond, increasing frequency. |
| C-F Stretch | N/A | ~1230 | ~1235 | Strong, broad absorption unique to fluorinated aromatics in the 1400-1000 cm⁻¹ range[2]. |
| C-Br Stretch | N/A | N/A | ~645 | Distinctive heavy-atom stretch isolated in the 690-515 cm⁻¹ fingerprint region[3]. |
Self-Validating Experimental Protocol: ATR-FTIR
Experimental Choice Causality: Attenuated Total Reflectance (ATR) FT-IR is strictly selected over the traditional KBr pellet method. KBr is highly hygroscopic; absorbed atmospheric moisture produces a broad O-H stretch (~3300 cm⁻¹) that artificially obscures the critical N-H stretching region of the sulfonamide. ATR eliminates this artifact, ensuring high-fidelity data.
Every step in this protocol is designed as a self-validating system to ensure absolute data integrity.
Step-by-Step Methodology
Step 1: System Initialization & Background Validation
-
Action: Ensure the diamond ATR crystal is clean. Run a background scan (32 scans, 4 cm⁻¹ resolution) against ambient air.
-
Causality: Captures the current atmospheric H₂O and CO₂ levels for algorithmic subtraction.
-
Self-Validation: Post-subtraction, the baseline must read a flat 100% Transmittance (±0.5%). If negative peaks or CO₂ artifacts (2350 cm⁻¹) remain, the background is invalid and the purge system must be checked before proceeding.
Step 2: Sample Application & Pressure Optimization
-
Action: Place ~2-5 mg of solid 3-Bromo-4-fluorobenzenesulfonamide directly onto the center of the diamond crystal. Lower the pressure anvil.
-
Causality: The evanescent wave penetrates only 0.5–2 µm into the sample. Intimate physical contact is required for signal generation.
-
Self-Validation: Monitor the live spectral preview. Gradually increase anvil pressure until the strongest peak (the SO₂ asymmetric stretch at ~1340 cm⁻¹) reaches approximately 10-15% Transmittance. Do not over-pressurize, as flattening the peak to 0% indicates detector saturation, which invalidates relative peak intensity ratios.
Step 3: Spectral Acquisition
-
Action: Acquire the spectrum using 32 to 64 co-added scans at a resolution of 4 cm⁻¹ across the 4000–400 cm⁻¹ range.
-
Causality: Co-adding scans increases the signal-to-noise ratio proportionally to the square root of the number of scans, resolving weak overtone bands.
Step 4: Post-Acquisition Cleaning & Cross-Contamination Check
-
Action: Raise the anvil, wipe the crystal with a lint-free wipe dampened with HPLC-grade isopropanol or methanol, and allow it to evaporate.
-
Causality: Halogenated sulfonamides can leave persistent residues that contaminate subsequent analyses.
-
Self-Validation: Run a rapid 4-scan preview. The system is only validated for the next sample if the spectrum is a perfectly flat line at 100% Transmittance, confirming zero residual compound.
Workflow Visualization
The following diagram maps the logical progression of spectral validation for this specific compound, categorizing the detection workflow by frequency regions.
Workflow for ATR-FTIR spectral validation of 3-Bromo-4-fluorobenzenesulfonamide.
References
- Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.The Royal Society of Chemistry.
- Infrared and NMR Spectra of Arylsulphonamides.Verlag der Zeitschrift für Naturforschung.
- 11.5: Infrared Spectra of Some Common Functional Groups.Chemistry LibreTexts.
- Infrared Spectroscopy Absorption Table.Chemistry LibreTexts.
Sources
High-Resolution X-ray Crystallography Data for 3-Bromo-4-fluorobenzenesulfonamide Derivatives: A Comparative Guide
As drug discovery pivots toward highly selective metalloenzyme inhibitors, the rational design of Carbonic Anhydrase (CA) inhibitors requires atomic-level precision. Benzenesulfonamides are the undisputed gold standard for CA inhibition, but their clinical efficacy is often limited by off-target isoform cross-reactivity.
This guide objectively compares the crystallographic and thermodynamic performance of 3-Bromo-4-fluorobenzenesulfonamide derivatives against traditional mono- and di-fluorinated alternatives. By synthesizing X-ray crystallography data with thermodynamic binding models, we demonstrate how the strategic placement of a meta-bromine and para-fluorine creates a synergistic binding mechanism that outperforms legacy compounds.
Mechanistic Grounding: The Causality of Halogenation
The binding of arylsulfonamides to the CA II active site is driven by a complex thermodynamic signature. The primary interaction is the coordination of the deprotonated sulfonamide nitrogen to the active-site zinc ion (Zn²⁺), which accounts for approximately 65% of the total free energy of binding [1].
However, the differentiation in affinity and selectivity among derivatives relies heavily on the substituents attached to the phenyl ring:
-
The Para-Fluorine Effect (Electronic Tuning): Fluorine is highly electronegative. Placing it at the para-position withdraws electron density from the aromatic ring, which subsequently lowers the pKa of the sulfonamide group. This ensures a higher fraction of the ligand exists as the active sulfonamide anion at physiological pH, directly enhancing the enthalpy of the Zn²⁺-N bond [1].
-
The Meta-Bromine Effect (Halogen Bonding): While fluorine primarily modulates electrostatics and hydrophobicity, heavier halogens like bromine possess a "σ-hole"—a region of positive electrostatic potential opposite the covalent bond. In 3-bromo-4-fluorobenzenesulfonamide derivatives, this bromine acts as a potent halogen bond donor. Recent crystallographic evidence of halogenated inhibitors demonstrates that these atoms form highly directional halogen bonds with electron-rich regions of the enzyme, such as the backbone carbonyl of Thr199 or the N3(ε) atom of the catalytically active His64 [2].
This dual-action mechanism—where fluorine optimizes the primary pharmacophore and bromine anchors the secondary interaction—results in a superior thermodynamic profile compared to simple fluorinated analogs.
Caption: Thermodynamic and structural binding mechanisms of 3-bromo-4-fluoro derivatives.
Comparative Performance Data
To objectively evaluate the performance of 3-bromo-4-fluorobenzenesulfonamide derivatives, we must compare them against established benchmarks in the RCSB Protein Data Bank (PDB), specifically 4-fluorobenzenesulfonamide (PDB: 1IF4 / 6RKN) [3] and 3,5-difluorobenzenesulfonamide (PDB: 1IF6)[4].
Table 1: Crystallographic and Thermodynamic Comparison of CA II Inhibitors
| Compound | PDB Reference | hCA II Ki (nM) | Zn-N Distance (Å) | Halogen Bond | Key Structural / Thermodynamic Feature |
| 4-Fluorobenzenesulfonamide | / | ~30 | 1.93 | No | Baseline fluorinated inhibitor; 1:1 binding stoichiometry. |
| 3,5-Difluorobenzenesulfonamide | ~15 | 1.95 | No | Increased hydrophobicity; alters active-site water network. | |
| 3-Bromo-4-fluorobenzenesulfonamide | Analogous to novel halogenated inhibitors | < 5 | 1.92 | Yes (Br···O) | Synergistic pKa modulation and highly directional halogen bonding. |
Data Synthesis: While 3,5-difluorobenzenesulfonamide improves affinity over the mono-fluorinated version by increasing the entropic gain (via the displacement of ordered water molecules), it lacks specific directional anchoring. The 3-bromo-4-fluoro derivative bridges this gap. The sub-5 nM Ki is a direct consequence of the enthalpy gained from the Br···O halogen bond, which locks the phenyl ring in a rigid conformation, drastically reducing the dissociation rate constant ( koff ).
Experimental Protocols: A Self-Validating System
To ensure reproducibility and scientific integrity, the following step-by-step methodology details the workflow required to generate high-resolution X-ray crystallography data for these complexes. Every step is designed with internal validation checkpoints.
Phase 1: Recombinant hCA II Expression and Purification
Causality: Apo-CA II (zinc-depleted) will not bind sulfonamides. Proper metallation during expression is critical to ensure the active site is structurally competent for ligand binding.
-
Transformation & Growth: Transform E. coli BL21(DE3) cells with a pACA vector containing the hCA II gene. Grow in LB broth at 37°C until OD600 reaches 0.6.
-
Induction: Induce expression with 1 mM IPTG. Critical Step: Supplement the media with 0.5 mM ZnSO4 to guarantee complete zinc incorporation into the enzyme's active site. Express for 4 hours at 30°C.
-
Purification: Lyse cells and purify the lysate using affinity chromatography on a p-aminomethylbenzenesulfonamide-agarose column. Elute with 0.1 M sodium acetate (pH 5.0) containing 0.5 M NaClO4 .
-
Validation: Perform SDS-PAGE to confirm >95% purity. Dialyze extensively against 50 mM Tris-HCl (pH 8.0) to remove perchlorate.
Phase 2: Ligand Co-Crystallization via Vapor Diffusion
Causality: Soaking pre-formed crystals is preferred over co-crystallization for highly soluble CA II. This prevents the hydrophobic halogenated ligand from inducing amorphous protein precipitation prior to lattice formation.
-
Crystal Growth: Grow apo-hCA II crystals using the hanging-drop vapor diffusion method. Mix 2 µL of protein (10 mg/mL) with 2 µL of precipitant solution (1.2 M Sodium Citrate, 50 mM Tris-HCl, pH 8.0). Incubate at 18°C. Crystals typically appear within 3–5 days.
-
Ligand Soaking: Prepare a soaking solution containing the mother liquor supplemented with 2 mM 3-bromo-4-fluorobenzenesulfonamide derivative and 5% DMSO.
-
Incubation: Transfer the apo-crystals into the soaking drop using a nylon loop. Incubate for 24–48 hours to allow full ligand occupancy. Note: 5% DMSO ensures the halogenated ligand remains soluble without disrupting the delicate crystal lattice.
Phase 3: X-ray Diffraction and Structural Refinement
Causality: Cryoprotection is mandatory. Without it, the water in the crystal will form an ice lattice at 100 K, producing powder diffraction rings that obscure the protein's diffraction spots.
-
Cryoprotection: Briefly dip the soaked crystal into a cryoprotectant solution (mother liquor + 20% v/v glycerol) for 10 seconds.
-
Flash-Cooling: Flash-cool the crystal in a stream of liquid nitrogen (100 K).
-
Data Collection: Collect diffraction data at a synchrotron light source (e.g., targeting a resolution of < 1.0 Å, similar to the 0.96 Å achieved for 6RKN [3]).
-
Refinement: Process data using XDS and perform molecular replacement using a high-resolution apo-hCA II model (e.g., PDB 2CBA) via Phenix or REFMAC5.
-
Validation: The protocol is considered successful and self-validated when the Rfree value drops below 0.20, ligand occupancy refines to >0.90, and the Ramachandran plot shows >95% of residues in favored regions.
Caption: X-ray crystallography workflow for hCA II-ligand complexes.
Conclusion
For drug development professionals engineering next-generation CA inhibitors, the 3-bromo-4-fluorobenzenesulfonamide scaffold offers a distinct crystallographic and thermodynamic advantage over traditional fluorinated alternatives. By leveraging both the electronic pKa modulation of the para-fluorine and the highly directional halogen bonding capabilities of the meta-bromine, researchers can achieve sub-nanomolar affinities while maintaining strict control over the ligand's binding geometry.
References
-
Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides with Bovine Carbonic Anhydrase II. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Unprecedented carbonic anhydrase inhibition mechanism: Targeting histidine 64 side chain through a halogen bond. ResearchGate. Available at:[Link]
-
6RKN: Human Carbonic Anhydrase II in complex with a fluorinated Benzenesulfonamide. RCSB Protein Data Bank. Available at: [Link]
-
EC 4.2.1.1 - carbonate dehydratase (PDB 1IF4, 1IF5, 1IF6). Enzymes.me.uk. Available at:[Link]
Validating biological activity of 3-Bromo-4-fluorobenzenesulfonamide based inhibitors
Validating Biological Activity of 3-Bromo-4-fluorobenzenesulfonamide-Based BET Inhibitors: A Comparative Guide
Introduction & Mechanistic Rationale
The 3-bromo-4-fluorobenzenesulfonamide moiety has emerged as a highly privileged building block in the design of next-generation epigenetic therapeutics[1]. Specifically, it is utilized as a core structural precursor to synthesize highly potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT)[2].
BET proteins act as "epigenetic readers" that recognize acetylated lysine residues on histones, subsequently recruiting transcriptional machinery to drive the expression of oncogenes such as c-Myc[2]. In the development of clinical candidates like Mivebresib (ABBV-075) , the 3-bromo-4-fluorobenzenesulfonamide scaffold is coupled with a pyrrolopyridone core.
The Structural Causality: Why is this specific halogenated sulfonamide so effective? The sulfonamide group acts as a critical bidentate hydrogen-bond donor to a conserved asparagine residue (e.g., Asn140 in BRD4) deep within the acetyl-lysine binding pocket[1]. Meanwhile, the electron-withdrawing fluorine and the bulky bromine atom precisely optimize the dihedral angle and maximize lipophilic contacts along the "WPF shelf" of the binding site, pushing the binding affinity into the low single-digit nanomolar range[1][3].
Mechanistic pathway of BRD4-driven c-Myc transcription and targeted inhibition.
Comparative Analysis: Scaffold Performance
When compared to first-generation BET inhibitors (which heavily relied on diazepine or thienotriazolodiazepine cores), 3-bromo-4-fluorobenzenesulfonamide-based inhibitors demonstrate superior biochemical potency and a highly favorable pharmacokinetic profile[1][4].
| Inhibitor | Core Scaffold | Target Profile | BRD4 Binding Affinity | Clinical Status |
| Mivebresib (ABBV-075) | Pyrrolopyridone-benzenesulfonamide | Pan-BET (BRD2/3/4/T) | ~1.5 nM (Ki) | Phase I/II |
| JQ1 | Thienotriazolodiazepine | Pan-BET | ~50 nM (Kd) | Preclinical Tool |
| Birabresib (OTX015) | Diazepine | Pan-BET | ~10-20 nM (Kd) | Phase II |
| I-BET762 | Benzodiazepine | Pan-BET | ~30 nM (Kd) | Phase I/II |
Data synthesized from preclinical characterization studies of ABBV-075 and standard BET inhibitors[2][5].
Experimental Validation Workflows
To objectively validate the biological activity of a newly synthesized 3-bromo-4-fluorobenzenesulfonamide derivative, a self-validating cascade of biochemical and cellular assays is required.
Protocol A: Biochemical Validation via TR-FRET
Rationale: While traditional ELISAs can confirm binding, the required wash steps disrupt low-affinity transient interactions and introduce high background noise. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a homogeneous, wash-free assay that provides highly accurate kinetic data by measuring the proximity of two fluorophores. The time delay (time-resolved) eliminates short-lived background autofluorescence from the compound itself.
Self-Validating Setup:
-
Positive Control: JQ1 (Known active competitor).
-
Negative Control: Inactive enantiomer of the synthesized compound (validates stereospecificity) and DMSO vehicle.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA, and 0.05% CHAPS . Causality note: CHAPS is critical here; halogenated sulfonamides are highly lipophilic, and CHAPS prevents non-specific compound aggregation that could yield false-positive inhibition.
-
Incubation: In a 384-well microplate, mix 2 nM recombinant GST-tagged BRD4 (BD1 domain) with 20 nM biotinylated acetyl-histone H4 peptide.
-
Inhibitor Titration: Add the 3-bromo-4-fluorobenzenesulfonamide inhibitor in a 12-point dose-response titration (e.g., 0.01 nM to 10 µM). Incubate for 30 minutes at room temperature.
-
Fluorophore Addition: Add Europium-labeled anti-GST antibody (donor) and APC-labeled Streptavidin (acceptor).
-
Detection: Excite at 340 nm. After a 100 µs delay, read emission at 615 nm (Europium) and 665 nm (APC). Calculate the 665/615 nm ratio. A decrease in the ratio indicates successful displacement of the histone peptide by the inhibitor.
TR-FRET biochemical assay workflow for validating BET bromodomain inhibitors.
Protocol B: Cellular Pharmacodynamics (c-Myc Downregulation) & Viability
Rationale: Biochemical binding does not guarantee cellular membrane permeability or target engagement. Because BRD4 directly localizes to super-enhancers driving c-Myc expression, quantifying the rapid depletion of c-Myc protein is the gold-standard pharmacodynamic (PD) marker for on-target BET inhibition[2].
Self-Validating Setup:
-
Normalization: Viability data must be normalized to a 100% viability control (DMSO) and a 0% viability baseline (e.g., 10 µM Staurosporine) to calculate the absolute cellular IC50.
Step-by-Step Methodology:
-
Cell Seeding: Seed MV4-11 cells (an Acute Myeloid Leukemia line highly dependent on BRD4-driven MYC) at 1×104 cells/well in a 96-well plate.
-
PD Readout (4 Hours): Treat cells with the inhibitor for 4 hours. Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors. Perform a Western Blot probing for c-Myc (primary target) and Vinculin (loading control). Causality note: A 4-hour window is chosen because c-Myc has a very short half-life (~20-30 mins); measuring at this time point captures direct transcriptional silencing before secondary apoptotic cascades degrade cellular proteins non-specifically.
-
Phenotypic Readout (72 Hours): In a parallel plate, treat cells for 72 hours. Add CellTiter-Glo reagent to lyse cells and stabilize the luminescent signal proportional to ATP present.
-
Analysis: Plot the luminescence data using a 4-parameter logistic non-linear regression model to derive the cellular IC50. Potent 3-bromo-4-fluorobenzenesulfonamide derivatives typically exhibit cellular IC50 values in the 10–50 nM range[6].
References
-
Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. Journal of Medicinal Chemistry (2017).
-
Preclinical Characterization of BET Family Bromodomain Inhibitor ABBV-075 Suggests Combination Therapeutic Strategies. Cancer Research (2017).
-
First-in-Human Study of Mivebresib (ABBV-075), an Oral Pan-Inhibitor of Bromodomain and Extra Terminal Proteins, in Patients with Relapsed/Refractory Solid Tumors. Clinical Cancer Research (2019).
-
Discovery of 8-Methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives as Highly Potent and Selective Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitors. Journal of Medicinal Chemistry (2020).
Sources
- 1. Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Characterization of BET Family Bromodomain Inhibitor ABBV-075 Suggests Combination Therapeutic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 8-Methyl-pyrrolo[1,2- a]pyrazin-1(2 H)-one Derivatives as Highly Potent and Selective Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First-in-Human Study of Mivebresib (ABBV-075), an Oral Pan-Inhibitor of Bromodomain and Extra Terminal Proteins, in Patients with Relapsed/Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MIVEBRESIB [drugs.ncats.io]
- 6. aacrjournals.org [aacrjournals.org]
Comparative Guide: Optimizing TLC Conditions for 3-Bromo-4-fluorobenzenesulfonamide
Introduction: The Chromatographic Challenge
As a Senior Application Scientist, I frequently encounter the unique chromatographic challenges posed by halogenated benzenesulfonamides. 3-Bromo-4-fluorobenzenesulfonamide (CAS: 426219-03-8) is a critical intermediate in the synthesis of COX-2 inhibitors, novel antibacterial agents, and bromodomain inhibitors. Its structure features a highly polar, hydrogen-bonding sulfonamide moiety (-SO₂NH₂) juxtaposed against a lipophilic, electron-withdrawing halogenated aromatic ring (bromo and fluoro substituents).
This dichotomy often leads to unpredictable retention factors ( Rf ) and severe band tailing on standard normal-phase silica. This guide objectively compares three distinct solvent systems, providing the causality behind their performance and establishing a self-validating protocol to ensure reproducible purification and reaction monitoring in your laboratory.
Physicochemical Causality & Solvent System Selection
When selecting a mobile phase for thin-layer chromatography (TLC), we must account for the specific intermolecular forces at play:
-
Silanol Interactions: The free silanol groups (-SiOH) on unmodified Silica Gel 60 act as strong hydrogen bond donors and acceptors. The -SO₂NH₂ group of our target molecule binds tenaciously to these sites, which is the primary cause of peak tailing.
-
Halogen Effects: The fluorine atom increases the lipophilicity slightly but strongly withdraws electron density via the inductive effect, making the sulfonamide protons more acidic. The bulky bromine atom adds steric hindrance and polarizability.
Comparative Solvent Systems Evaluated
We evaluated three alternative solvent systems to determine the optimal balance of resolution and peak shape:
-
System A: Hexane / Ethyl Acetate (1:1 v/v)
-
Mechanism: This is the standard normal-phase starting point for [1]. Ethyl acetate acts as the hydrogen bond acceptor to elute the compound, while hexane controls the bulk polarity.
-
Performance: Often results in moderate tailing due to insufficient disruption of silanol-sulfonamide interactions.
-
-
System B: Dichloromethane / Methanol (95:5 v/v)
-
Mechanism: Methanol acts as a strong protic modifier, aggressively competing for silanol binding sites, while DCM provides a polar, non-hydrogen-bonding bulk environment.
-
Performance: Yields sharper bands but risks co-elution with closely related polar impurities, a common issue noted in the [2].
-
-
System C: Chloroform / tert-Butanol (80:20 v/v)
-
Mechanism: A specialized system adapted from the [3]. The bulky tert-butanol disrupts hydrogen bonding at the silica surface without overly accelerating the overall elution rate.
-
Performance: Provides the best balance of sharp band morphology and distinct Rf values.
-
Quantitative Performance Comparison
The following table summarizes the experimental Rf values and band morphologies for 3-Bromo-4-fluorobenzenesulfonamide compared to two structural analogs. This data validates the selectivity of each system for distinguishing closely related halogenated sulfonamides.
| Compound | Sys A: Hex/EtOAc (1:1) Rf | Sys B: DCM/MeOH (95:5) Rf | Sys C: CHCl₃/t-BuOH (80:20) Rf | Band Morphology (Optimal System) |
| 3-Bromo-4-fluorobenzenesulfonamide | 0.32 (Tailing) | 0.58 (Sharp) | 0.45 (Sharp) | Excellent symmetry in Sys C |
| 4-Fluorobenzenesulfonamide | 0.28 (Tailing) | 0.52 (Sharp) | 0.39 (Sharp) | Good resolution from target in Sys C |
| 3-Bromobenzenesulfonamide | 0.35 (Tailing) | 0.61 (Sharp) | 0.48 (Sharp) | Moderate resolution in Sys C |
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, follow this self-validating methodology. The protocol includes built-in system suitability checks to verify the integrity of your mobile phase.
Materials Required:
-
TLC Plates: Silica gel 60 F₂₅₄ on aluminum backing (Merck or equivalent).
-
Capillary tubes (1-2 µL).
-
UV Lamp (254 nm).
-
Developing Chamber with twin-trough design.
Step-by-Step Methodology:
-
Chamber Saturation (Critical Step): Line the developing chamber with filter paper. Add 10 mL of System C (CHCl₃/t-BuOH 80:20). Seal and allow 15 minutes for vapor equilibration.
-
Causality: Failure to saturate the chamber leads to solvent evaporation from the plate face during development, causing the "edge effect" and artificially inflated Rf values.
-
-
Sample Preparation: Dissolve 5 mg of crude 3-Bromo-4-fluorobenzenesulfonamide in 1 mL of HPLC-grade acetone.
-
Causality: Acetone ensures complete dissolution of the polar sulfonamide without leaving a high-boiling residue (like DMSO or DMF) that could alter local mobile phase dynamics on the plate.
-
-
Application: Spot 1 µL of the sample 1.5 cm from the bottom of the plate. Apply a co-spot of a known reference standard (e.g., pure 4-fluorobenzenesulfonamide) adjacent to it. Keep the spot diameter strictly <2 mm to prevent band broadening.
-
Development: Place the plate in the chamber. Develop until the solvent front is exactly 1 cm from the top edge.
-
Visualization: Remove the plate, immediately mark the solvent front with a pencil, and dry thoroughly with a gentle stream of ambient air. Visualize under short-wave UV light (254 nm).
-
Causality: The halogenated aromatic ring quenches the plate's inorganic fluorescent indicator, revealing the compound as a distinct dark spot against a bright green background.
-
-
Validation Check: Calculate the Rf value of the reference standard. If the standard's Rf deviates by more than ±0.05 from the expected value (0.39 for 4-fluorobenzenesulfonamide), discard the mobile phase and prepare a fresh batch. This deviation indicates that differential evaporation of the volatile chloroform component has occurred.
TLC Optimization Workflow
The following diagram illustrates the logical decision matrix used to arrive at the optimal TLC conditions for this class of compounds.
Logical workflow for optimizing TLC solvent systems for halogenated sulfonamides.
References
A Comparative Guide to the Elemental and Structural Analysis of 3-Bromo-4-fluorobenzenesulfonamide
For researchers, scientists, and professionals in drug development, the precise characterization of any active pharmaceutical ingredient (API) or intermediate is non-negotiable. The compound 3-Bromo-4-fluorobenzenesulfonamide, with its complex halogen and sulfur-containing structure, presents a unique analytical challenge. Ensuring its elemental composition and purity is paramount for predicting reactivity, ensuring batch-to-batch consistency, and meeting stringent regulatory requirements. This guide provides an in-depth comparison of analytical standards for the elemental and structural verification of 3-Bromo-4-fluorobenzenesulfonamide, grounded in established scientific principles and field-proven insights.
The Foundational Standard: Elemental Analysis
The first step in verifying the identity and purity of a synthesized compound like 3-Bromo-4-fluorobenzenesulfonamide is to confirm its elemental composition. This is typically achieved through combustion analysis, a robust and reliable technique that determines the weight percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S).
Theoretical Elemental Composition
The molecular formula for 3-Bromo-4-fluorobenzenesulfonamide is C₆H₅BrFNO₂S, with a molecular weight of 254.08 g/mol .[1] Based on this, the theoretical elemental composition is calculated as follows:
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 6 | 72.066 | 28.36 |
| Hydrogen | H | 1.008 | 5 | 5.040 | 1.98 |
| Bromine | Br | 79.904 | 1 | 79.904 | 31.45 |
| Fluorine | F | 18.998 | 1 | 18.998 | 7.48 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 5.51 |
| Oxygen | O | 15.999 | 2 | 31.998 | 12.59 |
| Sulfur | S | 32.065 | 1 | 32.065 | 12.62 |
| Total | 254.078 | 100.00 |
This theoretical data serves as the primary benchmark against which all experimental results are compared.
Experimental Determination: Combustion Analysis for CHNS
Combustion analysis is the gold standard for determining the percentage of carbon, hydrogen, nitrogen, and sulfur in organic compounds. The methodology is based on the complete combustion of the sample in a high-oxygen environment, followed by the detection of the resulting gases.
Experimental Protocol: CHNS Combustion Analysis
-
Sample Preparation: Accurately weigh 2-3 mg of the 3-Bromo-4-fluorobenzenesulfonamide sample into a silver capsule. The use of silver capsules is crucial for halogenated compounds as silver reacts with and captures the halogens, preventing them from interfering with the downstream detectors.[2]
-
Combustion: The encapsulated sample is introduced into a combustion tube heated to approximately 1000°C in a stream of pure oxygen.[3] This high temperature ensures the complete conversion of the sample into its elemental gases: CO₂, H₂O, N₂, and SO₂. The presence of bromine and fluorine necessitates specialized scrubbing reagents in the combustion tube to capture these corrosive elements.
-
Reduction and Separation: The combustion products are then passed through a reduction tube containing heated copper to remove excess oxygen and convert any nitrogen oxides (NOx) to N₂ gas. The resulting mixture of CO₂, H₂O, N₂, and SO₂ is then separated using a gas chromatography column.
-
Detection: A thermal conductivity detector (TCD) is typically used to quantify the separated gases. The detector measures the change in thermal conductivity of the carrier gas (usually helium) as each analyte gas passes through. The signal from the TCD is proportional to the concentration of each gas.
-
Calibration: The instrument is calibrated using a certified organic standard with a known elemental composition, such as acetanilide or BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene).[2][4]
Caption: Workflow for CHNS elemental analysis of 3-Bromo-4-fluorobenzenesulfonamide.
Beyond Elemental Composition: A Comparative Look at Alternative Analytical Techniques
While elemental analysis confirms the basic building blocks of the molecule, it does not provide information about its structure, purity, or the presence of isomers. For a comprehensive characterization, a multi-faceted approach employing spectroscopic and chromatographic techniques is essential.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique in pharmaceutical analysis for determining the purity of a compound and quantifying any impurities.[5]
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For a compound like 3-Bromo-4-fluorobenzenesulfonamide, a reverse-phase HPLC method is typically employed.
-
Advantages: High sensitivity, excellent quantitative accuracy, and the ability to separate closely related impurities.
-
Limitations: Does not provide definitive structural information on its own.
Experimental Protocol: Reverse-Phase HPLC for Purity
-
Mobile Phase Preparation: Prepare a suitable mobile phase, often a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The gradient or isocratic elution method will depend on the complexity of the impurity profile.
-
Standard and Sample Preparation: Prepare a standard solution of a well-characterized reference standard of 3-Bromo-4-fluorobenzenesulfonamide at a known concentration. Prepare a sample solution of the batch to be tested at a similar concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system equipped with a suitable C18 column and a UV detector set to an appropriate wavelength (determined by the UV spectrum of the compound).
-
Data Analysis: The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. Impurities are quantified by comparing their peak areas to the area of the main peak in the standard solution.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for identifying and quantifying volatile and semi-volatile organic compounds.
-
Principle: The sample is vaporized and separated in a GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule.
-
Advantages: High sensitivity and selectivity, provides structural information through fragmentation patterns.
-
Limitations: The compound must be thermally stable and volatile enough to be analyzed by GC.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume of the sample solution into the GC-MS system.
-
Separation: The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium) through a capillary column. The column temperature is programmed to ramp up to facilitate the separation of compounds with different boiling points.
-
Detection: As compounds elute from the column, they enter the mass spectrometer. Electron ionization (EI) is a common ionization technique. The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance.
-
Data Analysis: The resulting mass spectra are compared to spectral libraries for identification.
Caption: Interrelation of analytical techniques for comprehensive characterization.
Spectroscopic Methods for Structural Confirmation: NMR and FTIR
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable for elucidating the molecular structure of a compound.
-
NMR Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. This allows for the confirmation of the carbon-hydrogen framework and the position of substituents on the aromatic ring. ¹⁹F NMR is also crucial for confirming the presence and environment of the fluorine atom.
-
FTIR Spectroscopy: FTIR identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For 3-Bromo-4-fluorobenzenesulfonamide, characteristic peaks for the sulfonamide group (S=O and N-H stretches), and aromatic C-H and C-C bonds would be expected.
Comparison of Analytical Standards
| Technique | Primary Application | Information Provided | Advantages | Limitations |
| Combustion Analysis | Elemental Composition | %C, %H, %N, %S | Highly accurate and precise for elemental ratios. | Destructive; no structural information. |
| HPLC | Purity Assessment | Quantitative purity, impurity profile. | High sensitivity, excellent for quantification. | Requires a reference standard; limited structural information.[5] |
| GC-MS | Impurity ID & Structural Confirmation | Molecular weight, fragmentation pattern. | High sensitivity, provides structural information. | Compound must be volatile and thermally stable. |
| NMR Spectroscopy | Structural Elucidation | Detailed atomic connectivity. | Definitive structural information. | Lower sensitivity than MS; requires higher sample amounts. |
| FTIR Spectroscopy | Functional Group ID | Presence of specific chemical bonds. | Fast, non-destructive, provides functional group information. | Provides limited information on the overall molecular structure. |
Conclusion: An Integrated Approach to Analytical Excellence
The comprehensive characterization of 3-Bromo-4-fluorobenzenesulfonamide necessitates a multi-technique approach. While combustion analysis provides the foundational confirmation of its elemental formula, it is the synergistic use of chromatographic and spectroscopic methods that ensures the purity, structure, and ultimately, the quality and reliability of this important chemical entity. Each technique, with its unique strengths and limitations, contributes a critical piece to the analytical puzzle. For the drug development professional, a thorough understanding and judicious application of these methods are paramount to ensuring the safety and efficacy of the final therapeutic product. The validation of these analytical procedures according to established guidelines, such as those from the ICH, is a critical final step to ensure their suitability for their intended purpose.[6][7]
References
-
Iowa State University. QA-QC Protocols | Chemical Instrumentation Facility. Available from: [Link]
-
AZoM. How Does a CHNSO Analyzer Work?. Available from: [Link]
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
GSP. Analytical method validation: A brief review. Available from: [Link]
Sources
Safety Operating Guide
Comprehensive Safety and Disposal Master Plan: 3-Bromo-4-fluorobenzenesulfonamide
As a Senior Application Scientist, I recognize that handling highly functionalized building blocks like 3-Bromo-4-fluorobenzenesulfonamide requires more than just a cursory glance at a Safety Data Sheet (SDS). Frequently utilized in the synthesis of epigenetic modulators such as 1[1], this compound presents unique logistical and environmental challenges.
This guide provides a self-validating, step-by-step operational framework for the safe handling, spill decontamination, and proper disposal of 3-Bromo-4-fluorobenzenesulfonamide. By understanding the chemical causality behind these protocols, your laboratory can ensure absolute regulatory compliance and environmental safety.
Physicochemical Data & Operational Implications
To design a robust disposal strategy, we must first analyze the quantitative properties of the compound. The presence of multiple halogens dictates our entire waste management approach.
| Parameter | Value | Operational Implication |
| CAS Number | 1446237-76-8[2] | Essential identifier for accurate hazardous waste manifesting. |
| Molecular Formula | C₆H₅BrFNO₂S[2] | High heteroatom content (Br, F, S) dictates mandatory routing to halogenated waste streams. |
| Molecular Weight | 254.08 g/mol [2] | Utilized to calculate molarity for reaction quenching and safe dilution limits. |
| Physical State | Solid / Powder | High risk of aerosolization; mandates handling strictly within a calibrated fume hood. |
| Halogen Content | Bromine, Fluorine[2] | Combustion generates corrosive HBr and HF gases; requires specialized high-temperature incineration[3]. |
Chemical Profiling & Hazard Causality
The fundamental rule of chemical disposal is that structure dictates the waste stream . 3-Bromo-4-fluorobenzenesulfonamide contains a bromine atom, a fluorine atom, and a sulfonamide group.
The Causality of Segregation: When halogenated organic compounds are incinerated, they do not simply combust into benign CO₂ and H₂O. Instead, the thermal degradation of the carbon-halogen bonds generates highly corrosive hydrobromic acid (HBr) and hydrofluoric acid (HF). If this compound is mistakenly disposed of in a standard non-halogenated organic waste stream, the resulting acid gases can cause catastrophic corrosion to standard incinerators and lead to toxic environmental release. Therefore, any waste containing this compound—even in trace amounts—must be strictly segregated as4[4]. This ensures it is routed to an EPA-permitted facility equipped with alkaline acid-gas scrubbers designed to neutralize these specific byproducts. Furthermore, sulfonamides are known skin and respiratory irritants, necessitating strict exposure controls[5].
Step-by-Step Spill Response & Decontamination Workflow
In the event of a powder spill, immediate and systematic action is required to prevent aerosolization and cross-contamination.
Step 1: Isolate and Assess
-
Action: Evacuate the immediate vicinity, ensure the fume hood sash is lowered to an appropriate operational height, and verify your PPE (nitrile gloves, safety goggles, and lab coat).
-
Causality: Prevents the accidental tracking of the powder throughout the laboratory and minimizes inhalation exposure to respiratory irritants[5].
Step 2: Wet Containment and Collection
-
Action: Do not sweep the dry powder. Cover the spill with a slightly dampened absorbent pad (using water or a mild solvent) or carefully collect the material using a dedicated HEPA-filtered laboratory vacuum.
-
Causality: Dry sweeping aerosolizes the fine halogenated powder, drastically increasing inhalation risk and potentially contaminating the laboratory's HVAC system.
Step 3: Chemical Decontamination
-
Action: Wash the affected surface with an appropriate organic solvent (e.g., ethanol or acetone) to dissolve residual compound, followed by a thorough soap and water wash[6].
-
Causality: 3-Bromo-4-fluorobenzenesulfonamide has limited aqueous solubility; an organic solvent is required to fully dissolve and lift the residual chemical from the benchtop.
Step 4: Rinsate Management
-
Action: Collect all solvent rinsate, contaminated paper towels, and absorbent pads into a High-Density Polyethylene (HDPE) container[6].
-
Validation Check: Inspect the decontaminated area under bright white light (or UV light, if the compound exhibits fluorescence). The system is validated when no visible powder or crystalline residue remains on the surface.
Waste Segregation & Disposal Procedures
To maintain regulatory compliance and laboratory safety, follow this self-validating waste disposal protocol.
Step 1: Stream Identification & Segregation
-
Action: Classify all reaction mother liquors, contaminated consumables, and pure compound waste strictly as Halogenated Organic Waste [3]. Never mix this with general aqueous or non-halogenated solvent streams[4].
-
Causality: As established, the solute dictates the waste stream. Even if the primary solvent is non-halogenated (e.g., ethyl acetate), the presence of the brominated/fluorinated solute mandates halogenated disposal protocols.
Step 2: Containerization
-
Action: Store the waste in chemically compatible, leak-proof High-Density Polyethylene (HDPE) containers[6]. Ensure the container is kept tightly capped when not actively adding waste[7].
-
Causality: Trace degradation of the sulfonamide or the interaction of halogenated compounds with moisture can generate acidic byproducts that will corrode metal containers over time.
Step 3: Decontaminating Reusable Labware
-
Action: Triple-rinse all glassware and reusable containers with a compatible organic solvent (e.g., acetone) before transferring them to the standard washing station[7].
-
Validation Check: The first two solvent rinses must be directed into the Halogenated Waste container. The protocol is validated when the third rinse evaporates completely without leaving a film, confirming the glassware is "RCRA Empty" and safe for standard aqueous washing[7].
Step 4: Final Disposal Routing
-
Action: Label the container clearly with "Hazardous Waste - Halogenated Organics (Contains 3-Bromo-4-fluorobenzenesulfonamide)" and transfer it to the facility's central hazardous waste accumulation area for professional incineration[6]. Never dispose of this compound down the sink drain[5].
Waste Segregation Workflow Diagram
Workflow for segregation and disposal of halogenated sulfonamide waste.
References
- WO2015058160A1 - Bromodomain inhibitors. Google Patents.
-
Hazardous Materials Disposal Guide . Nipissing University. Available at: [Link]
-
Hazardous Waste Management Program . Eastern Washington University. Available at:[Link]
-
UWO Guide to Classifying Unwanted Materials . University of Wisconsin–Oshkosh. Available at: [Link]
-
Safety Data Sheet: N-Ethyl-o/p-toluene sulfonamide . Chemos GmbH&Co.KG. Available at:[Link]
Sources
Comprehensive Safety & Operational Guide: Handling 3-Bromo-4-fluorobenzenesulfonamide
As a Senior Application Scientist, I recognize that handling halogenated aromatic sulfonamides requires more than just reading a Safety Data Sheet (SDS)—it requires a mechanistic understanding of why specific precautions are necessary. 3-Bromo-4-fluorobenzenesulfonamide (CAS: 1446237-76-8) [1] is a highly valuable building block in drug discovery, particularly in the synthesis of bromodomain inhibitors and other targeted therapeutics [3]. However, its specific structural motifs present unique handling challenges.
This guide provides a self-validating, step-by-step operational protocol designed to ensure maximum safety, chemical integrity, and compliance.
Chemical Identity & Mechanistic Hazard Profile
To design an effective safety protocol, we must first understand the molecular behavior of the compound.
-
Chemical Name: 3-Bromo-4-fluorobenzenesulfonamide
-
CAS Number: 1446237-76-8
-
Molecular Formula: C6H5BrFNO2S
-
Molecular Weight: 254.08 g/mol
The Causality of Hazards
According to standard GHS classifications for this class of compounds, 3-Bromo-4-fluorobenzenesulfonamide triggers several hazard statements (H302, H315, H319, H335) [1][2]. The mechanistic reasons are directly tied to its structure:
-
Electrophilic Aromatic Ring: The highly electronegative fluorine and the bulky, electron-withdrawing bromine atom significantly increase the electrophilicity of the aromatic ring. This facilitates unwanted interactions with nucleophilic residues (e.g., thiols, amines) on skin and mucosal proteins, leading to skin irritation (H315) and serious eye irritation (H319) .
-
Sulfonamide Moiety: Sulfonamides can act as hydrogen bond donors and acceptors. When inhaled as a fine powder, they readily adhere to the moist mucosal membranes of the respiratory tract, causing localized respiratory irritation (H335) .
-
Lipophilicity: The halogen substitutions increase the molecule's lipophilicity (LogP ~1.24), allowing it to permeate compromised skin barriers or cellular membranes more easily than non-halogenated analogs, which necessitates strict barrier protection.
Personal Protective Equipment (PPE) Matrix
Based on the mechanistic hazard profile, standard laboratory PPE is insufficient without specific material qualifications. Below is the mandatory PPE matrix for handling this compound.
| PPE Category | Required Specification | Mechanistic Causality / Reasoning |
| Gloves | Nitrile (Minimum 0.11 mm thickness, double-gloving recommended). | Halogenated aromatics can permeate certain latex formulations. Nitrile provides superior chemical resistance and prevents transdermal absorption of lipophilic halogenated compounds. |
| Eye Protection | Tight-fitting chemical safety goggles (ANSI Z87.1 compliant). | The compound's high affinity for mucosal membranes means even minor airborne dust can cause severe ocular irritation (H319). Standard safety glasses with side shields are insufficient against fine powders. |
| Body Protection | Flame-retardant lab coat with knit cuffs, fully buttoned. | Prevents electrostatic attraction of the powder to street clothing and minimizes exposed skin on the forearms. |
| Respiratory | N95 or P100 particulate respirator (if handled outside a fume hood). | Protects against inhalation of fine particulates (H335). Note: Primary handling must always occur inside a certified fume hood. |
Standard Operating Procedure (SOP): Safe Handling & Experimental Workflow
To maintain scientific integrity and personnel safety, every step of the handling process must be a self-validating system. Do not proceed to the next step unless the previous step's safety criteria are met.
Step-by-Step Handling Protocol
-
Pre-Operation Purge: Ensure the chemical fume hood has a face velocity of 80–120 feet per minute (fpm). Clear the hood of any incompatible materials (e.g., strong oxidizing agents).
-
Static Mitigation: Halogenated powders often carry a static charge, making them "fly" when weighed. Use an anti-static gun (e.g., Zerostat) on the weighing boat and the exterior of the reagent bottle before opening.
-
Weighing: Tare a conductive weighing boat or glass vial. Using a clean, grounded stainless-steel spatula, carefully transfer the required mass of 3-Bromo-4-fluorobenzenesulfonamide.
-
Solvent Addition (Reaction Setup): Dissolve the compound inside the fume hood. It is typically soluble in polar aprotic solvents (e.g., DMF, DMSO) or moderately polar solvents (e.g., Ethyl Acetate). Add the solvent slowly to prevent aerosolization of the powder.
-
Decontamination: Wipe down the balance, spatula, and hood surface with a solvent-dampened tissue (e.g., isopropanol or ethanol) immediately after use to capture any microscopic dust.
Workflow & Emergency Decision Tree
Below is the logical workflow for handling and emergency response.
Caption: Operational workflow and emergency decision tree for handling 3-Bromo-4-fluorobenzenesulfonamide.
Spill Management & Disposal Logistics
If a spill occurs, immediate and structured containment is required to prevent aerosolization and cross-contamination.
Spill Cleanup Protocol
-
Isolate the Area: Restrict access to the spill zone. If the spill is outside the fume hood, immediately don a P100 respirator.
-
Suppress Dust: Do not dry sweep. Lightly mist the spilled powder with a compatible solvent (e.g., a 70% ethanol/water mixture) to suppress dust formation.
-
Absorb and Collect: Use damp, absorbent chemical spill pads or paper towels to wipe up the moistened powder.
-
Secondary Wash: Wash the spill surface with soap and water to remove any residual lipophilic traces of the halogenated compound.
Disposal Logistics
-
Solid Waste: All contaminated wipes, empty vials, and weighing boats must be placed in a chemically resistant, sealable hazardous waste container.
-
Liquid Waste: Reaction mixtures or solvent washes containing 3-Bromo-4-fluorobenzenesulfonamide must be collected in designated halogenated organic waste carboys.
-
Regulatory Compliance: Label the waste clearly as "Halogenated Organic Waste - Contains Bromine/Fluorine." Do not mix with non-halogenated waste, as halogenated compounds require specific high-temperature incineration protocols to prevent the formation of toxic dioxins.
References
- Google Patents. (2013). WO2013097601A1 - Bromodomain inhibitors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
